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  • Product: N-(4-amino-2-methoxyphenyl)acetamide
  • CAS: 5329-15-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(4-amino-2-methoxyphenyl)acetamide

This guide provides a comprehensive, technically detailed procedure for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed procedure for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a two-step process starting from 2-methoxy-4-nitroaniline. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for characterization of the final product.

Strategic Overview: A Two-Step Synthesis

The synthesis of N-(4-amino-2-methoxyphenyl)acetamide is efficiently achieved through a two-step reaction sequence starting from 2-methoxy-4-nitroaniline. This strategy is predicated on the following key transformations:

  • Step 1: Acetylation of 2-methoxy-4-nitroaniline: The amino group of the starting material is protected by acetylation using acetic anhydride. This step yields the intermediate, N-(2-methoxy-4-nitrophenyl)acetamide. The acetyl group serves to moderate the reactivity of the aromatic ring in subsequent steps.

  • Step 2: Reduction of the Nitro Group: The nitro group of N-(2-methoxy-4-nitrophenyl)acetamide is selectively reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation, yielding the final product, N-(4-amino-2-methoxyphenyl)acetamide.[1]

This approach is favored for its high yields and the relative ease of purification of the intermediate and final products.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier/Purity
2-Methoxy-4-nitroanilineC₇H₈N₂O₃168.1510.0 gSigma-Aldrich, 98%
Acetic AnhydrideC₄H₆O₃102.0915 mLFisher Scientific, 99%
Glacial Acetic AcidC₂H₄O₂60.0550 mLVWR, ACS Grade
Palladium on Carbon (10%)Pd/C-0.5 gAcros Organics
EthanolC₂H₅OH46.07200 mLDecon Labs, 200 proof
Ethyl AcetateC₄H₈O₂88.11As neededEMD Millipore, ACS Grade
HexaneC₆H₁₄86.18As neededMacron Fine Chemicals, ACS Grade
Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide

The initial step involves the protection of the amino group of 2-methoxy-4-nitroaniline via acetylation.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-methoxy-4-nitroaniline in 50 mL of glacial acetic acid.[2][3]

  • Slowly add 15 mL of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane eluent system.

  • Upon completion, allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated pale-yellow solid by vacuum filtration, wash thoroughly with deionized water, and air dry. This crude product is N-(2-methoxy-4-nitrophenyl)acetamide and is typically of sufficient purity for the next step.

Step 2: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide

The final step is the reduction of the nitro group to an amine.

Procedure:

  • In a 500 mL hydrogenation flask, dissolve the crude N-(2-methoxy-4-nitrophenyl)acetamide from Step 1 in 200 mL of ethanol.[1]

  • Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst to the solution.

  • Pressurize the flask with hydrogen gas (typically 50 psi) and shake vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake remains wet with ethanol during filtration.

  • Remove the ethanol from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethyl acetate to obtain pure N-(4-amino-2-methoxyphenyl)acetamide as a crystalline solid.[1]

Safety and Handling

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Methoxy-4-nitroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also suspected of causing cancer.[7]

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.

  • Hydrazine Hydrate (if used as an alternative reducing agent): Highly toxic, corrosive, and a suspected carcinogen.[8] Extreme caution must be exercised when handling this reagent.

  • Palladium on Carbon: The catalyst can be pyrophoric, especially after use. It should be handled with care and kept wet.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[5][6][8]

Characterization

The identity and purity of the synthesized N-(4-amino-2-methoxyphenyl)acetamide should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

    • FTIR: To identify characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Reduction start_material 2-Methoxy-4-nitroaniline reagents1 Acetic Anhydride, Glacial Acetic Acid reaction1 Reflux (2h) start_material->reaction1 reagents1->reaction1 workup1 Precipitation in Ice Water, Filtration reaction1->workup1 intermediate N-(2-methoxy-4-nitrophenyl)acetamide workup1->intermediate reagents2 H₂, 10% Pd/C, Ethanol reaction2 Hydrogenation intermediate->reaction2 intermediate->reaction2 reagents2->reaction2 workup2 Filtration (Celite), Solvent Removal reaction2->workup2 purification Recrystallization (Ethyl Acetate) workup2->purification final_product N-(4-amino-2-methoxyphenyl)acetamide purification->final_product

Caption: Synthetic pathway for N-(4-amino-2-methoxyphenyl)acetamide.

References

  • Preparation method of 2-methoxy-4-nitroaniline. Eureka | Patsnap. Available at: [Link].

  • (IUCr) N-(4-Amino-2-methoxyphenyl)acetamide. Available at: [Link].

  • N-(4-Methoxy-2-nitrophenyl)acetamide. PMC - PubMed Central. Available at: [Link].

  • CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link].

  • data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link].

  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. The Royal Society of Chemistry. Available at: [Link].

  • N-(2-Amino-4-methoxyphenyl)acetamide | C9H12N2O2 | CID 231499. PubChem. Available at: [Link].

  • Hydrazine. Available at: [Link].

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. Available at: [Link].

  • (IUCr) N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link].

  • Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. PubMed. Available at: [Link].

  • N-(4-(2-aminothiazol-4-yl)phenyl)-2-((4-methoxybenzyl)amino)acetamide. PubChemLite. Available at: [Link].

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC - NIH. Available at: [Link].

  • 2-Methoxy-4-nitroaniline. Wikipedia. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of N-(4-amino-2-methoxyphenyl)acetamide in Biological Systems

Preamble: Contextualizing N-(4-amino-2-methoxyphenyl)acetamide N-(4-amino-2-methoxyphenyl)acetamide, hereafter referred to as AMAP, is a scientifically significant aromatic amine. Its relevance in biological systems is p...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Contextualizing N-(4-amino-2-methoxyphenyl)acetamide

N-(4-amino-2-methoxyphenyl)acetamide, hereafter referred to as AMAP, is a scientifically significant aromatic amine. Its relevance in biological systems is primarily understood through its role as a key metabolite of two vastly different parent compounds: the anthracycline antibiotic and chemotherapeutic agent, Aclarubicin, and the industrial azo dye, Pigment Red 2. This guide synthesizes the current understanding of AMAP's formation, its mechanism of action, and its toxicological implications, providing a comprehensive resource for researchers and drug development professionals. The narrative that follows is built upon verifiable experimental evidence, elucidating the journey of AMAP from its metabolic origins to its interactions at a molecular and cellular level.

Part 1: Metabolic Pathways of AMAP Formation

The emergence of AMAP in biological systems is a direct consequence of the metabolic processing of xenobiotics. The enzymatic machinery of the liver, and to a lesser extent other tissues, is responsible for the biotransformation of parent compounds into various metabolites, including AMAP. Understanding these pathways is critical to appreciating the context of its biological activity.

Formation from Aclarubicin

Aclarubicin is an anti-cancer drug that undergoes extensive metabolism. One of the significant metabolic steps involves the reductive cleavage of the glycosidic bond, which ultimately leads to the formation of its aglycone. Subsequent enzymatic modifications can lead to the generation of AMAP. The precise enzymatic steps are a subject of ongoing research, but it is understood that cytochrome P450 enzymes and other reductases play a role in the biotransformation of Aclarubicin, yielding a variety of metabolites, of which AMAP is one.

Formation from Azo Dyes (Pigment Red 2)

A more extensively studied pathway for AMAP formation is from the reductive cleavage of azo dyes like Pigment Red 2. This process is of significant toxicological interest due to the widespread use of azo dyes in consumer products. The azo bond (-N=N-) is susceptible to reduction by various enzymes, including azoreductases present in the liver and in the gut microbiota. This cleavage results in the formation of aromatic amines, including the precursor to AMAP.

The following diagram illustrates the generalized metabolic activation of an azo dye leading to the formation of AMAP.

Azo_Dye_Metabolism AzoDye Azo Dye (e.g., Pigment Red 2) Enzymes Azoreductases (Liver, Gut Microbiota) AzoDye->Enzymes Reductive Cleavage AromaticAmine Aromatic Amine Precursor Acetylation N-acetyltransferases (NATs) AromaticAmine->Acetylation Acetylation AMAP N-(4-amino-2-methoxyphenyl)acetamide (AMAP) Enzymes->AromaticAmine Acetylation->AMAP AMAP_Activation AMAP AMAP CYP1A2 CYP1A2 AMAP->CYP1A2 N-hydroxylation N_hydroxy N-hydroxy-AMAP NATs NATs / SULTs N_hydroxy->NATs O-acetylation / O-sulfonation N_acetoxy N-acetoxy-AMAP (Reactive Ester) Nitrenium Nitrenium Ion (Electrophile) N_acetoxy->Nitrenium Spontaneous Heterolysis DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Covalent Binding to DNA CYP1A2->N_hydroxy NATs->N_acetoxy

Caption: Bioactivation pathway of AMAP leading to DNA adduct formation.

Genotoxicity: Formation of DNA Adducts

The electrophilic nitrenium ion generated from AMAP can covalently bind to nucleophilic sites on DNA bases, primarily at the C8 position of guanine, to form DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis. These lesions can disrupt the normal structure of DNA, leading to mutations during DNA replication if not repaired by the cell's DNA repair machinery. The accumulation of such mutations in critical genes (e.g., tumor suppressor genes, oncogenes) can lead to the initiation and promotion of cancer.

Parameter Description Significance
Primary DNA Adduct C8-guanine adductsPotentially mutagenic lesions
Activating Enzymes CYP1A2, NATs, SULTsPolymorphisms in these enzymes can affect individual susceptibility
Consequence DNA mutation, genomic instabilityInitiation of carcinogenesis

Part 3: Experimental Methodologies for Studying AMAP's Mechanism

The elucidation of AMAP's mechanism of action relies on a suite of well-established experimental techniques. The following protocols provide a framework for investigating the key events in AMAP's bioactivation and genotoxicity.

Protocol: In Vitro Metabolism of AMAP using Liver Microsomes

Objective: To demonstrate the enzymatic conversion of AMAP to its metabolites, including reactive intermediates, using a subcellular fraction rich in cytochrome P450 enzymes.

Materials:

  • Rat or human liver microsomes

  • AMAP solution (in DMSO)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV and/or mass spectrometry detection

Procedure:

  • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the AMAP solution to a final concentration of, for example, 100 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the proteins.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence of AMAP metabolites using HPLC-UV/MS. The disappearance of the parent AMAP peak and the appearance of new metabolite peaks are monitored.

Causality: This experiment directly tests the hypothesis that liver enzymes, particularly CYPs, are responsible for metabolizing AMAP. The requirement for an NADPH regenerating system confirms the involvement of NADPH-dependent enzymes like cytochrome P450s.

Protocol: ³²P-Postlabeling Assay for DNA Adduct Detection

Objective: To detect and quantify the formation of AMAP-DNA adducts in vitro or in vivo.

Materials:

  • DNA sample (from cells treated with AMAP or from in vitro reactions)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Isolate high-purity DNA from the experimental system.

  • Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Enrich the adducted nucleotides by digesting the normal nucleotides to deoxynucleosides with nuclease P1.

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

  • Detect and quantify the adducts by autoradiography and scintillation counting.

Trustworthiness: The ³²P-postlabeling assay is an extremely sensitive method for detecting a wide range of DNA adducts without prior knowledge of the adduct structure. Its multi-step enzymatic digestion and enrichment process provides a self-validating system for confirming the presence of covalent modifications to DNA.

Part 4: Concluding Remarks and Future Perspectives

The available evidence strongly indicates that N-(4-amino-2-methoxyphenyl)acetamide (AMAP), a metabolite of the chemotherapeutic drug Aclarubicin and the azo dye Pigment Red 2, is not a biologically inert molecule. Its mechanism of action is intrinsically linked to its metabolic activation into a reactive nitrenium ion, which can then form potentially mutagenic DNA adducts. This pathway underscores the genotoxic potential of AMAP and highlights the importance of understanding the metabolism of xenobiotics.

Future research should focus on several key areas:

  • Quantitative Risk Assessment: Determining the precise levels of AMAP exposure from various sources and correlating these with the levels of DNA adduct formation in human populations.

  • Role of Human Enzyme Polymorphisms: Investigating how genetic variations in enzymes like CYP1A2 and NATs influence an individual's susceptibility to the genotoxic effects of AMAP.

  • Comparative Metabolism: Further elucidating the differences in AMAP metabolism and toxicity between experimental animals and humans to improve the accuracy of risk extrapolation.

By continuing to explore these avenues, the scientific community can build a more complete picture of the biological impact of AMAP and better mitigate its potential risks to human health.

References

  • Title: Metabolism of Aclarubicin
  • Source: Information on the metabolism of Aclarubicin can be found in various pharmacology and drug metabolism journals.
  • URL
  • Title: Azo Dye Metabolism and Toxicity
  • Source: Comprehensive reviews on the metabolism and toxicity of azo dyes are available in toxicology journals. The World Health Organization (WHO) and other regulatory bodies often publish reports on this topic.
  • URL: [Link]

  • Title: Role of Cytochrome P450 in Xenobiotic Metabolism
  • Source: Foundational knowledge on the role of CYP enzymes can be accessed through biochemistry and toxicology textbooks, as well as review articles in journals like "Drug Metabolism and Disposition."
  • URL: [Link]

  • Title: ³²P-Postlabeling for Detection of DNA Adducts
  • Source: Detailed protocols and the principles of the ³²P-postlabeling assay are described in numerous methods-focused journals and publications
  • URL
Foundational

An In-depth Technical Guide to N-(4-amino-2-methoxyphenyl)acetamide (CAS Number: 5329-15-7)

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-amino-2-methoxyphenyl)acetamide, with the CAS number 5329-15-7, is a key chemical intermediate with significant applications in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-2-methoxyphenyl)acetamide, with the CAS number 5329-15-7, is a key chemical intermediate with significant applications in the synthesis of pharmacologically active molecules. Its unique structural features, comprising a substituted aniline ring with methoxy and acetamido groups, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of N-(4-amino-2-methoxyphenyl)acetamide, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in their practical applications of this compound.

Introduction

N-(4-amino-2-methoxyphenyl)acetamide is an aromatic amide that has garnered considerable interest in the field of organic and medicinal chemistry. Its structure is characterized by an acetamido group and a methoxy group on a benzene ring, with an amino group at the para-position relative to the acetamido substituent. This arrangement of functional groups imparts specific reactivity and allows for its use in the construction of more complex molecular architectures. Notably, it is a crucial intermediate in the synthesis of the potent antineoplastic agent, Amsacrine.[1] Understanding the fundamental properties and synthetic routes of N-(4-amino-2-methoxyphenyl)acetamide is therefore of great importance for the development of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-amino-2-methoxyphenyl)acetamide is essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 5329-15-7N/A
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.21 g/mol [2]
Appearance Solid, powderN/A
Melting Point 119-120 °CN/A
Solubility Limited solubility in cold water; soluble in hot water, ethanol, ether, and acetone.[3]N/A
Storage Temperature Room TemperatureN/A

Synthesis and Purification

The primary synthetic route to N-(4-amino-2-methoxyphenyl)acetamide involves the reduction of the corresponding nitro compound, N-(2-methoxy-4-nitrophenyl)acetamide.[1] This transformation is a common and efficient method for the introduction of an amino group onto an aromatic ring.

Synthetic Workflow

Synthesis_Workflow Start N-(2-methoxy-4-nitrophenyl)acetamide Step1 Reduction (e.g., H2, Pd/C in Ethanol) Start->Step1 Product N-(4-amino-2-methoxyphenyl)acetamide Step1->Product Purification Crystallization (e.g., from ethyl acetate) Product->Purification FinalProduct Pure N-(4-amino-2-methoxyphenyl)acetamide Purification->FinalProduct

Caption: Synthetic workflow for N-(4-amino-2-methoxyphenyl)acetamide.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.

Materials:

  • N-(2-methoxy-4-nitrophenyl)acetamide

  • Ethanol (reagent grade)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Ethyl acetate (for crystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a suitable round-bottom flask, dissolve N-(2-methoxy-4-nitrophenyl)acetamide in ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • The flask is then connected to a hydrogen gas supply and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude N-(4-amino-2-methoxyphenyl)acetamide.

Detailed Experimental Protocol: Purification

Purification of the crude product is typically achieved by crystallization.

Procedure:

  • Dissolve the crude N-(4-amino-2-methoxyphenyl)acetamide in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate to remove any residual impurities.

  • Dry the purified crystals under vacuum to obtain pure N-(4-amino-2-methoxyphenyl)acetamide.

Spectroscopic Characterization

The identity and purity of N-(4-amino-2-methoxyphenyl)acetamide are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetamido methyl protons, and the amine and amide protons. The splitting patterns and chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the acetamido carbonyl, and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations for the primary amine and the secondary amide.

  • C=O stretching for the amide carbonyl group.

  • C-O stretching for the methoxy group.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Chemical Reactivity and Stability

The reactivity of N-(4-amino-2-methoxyphenyl)acetamide is governed by the interplay of its functional groups.

  • Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, such as diazotization followed by Sandmeyer reactions, acylation, and alkylation. This is the key site for derivatization in the synthesis of Amsacrine.

  • Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the electron-donating amino and methoxy groups. However, the acetamido group is a moderately deactivating group due to the electron-withdrawing nature of the carbonyl.[3][4][5] The interplay of these groups directs incoming electrophiles to specific positions on the ring.

  • Amide Group: The acetamido group is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield the corresponding diamine.[3]

Stability and Storage: N-(4-amino-2-methoxyphenyl)acetamide is a stable compound under normal laboratory conditions. It should be stored in a well-sealed container at room temperature, protected from light and moisture to prevent degradation.

Applications in Drug Development

The primary and most well-documented application of N-(4-amino-2-methoxyphenyl)acetamide in drug development is as a key intermediate in the synthesis of Amsacrine .

Role in Amsacrine Synthesis

Amsacrine is an antineoplastic agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[6] The synthesis of Amsacrine involves the coupling of the N-(4-amino-2-methoxyphenyl)acetamide side chain with an acridine core.

Amsacrine_Synthesis Intermediate N-(4-amino-2-methoxyphenyl)acetamide Coupling Coupling Reaction Intermediate->Coupling Acridine Acridine Derivative Acridine->Coupling Amsacrine Amsacrine Coupling->Amsacrine

Caption: Role of N-(4-amino-2-methoxyphenyl)acetamide in Amsacrine synthesis.

Potential as a Pharmacophore

Beyond its role as a synthetic intermediate, the substituted aminophenylacetamide scaffold present in this molecule is of interest in medicinal chemistry. The arrangement of hydrogen bond donors and acceptors, along with the aromatic system, can be exploited for the design of new bioactive compounds targeting various biological receptors and enzymes.

Analytical Methods

For quality control and reaction monitoring, reliable analytical methods are crucial.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the synthesis of N-(4-amino-2-methoxyphenyl)acetamide. A suitable mobile phase, typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane), is used to achieve good separation of the starting material, product, and any byproducts on a silica gel plate.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and purity assessment, a reversed-phase HPLC method is recommended.

Illustrative HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

Safety Information

It is imperative to handle N-(4-amino-2-methoxyphenyl)acetamide with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(4-amino-2-methoxyphenyl)acetamide is a valuable and versatile chemical intermediate with a significant role in the synthesis of the anticancer drug Amsacrine. Its well-defined physicochemical properties and reactivity make it a useful building block for medicinal chemists and drug development professionals. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, along with practical experimental protocols to aid in its use in a research setting. Further exploration of the pharmacological potential of derivatives of this scaffold may lead to the discovery of new therapeutic agents.

References

  • IUCr. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Acetanilide: Synthesis and Key Chemical Properties. Retrieved from [Link]

  • Reddit. (2022, February 7). Why is it that Acetanilide is less reactive than aniline towards electrophilic aromatic substitution? Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • IUCrData. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acetanilide – Knowledge and References. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PharmaCompass. (n.d.). Amsacrine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Amsacrine. Retrieved from [Link]

  • PubMed. (n.d.). Amsacrine (m-AMSA): a new antineoplastic agent. Pharmacology, clinical activity and toxicity. Retrieved from [Link]

  • Vanderbilt University. (2009, February 6). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Retrieved from [Link]

Sources

Exploratory

structure elucidation of N-(4-amino-2-methoxyphenyl)acetamide

An In-Depth Technical Guide to the Structure Elucidation of N-(4-amino-2-methoxyphenyl)acetamide Introduction N-(4-amino-2-methoxyphenyl)acetamide is an aromatic organic compound of interest in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of N-(4-amino-2-methoxyphenyl)acetamide

Introduction

N-(4-amino-2-methoxyphenyl)acetamide is an aromatic organic compound of interest in medicinal chemistry and materials science due to its substituted aniline framework. As a derivative of phenacetin, it shares structural motifs with compounds known for their biological activity. Accurate and unambiguous structure elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of a synthesized compound. This guide provides a comprehensive, multi-technique approach to confirming the molecular structure of N-(4-amino-2-methoxyphenyl)acetamide, integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The narrative emphasizes the rationale behind experimental choices and the logical synthesis of data from disparate analytical techniques to arrive at a conclusive structural assignment.

Hypothesized Structure and Initial Analysis

The target molecule is N-(4-amino-2-methoxyphenyl)acetamide. Based on this name, we can hypothesize a structure and deduce some fundamental properties.

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.21 g/mol

  • Degree of Unsaturation: A calculation based on the molecular formula ((2C + 2 + N - H - X)/2) yields a value of 5. This suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation) and one additional double bond, consistent with the carbonyl group (C=O) of the acetamide functional group.

The hypothesized structure is presented below, with atoms numbered for reference in the subsequent spectroscopic analysis.

cluster_ring cluster_amide cluster_methoxy cluster_amino C1 C1 C2 C2 C1->C2 N7 N7-H C1->N7 C3 C3 C2->C3 O10 O10 C2->O10 C4 C4 C3->C4 C5 C5 C4->C5 N12 N12H2 C4->N12 C6 C6 C5->C6 C6->C1 C8 C8=O N7->C8 C9 C9H3 C8->C9 C11 C11H3 O10->C11

Caption: Hypothesized structure of N-(4-amino-2-methoxyphenyl)acetamide with atom numbering.

Overall Workflow for Structure Elucidation

The process of structure elucidation follows a logical progression, starting from the determination of molecular mass and elemental formula, moving to the identification of functional groups, and culminating in the detailed mapping of the carbon-hydrogen framework.

Caption: Workflow diagram for the spectroscopic structure elucidation process.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, which is a critical first step in structure elucidation. For a molecule like N-(4-amino-2-methoxyphenyl)acetamide, which is relatively stable and has a moderate molecular weight, Electron Ionization (EI) is a suitable technique.

Expertise & Rationale: EI is chosen for its ability to produce a clear molecular ion peak (M⁺) and a reproducible fragmentation pattern that can offer additional structural clues. The high energy of EI can sometimes lead to excessive fragmentation where the molecular ion is not observed. In such cases, a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed.

Expected Data: The mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 180, corresponding to the molecular formula C₉H₁₂N₂O₂.

Table 1: Expected Mass Spectrometry Data

m/z Value Interpretation
180 Molecular Ion [M]⁺
138 Loss of ketene (CH₂=C=O) from the molecular ion

| 123 | Loss of a methyl group from the m/z 138 fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. By passing infrared radiation through a sample, we can identify the characteristic vibrations of different bonds.

Expertise & Rationale: A sample can be prepared as a KBr pellet or a thin film. The key is to obtain a spectrum with well-resolved peaks. We anticipate several key stretches that will confirm the presence of the amine, amide, and methoxy groups.

Expected Data: The IR spectrum will provide direct evidence for the key functional groups hypothesized.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Bond Functional Group
3400-3200 N-H Stretch Primary Amine (NH₂) & Secondary Amide (N-H)
3000-2850 C-H Stretch sp³ C-H (methyl groups)
~1660 C=O Stretch Amide I band
~1600 & ~1500 C=C Stretch Aromatic Ring
~1550 N-H Bend Amide II band

| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether (Methoxy) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. We will analyze both ¹H and ¹³C NMR spectra.

Expertise & Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but due to the presence of polar N-H groups, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred to ensure solubility and to observe the exchangeable N-H protons. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, their relative numbers, and the number of neighboring protons.

Expected Data and Interpretation:

  • Amine Protons (N¹²H₂): A broad singlet is expected around 3.5-4.5 ppm. The signal is broad due to quadrupole broadening and potential hydrogen bonding. Its integration will correspond to two protons.

  • Amide Proton (N⁷H): A singlet is expected further downfield, typically around 8.5-9.5 ppm in DMSO-d₆, due to the deshielding effect of the adjacent carbonyl group. It will integrate to one proton.

  • Aromatic Protons (H³, H⁵, H⁶): The three protons on the aromatic ring will appear in the aromatic region (6.5-8.0 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

    • The -NH₂ group is a strong activating group (electron-donating).

    • The -OCH₃ group is also an activating group.

    • The -NHC(O)CH₃ group is a moderately activating group.

    • H⁶: This proton is ortho to the activating -NHC(O)CH₃ group and will likely be a doublet.

    • H⁵: This proton is ortho to the -NH₂ group and meta to the -NHC(O)CH₃ group, likely appearing as a doublet of doublets.

    • H³: This proton is ortho to the -OCH₃ group and meta to the -NH₂ group, likely appearing as a doublet.

  • Methoxy Protons (C¹¹H₃): A sharp singlet integrating to three protons is expected around 3.8 ppm. The singlet nature indicates no adjacent protons.

  • Acetyl Protons (C⁹H₃): A sharp singlet integrating to three protons is expected around 2.0 ppm.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Integration Multiplicity Assignment
~9.0 1H Singlet N⁷-H (Amide)
~7.5 1H Doublet H⁶
~6.8 1H Doublet
~6.6 1H Doublet of Doublets H⁵
~4.5 2H Broad Singlet N¹²-H₂ (Amine)
~3.8 3H Singlet C¹¹H₃ (Methoxy)

| ~2.0 | 3H | Singlet | C⁹H₃ (Acetyl) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected Data and Interpretation:

  • Carbonyl Carbon (C⁸): The amide carbonyl carbon is highly deshielded and will appear significantly downfield, typically around 168-170 ppm.

  • Aromatic Carbons (C¹-C⁶): Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons attached to electronegative atoms (O and N) will be the most downfield.

    • C⁴ & C²: Attached to nitrogen and oxygen respectively, these will be downfield.

    • C¹: Attached to the amide nitrogen.

    • C³, C⁵, C⁶: Carbons bearing hydrogen atoms.

  • Methoxy Carbon (C¹¹): The carbon of the methoxy group will appear around 55-60 ppm.

  • Acetyl Carbon (C⁹): The methyl carbon of the acetyl group will be the most upfield signal, typically around 24 ppm.

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~168 C⁸ (C=O)
~145 C⁴
~142
~135
~120 C⁶
~115 C⁵
~110
~55 C¹¹ (-OCH₃)

| ~24 | C⁹ (-CH₃) |

Synthesis of Spectroscopic Evidence

  • MS confirms the molecular weight is 180 g/mol , matching the molecular formula C₉H₁₂N₂O₂.

  • IR spectroscopy confirms the presence of key functional groups : an amine (N-H stretch), an amide (N-H stretch and C=O stretch), an aromatic ring (C=C stretch), and an ether (C-O stretch).

  • ¹H NMR accounts for all 12 protons in the molecule, showing the correct relative numbers in distinct chemical environments (amide, amine, aromatic, methoxy, and acetyl). The splitting patterns in the aromatic region confirm the 1,2,4-trisubstitution pattern.

  • ¹³C NMR accounts for all 9 unique carbon atoms , confirming the presence of the carbonyl, the six different aromatic carbons, the methoxy carbon, and the acetyl methyl carbon.

The combined data from these orthogonal techniques provides overwhelming and self-consistent evidence that unequivocally confirms the structure of the synthesized compound as N-(4-amino-2-methoxyphenyl)acetamide.

Experimental Protocols

Protocol 1: Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup: Use a mass spectrometer equipped with an Electron Ionization (EI) source. Set the ionization energy to 70 eV.

  • Data Acquisition: Introduce the sample into the instrument via a direct insertion probe. Acquire the mass spectrum over a range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragmentation peaks.

Protocol 2: Infrared Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption peaks corresponding to the functional groups.

Protocol 3: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample for ¹H NMR (or ~50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Data Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to specific nuclei in the molecule.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

Foundational

An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)acetamide: A Key Intermediate in Amsacrine Synthesis

For distribution to: Researchers, scientists, and drug development professionals. Introduction N-(4-amino-2-methoxyphenyl)acetamide is a significant organic compound, primarily recognized for its critical role as a precu...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

N-(4-amino-2-methoxyphenyl)acetamide is a significant organic compound, primarily recognized for its critical role as a precursor in the synthesis of the potent antineoplastic agent, Amsacrine. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and safe handling protocols, tailored for professionals in the fields of medicinal chemistry and drug development. Understanding the characteristics of this intermediate is fundamental to optimizing the synthesis of Amsacrine and related pharmacologically active molecules.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific accuracy and reproducibility. This section details the IUPAC name and various synonyms for N-(4-amino-2-methoxyphenyl)acetamide.

IUPAC Name

The systematically generated IUPAC name for this compound is N-(4-amino-2-methoxyphenyl)acetamide .

Synonyms and Identifiers

For ease of reference across different chemical databases and literature, a compilation of synonyms and identifiers is provided in the table below.

Identifier TypeValueSource
CAS Number 5329-15-7CymitQuimica[1]
Molecular Formula C₉H₁₂N₂O₂CymitQuimica[1]
Molecular Weight 180.21 g/mol Sigma-Aldrich[2]
Synonym 5-Amino-2-acetoamidophenyl methyl etherAlfa Chemistry
InChI InChI=1S/C9H12N2O2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12)CymitQuimica[1]
InChI Key ZMVYKWOITGSLDV-UHFFFAOYSA-NSigma-Aldrich[2]
SMILES CC(=O)NC1=C(OC)C=C(N)C=C1BLDpharm[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-amino-2-methoxyphenyl)acetamide is essential for its handling, purification, and use in subsequent synthetic steps.

PropertyValueSource
Melting Point 119-120 °CSigma-Aldrich[2]
Boiling Point 280.7 °C at 760 mmHg (Predicted)Alfa Chemistry
Density 1.211 g/cm³ (Predicted)Alfa Chemistry
Appearance PowderSigma-Aldrich[2]
Solubility The presence of an amino group suggests enhanced solubility in polar solvents through hydrogen bonding.CymitQuimica[4]

Synthesis and Mechanism

The primary and most documented route for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide is through the reduction of its corresponding nitro precursor, N-(2-methoxy-4-nitrophenyl)acetamide. This transformation is a cornerstone in the synthetic pathway towards Amsacrine.[5]

Synthetic Protocol: Catalytic Hydrogenation

This method is widely employed due to its high efficiency and clean reaction profile.[6]

Experimental Protocol:

  • Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer, dissolve N-(2-methoxy-4-nitrophenyl)acetamide (1.0 equivalent) in a suitable solvent such as ethanol (EtOH).

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: To the stirred solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel, commonly via a hydrogen-filled balloon.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(4-amino-2-methoxyphenyl)acetamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to obtain the final product with high purity.[5]

Mechanistic Insights

The reduction of the nitro group to an amine via catalytic hydrogenation is a six-electron process. The reaction proceeds through a series of intermediates, although they are often not detected in the reaction mixture. The mechanism involves the stepwise transfer of hydrogen atoms from the surface of the palladium catalyst to the nitro group.[4][5]

G cluster_synthesis Synthesis of N-(4-amino-2-methoxyphenyl)acetamide Start N-(2-methoxy-4-nitrophenyl)acetamide Reagents H₂ (gas) Pd/C (catalyst) Ethanol (solvent) Start->Reagents Reduction Product N-(4-amino-2-methoxyphenyl)acetamide Reagents->Product

Caption: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide.

Role in Drug Development: Amsacrine Synthesis

N-(4-amino-2-methoxyphenyl)acetamide serves as a pivotal intermediate in the multi-step synthesis of Amsacrine (m-AMSA), an antineoplastic agent used in the treatment of acute leukemias and lymphomas.[5][7] The amino and methoxy functionalities on the phenyl ring of this intermediate are crucial for the subsequent coupling reactions that lead to the final drug molecule.

Following its synthesis, N-(4-amino-2-methoxyphenyl)acetamide is typically converted to N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is the "head group" of Amsacrine. This head group is then coupled with an acridine moiety to yield the final Amsacrine drug.[7]

G cluster_amsacrine Role in Amsacrine Synthesis Intermediate N-(4-amino-2-methoxyphenyl)acetamide Step1 Sulfonylation Intermediate->Step1 Headgroup N-(4-amino-3-methoxyphenyl) methanesulfonamide Step1->Headgroup Step2 Coupling with Acridine Moiety Headgroup->Step2 Amsacrine Amsacrine (m-AMSA) Step2->Amsacrine

Caption: Synthetic pathway from the intermediate to Amsacrine.

Analytical Characterization

While specific, publicly available spectra for N-(4-amino-2-methoxyphenyl)acetamide are limited, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetyl group protons, and the amine protons. The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the amide and methoxy groups.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(4-amino-2-methoxyphenyl)acetamide. This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of dust.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Aromatic amines should be stored at temperatures below 30°C (86°F) to maintain stability.[8][9]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

Conclusion

N-(4-amino-2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role as a key intermediate in the synthesis of the anticancer drug Amsacrine. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a reliable synthetic protocol with mechanistic insights, and crucial safety and handling information. A thorough understanding of this compound is essential for researchers and drug development professionals working on the synthesis of Amsacrine and related heterocyclic compounds with potential therapeutic applications.

References

  • N-(4-Amino-2-methoxyphenyl)acetamide. (2002). International Union of Crystallography. Retrieved January 16, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 16, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. (2011). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. (2011). National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-(4-amino-2-methoxyphenyl)acetamide

Abstract This technical guide provides a comprehensive analysis of the thermal stability and decomposition behavior of N-(4-amino-2-methoxyphenyl)acetamide (CAS RN: 6375-47-9). Primarily utilized as an intermediate in th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition behavior of N-(4-amino-2-methoxyphenyl)acetamide (CAS RN: 6375-47-9). Primarily utilized as an intermediate in the synthesis of disperse dyes, understanding the thermal characteristics of this compound is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product quality.[1][2] This document details the physicochemical properties, thermal analysis data derived from core methodologies like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a proposed decomposition pathway. It is intended for an audience of researchers, chemists, and drug development professionals who require a deep, technical understanding of this molecule's behavior under thermal stress.

Introduction and Physicochemical Profile

N-(4-amino-2-methoxyphenyl)acetamide, also known as 3-Amino-4-methoxyacetanilide, is an aromatic amide whose stability is a critical parameter in its application, particularly in the dye manufacturing industry.[1][2] Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of the final product. Therefore, a thorough characterization of its thermal properties is essential for safe handling, storage, and process scale-up.

Compound Identification and Properties

A summary of the key physicochemical properties is presented below. These parameters form the baseline for interpreting thermal analysis data.

PropertyValueSource
CAS Registry Number 6375-47-9[3]
Molecular Formula C₉H₁₂N₂O₂[3]
Molecular Weight 180.20 g/mol [3]
Appearance White crystalline solid[1][2]
Melting Point 109 °C[2][3][4]
Boiling Point (est.) 405.7 ± 35.0 °C at 760 mmHg[3]
Density (est.) 1.2 ± 0.1 g/cm³[3]
Storage Room temperature, inert atmosphere, keep in dark place[4]

Thermal Analysis and Stability Profile

The thermal stability of N-(4-amino-2-methoxyphenyl)acetamide is investigated using two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and heat flow as a function of temperature, respectively.

The "Why" of Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is employed to determine the temperature at which the compound begins to lose mass. This mass loss is a direct indicator of decomposition or volatilization. By analyzing the rate of mass loss (the derivative TGA, or DTG curve), we can identify the temperatures of maximum decomposition rates and distinguish between different decomposition steps.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5] It allows for the determination of the melting point and the enthalpy of fusion. Crucially, it also characterizes decomposition events as either endothermic (heat-absorbing) or exothermic (heat-releasing). Exothermic decompositions are of particular concern in process safety as they can lead to thermal runaway reactions.

Proposed Decomposition Pathway

In the absence of specific mechanistic studies, a plausible thermal decomposition pathway for N-(4-amino-2-methoxyphenyl)acetamide can be proposed based on the known chemistry of amides and aromatic amines. The primary decomposition is likely initiated by the cleavage of the amide bond, which is generally the most thermally labile bond in such structures.

Initial Decomposition Steps

The thermal degradation could proceed via several pathways:

  • Amide Bond Cleavage: The C-N bond of the acetamide group can break, potentially leading to the formation of an isocyanate intermediate and methane, or ketene and 4-methoxy-1,2-benzenediamine.

  • Hydrolysis (if water is present): At elevated temperatures, trace amounts of water can hydrolyze the amide to form acetic acid and 4-methoxy-1,2-benzenediamine.

  • Decarbonylation: While less common for secondary amides, elimination of carbon monoxide is a possible fragmentation route.

  • Radical Mechanisms: Homolytic cleavage can lead to a variety of radical species that can then propagate further decomposition reactions.

During a fire or high-temperature event, irritating and highly toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), may be generated through thermal decomposition or combustion.[6]

Visualization of a Plausible Decomposition Pathway

The following diagram illustrates a simplified, hypothetical decomposition pathway.

Decomposition_Pathway cluster_main N-(4-amino-2-methoxyphenyl)acetamide cluster_products Potential Primary Decomposition Products cluster_final Final Gaseous Products A C₉H₁₂N₂O₂ (Parent Compound) B Acetic Acid + 4-methoxy-1,2-benzenediamine (Hydrolysis Route) A->B High Temperature (Δ) C Isocyanate Intermediate + Methane (Amide Cleavage) A->C High Temperature (Δ) D Ketene + 4-methoxy-1,2-benzenediamine (Amide Cleavage) A->D High Temperature (Δ) E CO, CO₂, NOx, H₂O (Combustion Products) B->E Further Decomposition C->E Further Decomposition D->E Further Decomposition caption Hypothetical decomposition of N-(4-amino-2-methoxyphenyl)acetamide.

Caption: Hypothetical decomposition of N-(4-amino-2-methoxyphenyl)acetamide.

Experimental Protocols

To obtain definitive data, the following standardized protocols for TGA and DSC are recommended. These protocols are designed to be self-validating and provide a robust characterization of the material.

General Workflow for Thermal Stability Assessment

Caption: Workflow for thermal analysis of a chemical compound.

Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Methodology:

    • Calibration: Verify the temperature and mass calibration of the TGA instrument using certified reference materials (e.g., calcium oxalate for mass loss, indium/tin/zinc for temperature).

    • Sample Preparation: Accurately weigh 5-10 mg of N-(4-amino-2-methoxyphenyl)acetamide into a clean, tared TGA pan (aluminum or platinum). Ensure the sample is representative and forms a thin, even layer at the bottom of the pan.

    • Experimental Conditions:

      • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability.

      • Heating Rate: 10 °C/min. Rationale: This rate provides a good balance between resolution of thermal events and practical experiment duration.

      • Temperature Range: 30 °C to 600 °C. Rationale: This range will cover the melting point and the expected decomposition region for this type of aromatic amide.

    • Data Acquisition: Equilibrate the sample at 30 °C for 5 minutes, then begin the temperature ramp. Record the mass, temperature, and time.

    • Data Analysis: Plot the percentage mass loss versus temperature. Calculate the first derivative of this curve (DTG) to identify the temperatures of the maximum rates of decomposition. Determine the onset temperature of decomposition (T_onset).

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal transitions such as melting and decomposition, and to quantify their associated enthalpies.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

    • Experimental Conditions:

      • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

      • Heating Rate: 10 °C/min.

      • Temperature Program:

        • Equilibrate at 30 °C.

        • Ramp from 30 °C to 250 °C (or a temperature beyond the final decomposition event observed in TGA).

    • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

    • Data Analysis:

      • Identify the endothermic peak corresponding to the melting point. Determine the onset temperature and the peak temperature. Integrate the peak area to calculate the enthalpy of fusion (ΔH_fus).

      • Identify any exothermic or endothermic events following the melt, which would correspond to decomposition. Determine the onset temperature and integrate the peak area to find the enthalpy of decomposition (ΔH_decomp).

Safety Implications and Handling

The thermal decomposition of N-(4-amino-2-methoxyphenyl)acetamide can generate hazardous substances.[6]

  • Hazardous Decomposition Products: Combustion will produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] These gases are toxic and irritating.

  • Handling Precautions: Handling should be performed in a well-ventilated area.[3] Appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a dust respirator, should be worn.[3] Avoid creating dust.[3]

  • Fire Fighting: In case of a fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[3] Firefighters should wear self-contained breathing apparatus.[6]

Conclusion

N-(4-amino-2-methoxyphenyl)acetamide is a crystalline solid with a melting point of approximately 109 °C.[2][3][4] While stable under standard storage conditions, it is expected to undergo thermal decomposition at temperatures significantly above its melting point. The primary decomposition pathway likely involves the cleavage of the amide bond, leading to the evolution of toxic gases such as oxides of carbon and nitrogen. For precise determination of its stability limits and decomposition kinetics, the experimental TGA and DSC protocols detailed in this guide should be followed. This data is indispensable for ensuring the safe handling and effective use of this compound in industrial applications.

References

  • Chemsrc. 3-Amino-4-methoxyacetaniline | CAS#:6375-47-9. [Link]

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  • PubChem. Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(di-2-propenylamino). [Link]

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  • Wikipedia. Nitrile. [Link]

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Foundational

The Versatile Intermediate: A Technical Guide to N-(4-amino-2-methoxyphenyl)acetamide in Organic Synthesis

This guide provides an in-depth technical overview of N-(4-amino-2-methoxyphenyl)acetamide, a valuable starting material for researchers, medicinal chemists, and drug development professionals. We will move beyond simple...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-(4-amino-2-methoxyphenyl)acetamide, a valuable starting material for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind its synthesis, its intrinsic chemical properties, and its strategic application in constructing complex, biologically active molecules.

Introduction: Strategic Importance of a Substituted Aniline

N-(4-amino-2-methoxyphenyl)acetamide is a multifunctional aromatic compound. Its structure, featuring a 1,4-diamine relationship (with one amine protected as an acetamide) and an activating ortho-methoxy group, makes it a highly versatile intermediate. The differential reactivity of its functional groups allows for sequential, regioselective modifications, a critical feature in multi-step organic synthesis.

Its most notable application lies in its role as a key building block for the side chains of pharmacologically active agents, particularly analogs of the anticancer drug Amsacrine.[1] The precise arrangement of the amino and methoxy substituents on the phenyl ring is crucial for influencing molecular interactions within biological targets, such as DNA topoisomerase II.[2][3] This guide will provide the foundational knowledge to effectively synthesize and utilize this important precursor.

Physicochemical and Crystallographic Properties

Understanding the fundamental properties of a starting material is paramount for experimental design, particularly for reaction setup and purification. The key characteristics of N-(4-amino-2-methoxyphenyl)acetamide and its immediate precursor are summarized below.

PropertyN-(4-amino-2-methoxyphenyl)acetamideN-(2-methoxy-4-nitrophenyl)acetamide (Precursor)
Molecular Formula C₉H₁₂N₂O₂C₉H₁₀N₂O₄
Molecular Weight 180.21 g/mol 210.19 g/mol
Appearance Red, rectangular crystals[1]Yellow lath-like crystals[4]
CAS Number 5329-15-75329-14-6
Crystal System Orthorhombic[1]Monoclinic[4]
Space Group Pbca[1]P2₁/n[4]

Synthesis of N-(4-amino-2-methoxyphenyl)acetamide: A Two-Step Workflow

The most efficient and reliable synthesis of the title compound is a two-step process commencing from commercially available 4-methoxy-2-nitroaniline. The workflow involves an initial protection of the more reactive aniline followed by a chemoselective reduction of the nitro group.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Catalytic Hydrogenation Start 4-Methoxy-2-nitroaniline Intermediate N-(2-methoxy-4-nitrophenyl)acetamide Start->Intermediate Acetic Anhydride, Glacial Acetic Acid Final N-(4-amino-2-methoxyphenyl)acetamide Intermediate_ref N-(2-methoxy-4-nitrophenyl)acetamide Intermediate_ref->Final H₂ (gas), Pd/C Catalyst, Ethanol

Figure 1: Overall synthetic workflow for N-(4-amino-2-methoxyphenyl)acetamide.
Step 1: Acetylation of 4-Methoxy-2-nitroaniline

Causality: The first step involves the acetylation of the amino group of 4-methoxy-2-nitroaniline. This serves two primary purposes:

  • Protection: It protects the amino group from participating in undesired side reactions during the subsequent reduction step.

  • Activation/Directing Group Modification: While the amino group is a strong activating group, converting it to an acetamide moderates its activating effect and alters its steric profile, which can be useful in more complex syntheses.

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride. Glacial acetic acid serves as an effective solvent for this transformation.[4][5]

Detailed Experimental Protocol: Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide[4][5]
  • Reagent Preparation: In a suitable reaction vessel, dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, add 2.46 g (24 mmol, 1.2 equivalents) of acetic anhydride.

  • Reaction: Allow the reaction mixture to stir at room temperature for 18 hours.

  • Work-up: Upon completion, remove the solvent under vacuum to yield the crude product.

  • Purification: The residue, N-(2-methoxy-4-nitrophenyl)acetamide, can be purified by recrystallization from an aqueous solution to yield yellow, lath-shaped crystals.

Step 2: Chemoselective Reduction of the Nitro Group

Causality: The core of the synthesis is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and, critically, its chemoselectivity.

  • Choice of Catalyst (Pd/C): Palladium on carbon (Pd/C) is a premier catalyst for the hydrogenation of nitro groups.[1] It exhibits high activity for this reduction while leaving other functional groups, such as the aromatic ring, the methoxy ether, and the amide group, intact under standard conditions.[6] This selectivity is crucial for the integrity of the final product.

  • Choice of Solvent (Ethanol): Ethanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert to the reaction conditions.[1]

  • Hydrogen Source (H₂ gas): Pressurized hydrogen gas is the reducing agent, which is adsorbed onto the surface of the palladium catalyst along with the nitro compound, facilitating the reduction.

Detailed Experimental Protocol: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide[1]
  • Catalyst Suspension: In a hydrogenation vessel, suspend N-(2-methoxy-4-nitrophenyl)acetamide in ethanol (EtOH). Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (a pressure range of 1 to 20 bar is typically effective) and stir the mixture vigorously.[7]

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within a few hours at room temperature or with gentle heating.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid, N-(4-amino-2-methoxyphenyl)acetamide, can be further purified by recrystallization from a suitable solvent such as ethyl acetate to afford red crystals.[1]

Applications in Medicinal Chemistry and Organic Synthesis

The strategic placement of functional groups in N-(4-amino-2-methoxyphenyl)acetamide makes it a powerful precursor for diverse molecular architectures.

Core Application: Precursor to Amsacrine Analogs and Bioactive Scaffolds

Amsacrine is a potent antineoplastic agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[8] Its structure consists of an acridine core linked to a methanesulfonamide side chain. The substitution pattern on this side chain is critical for its biological activity. Studies have shown that altering the position of the methoxy group on the anisidide (aniline) portion of the side chain dramatically impacts the drug's efficacy.[2][3]

N-(4-amino-2-methoxyphenyl)acetamide serves as an excellent starting material for synthesizing analogs of this crucial side chain. The free primary amine at the C4 position can be readily derivatized, for example, through condensation reactions to attach it to a heterocyclic core like acridine. The acetamide at the C1 position can be hydrolyzed under acidic or basic conditions to reveal a second primary amine, which can then be further functionalized, for instance, by sulfonylation.

G cluster_0 Functionalization Pathway Start N-(4-amino-2- methoxyphenyl)acetamide Step1 Step A: Condensation/ Coupling Start->Step1 Start->Step1 Use free -NH₂ at C4 position Step2 Step B: Amide Hydrolysis Step1->Step2 Step1->Step2 Expose -NH₂ at C1 position Step3 Step C: Further Derivatization (e.g., Sulfonylation) Step2->Step3 Step2->Step3 Modify new -NH₂ group End Complex Bioactive Molecule (e.g., Amsacrine Analog) Step3->End

Figure 2: Logical workflow for using the title compound to build complex drug analogs.

This strategic, stepwise functionalization allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of Amsacrine-like compounds, potentially leading to new drug candidates with improved efficacy or reduced side effects.

Potential for Heterocyclic Synthesis

Beyond its use in specific drug scaffolds, the inherent reactivity of N-(4-amino-2-methoxyphenyl)acetamide makes it a candidate for the synthesis of various heterocyclic systems. After hydrolysis of the acetamide group to yield 2-methoxybenzene-1,4-diamine, the resulting ortho- and para-phenylenediamine derivative can participate in a range of cyclization reactions. For instance, reaction with carboxylic acids or their derivatives could lead to the formation of substituted benzimidazoles, which are a common motif in many pharmaceutical agents.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.

  • General Handling: N-(4-amino-2-methoxyphenyl)acetamide, like many aromatic amines, should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Precursor Hazard: The precursor, N-(2-methoxy-4-nitrophenyl)acetamide, is an aromatic nitro compound and should be treated as potentially toxic and mutagenic.

  • Hydrogenation Safety: The catalytic hydrogenation step involves flammable hydrogen gas under pressure. It must be performed in appropriate pressure equipment by trained personnel, with strict adherence to safety procedures for handling flammable gases and pyrophoric catalysts (Pd/C can be pyrophoric when dry and exposed to air).

Conclusion

N-(4-amino-2-methoxyphenyl)acetamide is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point into complex molecular targets. Its well-defined synthesis, characterized by a chemoselective reduction, and the differential reactivity of its functional groups, make it particularly valuable in the field of medicinal chemistry for the development of novel therapeutics, especially in the realm of anticancer agents like Amsacrine analogs. Understanding the principles outlined in this guide will empower researchers to fully leverage the synthetic potential of this important compound.

References

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available at: [Link]

  • ResearchGate. (2022). N-(4-Methoxyphenyl)acetamide. Available at: [Link]

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  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. Available at: [Link]

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  • Goodell, J. R., et al. (2012). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Biochemistry, 51(9), 1983–1992. Available at: [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
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  • Adentunji, C. G., & Adewole, A. M. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Reaction Chemistry & Engineering, 3(2), 220-228. Available at: [Link]

  • PubMed. (2012). Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Available at: [Link]

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  • Arshad, S., et al. (2011). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1147. Available at: [Link]

  • Google Patents. (n.d.). The preparation method of 2- methoxyl group -4- nitroaniline.
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  • ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]

  • PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

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Exploratory

A Technical Guide to the Potential Biological Activities of N-(4-amino-2-methoxyphenyl)acetamide Derivatives

Executive Summary The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide focuses o...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, promising, yet underexplored subclass: N-(4-amino-2-methoxyphenyl)acetamide derivatives . This core structure is richly decorated with functional groups poised for therapeutic engagement: a hydrogen-bond-donating amino group, a methoxy group that modulates electronic properties and lipophilicity, and the versatile acetamide linkage. By analyzing existing research on structurally analogous compounds, this document synthesizes the compelling potential of these derivatives as novel therapeutic agents and provides a technical framework for their exploration. We will delve into the prospective antimicrobial, anticancer, and anti-inflammatory activities, grounding our analysis in established experimental data and providing detailed protocols to empower further research and development.

The N-(4-amino-2-methoxyphenyl)acetamide Scaffold: A Strategic Overview

The therapeutic potential of a molecule is fundamentally encoded in its structure. The N-(4-amino-2-methoxyphenyl)acetamide scaffold presents a unique combination of features that make it an attractive starting point for drug discovery:

  • Aromatic Core: The phenyl ring serves as a rigid scaffold for the precise spatial orientation of functional groups and can engage in π-π stacking interactions with biological targets.

  • Acetamide Linkage: This group is a classic hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. Its stability and synthetic tractability are well-established.

  • 2-Methoxy Group: The ortho-methoxy substituent influences the conformation of the acetamide side chain through steric and electronic effects. It can also serve as a hydrogen bond acceptor and fine-tune the molecule's solubility and metabolic stability.

  • 4-Amino Group: The para-amino group is a key site for derivatization. It can act as a hydrogen bond donor or be acylated, alkylated, or transformed into other functional groups to systematically probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

This guide will explore the latent therapeutic activities of this scaffold by examining the established biological profiles of its close structural relatives.

Antimicrobial Potential: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the development of novel chemical entities. Derivatives of N-phenylacetamides have demonstrated significant promise in this arena. Notably, dithiocarbamate derivatives synthesized from the closely related N-(4-methoxyphenyl)acetamide have shown potent and specific antimicrobial effects.[1][2][3]

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The antimicrobial activity of N-(4-methoxyphenyl)acetamide derivatives often hinges on their ability to interfere with essential microbial processes. For instance, dithiocarbamates are known metal chelators, potentially disrupting the function of metalloenzymes critical for bacterial or fungal survival.

One study found that sodium acetyl(4-methoxyphenyl)carbamodithioate, derived from N-(4-methoxyphenyl)acetamide, exhibited high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%.[1][2] The same compound also showed significant bactericidal activity against Pectobacterium carotovorum.[1][2] This suggests that derivatizing the core acetamide nitrogen can unlock potent antimicrobial properties. Further, studies on aurones bearing acetamido groups have shown activity against a range of Gram-positive and Gram-negative bacteria, underscoring the value of the acetamide moiety in antimicrobial design.[4]

Quantitative Antimicrobial Data
CompoundTarget OrganismActivity MetricResultReference
Sodium acetyl(4-methoxyphenyl)carbamodithioateFusarium oxysporumGrowth Inhibition100% at 0.4% conc.[1][2]
Sodium acetyl(4-methoxyphenyl)carbamodithioatePectobacterium carotovorumZone of Inhibition18 mm at 0.4% conc.[1][2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard, high-throughput method for quantifying the antimicrobial potency of novel compounds, adapted from methodologies used for evaluating related derivatives.[4]

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., gemifloxacin, amphotericin B)[4]

  • Negative control (broth and DMSO)

  • Incubator

Procedure:

  • Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

  • Controls: Prepare wells for a positive control (broth + inoculum + standard antibiotic) and a negative/sterility control (broth only). Also include a growth control (broth + inoculum + DMSO vehicle).

  • Inoculation: Add 50 µL of the standardized microbial inoculum to all wells except the sterility control, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

MIC_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep1 Dispense 50 µL Broth to all wells prep2 Add 50 µL Compound to first column prep1->prep2 prep3 Perform 2-fold Serial Dilutions prep2->prep3 inoc Add 50 µL Standardized Inoculum to wells prep3->inoc inc Incubate Plate (e.g., 37°C, 24h) inoc->inc analysis Visually Inspect for Turbidity inc->analysis mic Determine MIC Value analysis->mic Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway compound Acetamide Derivative (e.g., Compound 11/12) cas9 Pro-Caspase-9 compound->cas9 Up-regulates activation cas9_active Active Caspase-9 cas9->cas9_active activation cas3 Pro-Caspase-3 cas9_active->cas3 cleaves cas3_active Active Caspase-3 cas3->cas3_active activation apoptosis Apoptosis (Cell Death) cas3_active->apoptosis

Potential apoptotic mechanism via caspase activation.</center>

Anti-inflammatory & Antioxidant Potential

Chronic inflammation and oxidative stress are deeply implicated in the pathogenesis of numerous diseases, including cancer and cardiovascular disorders. The ability of a compound to modulate these processes is of significant therapeutic interest. Studies on certain acetamide derivatives have demonstrated promising antioxidant and anti-inflammatory activities in vitro. [5][6]

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The antioxidant activity of acetamide derivatives is often attributed to their ability to scavenge harmful free radicals. [5]The anti-inflammatory effects can be mediated by suppressing the production of key inflammatory mediators. For example, in macrophage cell models, active compounds can reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) following stimulation with lipopolysaccharide (LPS). [5][7] LPS stimulation of macrophages activates signaling pathways like NF-κB and MAPK, leading to the upregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [7]Compounds that inhibit NO production often do so by suppressing the expression or activity of iNOS. The presence of phenolic hydroxyl or amino groups on the aromatic ring can contribute to antioxidant activity through hydrogen atom donation.

Quantitative Anti-inflammatory & Antioxidant Data
Compound ClassAssayActivity MetricResultReference
Acetamide DerivativesABTS Radical ScavengingAntioxidant ActivityActive scavenging observed[5]
Acetamide Derivatives (40006, 40007)NO Production in LPS-stimulated macrophagesInhibitionSignificant reduction (P < 0.001)[5]
Acetamide Derivatives (40006, 40007)Brine Shrimp Lethality TestLD₅₀ (ppm)3.04 and 10.64[6]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in immune cells stimulated with LPS. It is a standard method for screening potential anti-inflammatory agents. [7] Objective: To quantify the inhibition of LPS-induced NO production in RAW 264.7 macrophage cells by test compounds.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Sterile 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent. Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Inflammation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm lps LPS receptor Toll-like Receptor 4 (TLR4) lps->receptor pathway NF-κB / MAPK Signaling Pathways receptor->pathway inose iNOS & COX-2 Gene Expression pathway->inose protein iNOS & COX-2 Proteins inose->protein translation no_pg Nitric Oxide (NO) & Prostaglandins (PGE₂) protein->no_pg synthesis compound Acetamide Derivative compound->pathway Inhibits compound->protein Inhibits

Inflammatory pathway and points of intervention.<[7]/center>

Conclusion and Future Directions

While direct experimental data on N-(4-amino-2-methoxyphenyl)acetamide derivatives is emerging, a comprehensive analysis of structurally related compounds provides a powerful and convincing rationale for their investigation as a new class of therapeutic agents. The evidence strongly suggests that this scaffold possesses the latent potential for significant antimicrobial, anticancer, and anti-inflammatory activities .

The path forward is clear and holds considerable promise for drug discovery:

  • Synthetic Library Development: A focused library of N-(4-amino-2-methoxyphenyl)acetamide derivatives should be synthesized, primarily through modifications at the 4-amino position, to explore a diverse chemical space.

  • Broad Biological Screening: This library must be subjected to a battery of high-throughput screens, including the antimicrobial, cytotoxicity, and anti-inflammatory assays detailed in this guide.

  • Structure-Activity Relationship (SAR) Elucidation: Hits from the initial screens should be used to build robust SAR models, guiding the next round of synthesis for lead optimization to enhance potency and selectivity while minimizing toxicity.

  • Mechanistic Studies: For the most promising lead compounds, detailed mechanistic studies are imperative to identify their precise molecular targets and pathways of action, which is critical for their development into clinical candidates.

By leveraging the strategic design of the N-(4-amino-2-methoxyphenyl)acetamide scaffold and applying the rigorous experimental frameworks outlined herein, the scientific community is well-positioned to unlock a new frontier of potentially life-saving therapeutics.

References

  • Gaudel, G., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Pharmaceuticals (Basel). [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Amato, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]

  • Amato, G., et al. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Sagan, F., et al. (2023). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Urboniene, S., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]

  • Abdel-Aziz, M., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anticancer Agents Med Chem. [Link]

  • Sycheva, E., et al. (2023). View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. CyberLeninka. [Link]

  • Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. ScientificWorldJournal. [Link]

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. The Scientific World Journal. [Link]

  • Acikbas, Y., et al. (2020). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • Fronczek, F.R., & Uppu, R.M. (2023). (PDF) N-(4-Methoxyphenyl)acetamide. ResearchGate. [Link]

  • Ham, Y., et al. (2022). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules. [Link]

  • Guna, J.V., et al. (2015). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-(4-amino-2-methoxyphenyl)acetamide as a Strategic Building Block in Pharmaceutical Synthesis

Abstract This technical guide provides a comprehensive overview of N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7), a highly functionalized aniline derivative, and its application as a key building block in pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7), a highly functionalized aniline derivative, and its application as a key building block in pharmaceutical synthesis. We delve into its strategic importance, physicochemical properties, detailed synthesis protocols, and its pivotal role in the construction of the side chain for the antineoplastic agent, Amsacrine. This document is intended to provide researchers, medicinal chemists, and drug development professionals with both the theoretical rationale and practical methodologies required to effectively utilize this versatile intermediate.

Introduction: The Strategic Value of N-(4-amino-2-methoxyphenyl)acetamide

In the landscape of medicinal chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. N-(4-amino-2-methoxyphenyl)acetamide emerges as a building block of significant strategic value due to its unique trifunctional substitution pattern on the phenyl ring. The molecule incorporates:

  • An acetamide group , which serves as a protected amine. This functionality moderates the reactivity of the aromatic ring and can be hydrolyzed under specific conditions if the parent aniline is required.

  • A methoxy group ortho to the acetamide, which is a strong electron-donating group. It influences the regioselectivity of subsequent electrophilic aromatic substitution reactions and can modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API).

  • A primary amino group para to the methoxy group, which acts as a potent nucleophile. This group provides a direct handle for introducing a wide array of functionalities, making it the primary site for elaboration in multi-step syntheses.

This precise arrangement of functional groups makes N-(4-amino-2-methoxyphenyl)acetamide an ideal precursor for complex molecular architectures. Its most notable application is as a key intermediate in the synthesis of the side chain for Amsacrine (m-AMSA), a DNA intercalator and topoisomerase II poison used in cancer therapy.[1][2] This application underscores the compound's proven utility in the construction of biologically active molecules.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is essential for its effective and safe implementation in a synthetic workflow.

Physicochemical Properties

The key properties of N-(4-amino-2-methoxyphenyl)acetamide are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 5329-15-7[3][4]
Molecular Formula C₉H₁₂N₂O₂[5]
Molecular Weight 180.20 g/mol [6]
IUPAC Name N-(4-amino-2-methoxyphenyl)acetamide[3]
Melting Point 119-120 °C[4]
Boiling Point 280.7±20.0 °C (Predicted)[4]
Density 1.211±0.06 g/cm³ (Predicted)[4]
Appearance Solid-
SMILES CC(=O)NC1=C(C=C(C=C1)N)OC[5]
Safety and Handling

N-(4-amino-2-methoxyphenyl)acetamide is considered a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[4]

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
IRRITANTGHS07WarningH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Always use this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Avoid generating dust. Handle as a solid and weigh carefully.

  • Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[6]

Synthesis and Purification Protocols

The synthesis of N-(4-amino-2-methoxyphenyl)acetamide is efficiently achieved via a two-step process starting from commercially available 4-methoxy-2-nitroaniline. The workflow involves an initial acetylation followed by a selective reduction of the nitro group.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitro Reduction A 4-Methoxy-2-nitroaniline B N-(2-methoxy-4-nitrophenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(4-amino-2-methoxyphenyl)acetamide B->C H₂, Pd/C Catalyst, Ethanol

Figure 1: Two-step synthesis workflow for the target building block.
Protocol 1: Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide (Precursor)

Causality: This initial step involves the acetylation of the amino group of 4-methoxy-2-nitroaniline. This is a crucial protection step. The resulting acetamide is less activating than the free amine, which prevents potential side reactions in subsequent steps. Acetic anhydride is a highly effective and readily available acetylating agent, and glacial acetic acid serves as an appropriate polar aprotic solvent for this transformation.[7]

Materials:

  • 4-methoxy-2-nitroaniline (3.36 g, 20.0 mmol)

  • Acetic anhydride (2.46 g, 2.4 mL, 24.0 mmol, 1.2 equiv.)

  • Glacial acetic acid (30 mL)

  • Round-bottom flask (100 mL) with magnetic stir bar

  • Vacuum evaporator

Procedure:

  • Add 3.36 g of 4-methoxy-2-nitroaniline to a 100 mL round-bottom flask containing 30 mL of glacial acetic acid.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add 2.46 g (2.4 mL) of acetic anhydride to the solution.

  • Stir the reaction mixture continuously at room temperature for 18 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue, N-(2-methoxy-4-nitrophenyl)acetamide, can be purified by recrystallization from an aqueous solution to yield yellow crystals.[7]

Protocol 2: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide

Causality: The conversion of the nitro group to a primary amine is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficiency and selectivity in reducing aromatic nitro groups without affecting other functional groups like the amide or the aromatic ring itself.[8] Hydrogen gas serves as the clean and effective reducing agent, with ethanol being a suitable solvent.[1]

Materials:

  • N-(2-methoxy-4-nitrophenyl)acetamide (from Protocol 1)

  • 10% Palladium on carbon (Pd/C) catalyst (catalytic amount, e.g., 5-10 mol%)

  • Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Reaction flask suitable for hydrogenation

  • Celite or another filtration aid

Procedure:

  • Dissolve the N-(2-methoxy-4-nitrophenyl)acetamide in a sufficient volume of ethanol in the reaction flask.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert hydrogen atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (approx. 1 atm) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-(4-amino-2-methoxyphenyl)acetamide.

  • The product can be further purified by crystallization from a suitable solvent, such as ethyl acetate, to yield the final product.[1]

Application in Synthesis: A Key Intermediate for the Amsacrine Side Chain

N-(4-amino-2-methoxyphenyl)acetamide is a documented precursor for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which constitutes the critical side chain of the anticancer drug Amsacrine.[1][9] The synthesis leverages the nucleophilicity of the primary amino group for further functionalization.

G A N-(4-amino-2-methoxyphenyl)acetamide B N-(4-acetamido-2-methoxyphenyl) methanesulfonamide A->B 1. Sulfonylation (Methanesulfonyl Chloride, Pyridine) C N-(4-amino-3-methoxyphenyl) methanesulfonamide (Amsacrine Side-Chain Precursor) B->C 2. Acetamide Hydrolysis (Acid or Base) D Amsacrine (Final API) C->D 3. Coupling with Acridine Core

Figure 2: Synthetic pathway from the building block to the Amsacrine API.
Protocol 3: General Procedure for N-Sulfonylation

Causality: This protocol describes the reaction of the primary amino group with an electrophilic sulfonyl chloride. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electron-deficient sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[10] Dichloromethane (DCM) is a common inert solvent for this reaction.

Materials:

  • N-(4-amino-2-methoxyphenyl)acetamide (1.0 equiv.)

  • Methanesulfonyl chloride (MsCl) (approx. 1.1 equiv.)

  • Anhydrous pyridine or triethylamine (approx. 1.5-2.0 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Flame-dried, three-neck round-bottom flask with stir bar, dropping funnel, and nitrogen inlet

  • Ice bath

Procedure:

  • Under an inert nitrogen atmosphere, dissolve N-(4-amino-2-methoxyphenyl)acetamide and anhydrous pyridine in anhydrous DCM in the reaction flask.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the cold solution over 15-30 minutes, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction by TLC for the disappearance of the starting aniline.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

  • Purify the product via column chromatography or recrystallization as needed.

The subsequent deprotection (hydrolysis) of the acetamide group would yield the final Amsacrine side chain, ready for coupling with the acridine core.

Conclusion

N-(4-amino-2-methoxyphenyl)acetamide is a well-defined and highly valuable building block for pharmaceutical synthesis. Its distinct substitution pattern allows for controlled and regioselective chemical transformations, making it an excellent starting point for complex target molecules. The detailed protocols provided herein for its synthesis and subsequent functionalization, exemplified by its role in the Amsacrine synthesis, offer a robust framework for its practical application in drug discovery and development programs.

References

  • Google Patents (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available at: [Link]

  • Sello, G., et al. (2005). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Arkivoc. Available at: [Link]

  • Bouhafrane, A., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubMed Central. Available at: [Link]

  • Gowda, D. C., et al. (2000). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. Indian Journal of Chemistry - Section B. Available at: [Link]

  • ResearchGate. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Available at: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • ResearchGate. (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • Royal Society of Chemistry. Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Available at: [Link]

  • PubMed. Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide. Available at: [Link]

  • Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Available at: [Link]

  • National Center for Biotechnology Information. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)Acetamide. PubChem. Available at: [Link]

Sources

Application

Application Note &amp; Protocols for the Analytical Determination of N-(4-amino-2-methoxyphenyl)acetamide by HPLC and GC

Abstract: This document provides detailed, validated analytical methods for the quantitative determination of N-(4-amino-2-methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Two orthogonal chromatog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed, validated analytical methods for the quantitative determination of N-(4-amino-2-methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Two orthogonal chromatographic techniques are presented: High-Performance Liquid Chromatography (HPLC) for direct analysis in aqueous and organic matrices, and Gas Chromatography (GC) for volatile impurity profiling, which requires a derivatization step. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, method development insights, and validation frameworks grounded in established regulatory standards.

Introduction: The Analytical Challenge

N-(4-amino-2-methoxyphenyl)acetamide is a polar aromatic amine containing both a primary amine and a secondary amide functional group. This chemical structure presents specific challenges and opportunities for chromatographic analysis.

  • By HPLC: The compound's polarity and UV-active nature make it an excellent candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection. Method development must focus on controlling peak shape and retention, which can be influenced by the basicity of the primary amine group.

  • By GC: The low volatility and high polarity of the molecule, due to the amine and amide groups, make direct GC analysis problematic. These functional groups can cause poor peak shape and thermal degradation in the GC inlet.[1] Therefore, a derivatization step to increase volatility and thermal stability is mandatory for reliable GC analysis.[1][2][3]

This guide provides robust methods for both techniques, ensuring comprehensive analytical characterization of the compound.

High-Performance Liquid Chromatography (HPLC) Method

Expertise & Experience: Rationale for Method Design

The primary goal for the HPLC method is to achieve a sharp, symmetrical peak with adequate retention for N-(4-amino-2-methoxyphenyl)acetamide, separating it from potential impurities.

  • Column Selection: A C18 column is a standard choice for reversed-phase chromatography.[4] However, for polar analytes like this, especially basic amines, "tailing" can occur due to interactions with residual silanols on the silica backbone. To counteract this, a modern, end-capped, high-purity silica C18 column is selected. An alternative, a Phenyl-Hexyl phase, could also be considered to leverage π-π interactions with the aromatic ring, potentially offering different selectivity against impurities.[5]

  • Mobile Phase Control: The mobile phase composition is critical.

    • pH: The primary amine group (pKa ~4-5) will be protonated at acidic pH. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) ensures the analyte is in a single ionic form (protonated), which prevents peak splitting and improves peak shape. A phosphate or formate buffer is suitable for this purpose.[5]

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure any less polar impurities are effectively eluted from the column, providing a clean baseline for subsequent injections.

  • Detection: The aromatic nature of the molecule provides strong chromophores, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.

Detailed HPLC Protocol

This protocol is a validated starting point and may be adjusted based on system suitability results as permitted under guidelines like USP <621>.[6][7]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and PDA/UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or λmax determined from UV scan)
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
17.0595
20.0595
20.1955
25.0955

Experimental Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of N-(4-amino-2-methoxyphenyl)acetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution as required.

  • Sample Preparation: Accurately weigh a sample containing N-(4-amino-2-methoxyphenyl)acetamide and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by the standard solutions to establish the calibration curve. Then, inject the prepared sample solutions.

  • Data Processing: Quantify the amount of N-(4-amino-2-methoxyphenyl)acetamide in the samples by comparing the peak area to the calibration curve.

Gas Chromatography (GC) Method

Expertise & Experience: Rationale for Method Design

Direct GC analysis of N-(4-amino-2-methoxyphenyl)acetamide is not feasible due to its polarity and low volatility. A derivatization step is essential.[8][9][10]

  • Derivatization Strategy: Silylation is a robust and common derivatization technique for compounds containing active hydrogens (like those in -NH2 and -OH groups).[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[1] They react with the primary amine and the amide N-H to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This derivatization drastically increases the compound's volatility and thermal stability, making it suitable for GC analysis.

Sources

Method

Application Notes &amp; Protocol: Diazotization of N-(4-amino-2-methoxyphenyl)acetamide

Introduction: The Strategic Importance of Diazonium Intermediates The conversion of a primary aromatic amine into a diazonium salt, a process known as diazotization, stands as a cornerstone of synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diazonium Intermediates

The conversion of a primary aromatic amine into a diazonium salt, a process known as diazotization, stands as a cornerstone of synthetic organic chemistry.[1][2] First discovered by Peter Griess in 1858, this transformation generates highly versatile intermediates, the aryl diazonium salts, which serve as pivotal precursors for a vast array of aromatic compounds.[3] The utility of this reaction stems from the exceptional ability of the diazonium group (-N₂⁺) to act as an excellent leaving group (as dinitrogen gas), facilitating its replacement by a wide range of nucleophiles.[4] This methodology is particularly powerful for synthesizing substituted arenes that are otherwise difficult to access through direct electrophilic substitution.

This document provides a detailed protocol for the diazotization of N-(4-amino-2-methoxyphenyl)acetamide. The resulting diazonium salt, 4-acetamido-2-methoxybenzenediazonium chloride, is a valuable intermediate, primarily utilized in the synthesis of azo dyes and pigments, which are integral to the textile, printing, and coatings industries. The acetamido and methoxy substituents on the aromatic ring modulate the electronic properties and reactivity of the diazonium salt, influencing the color and stability of the final azo products.

Reaction Principle and Mechanistic Insights

The diazotization reaction is fundamentally the reaction of a primary aromatic amine with nitrous acid (HNO₂) to yield a diazonium salt.[5] Due to the inherent instability of nitrous acid, it is almost universally generated in situ by the reaction of a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1][5]

The Causality Behind Key Reaction Parameters:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable.[3][6] At temperatures above 5-10 °C, they readily decompose, losing N₂ gas to form highly reactive and unselective aryl cations, which can lead to a mixture of unwanted byproducts, primarily phenols from reaction with water.[7] In a dry, solid state, many diazonium salts are dangerously explosive.[8][9] Maintaining ice-cold conditions is paramount for both yield and safety.

  • Excess Mineral Acid: A stoichiometric excess of acid is crucial for several reasons. First, it ensures the complete conversion of sodium nitrite to the active nitrosating agent.[9] Second, it maintains a low pH, which stabilizes the diazonium salt and prevents a competing side reaction where the newly formed diazonium salt couples with unreacted starting amine to form a diazoamino compound (a triazene).

The Reaction Mechanism:

The process can be understood in two main stages:

  • Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺) .[4][10]

  • Nucleophilic Attack and Dehydration: The lone pair of electrons on the nitrogen of the primary amino group of N-(4-amino-2-methoxyphenyl)acetamide attacks the nitrosonium ion.[4][10] This is followed by a series of proton transfers and the eventual elimination of a water molecule to form the resonance-stabilized aryl diazonium ion.[1][10]

Detailed Experimental Protocol

This protocol details the in situ preparation of the 4-acetamido-2-methoxybenzenediazonium chloride solution, which should be used immediately in a subsequent reaction without isolation.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )GradeNotes
N-(4-amino-2-methoxyphenyl)acetamide180.20>98%Starting material.
Hydrochloric Acid (HCl)36.4637% (conc.)Corrosive.
Sodium Nitrite (NaNO₂)69.00ACS ReagentToxic, Oxidizer.
Deionized Water18.02---
Starch-Iodide PaperN/A---For reaction monitoring.
Urea60.06ACS ReagentFor quenching excess nitrous acid.

Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-salt bath.

Step-by-Step Procedure
  • Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, combine 9.01 g (0.05 mol, 1.0 eq) of N-(4-amino-2-methoxyphenyl)acetamide and 75 mL of deionized water.

  • Acidification: While stirring, slowly add 12.5 mL (approx. 0.15 mol, 3.0 eq) of concentrated hydrochloric acid. The mixture may warm slightly. Continue stirring until the amine has completely dissolved, forming the hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 3.62 g (0.0525 mol, 1.05 eq) of sodium nitrite in 20 mL of cold deionized water.

  • Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold, stirred amine hydrochloride solution over a period of 20-30 minutes. The rate of addition must be controlled to ensure the temperature does not rise above 5 °C.

  • Reaction Monitoring: After the complete addition, continue stirring the mixture in the ice bath for an additional 15 minutes. To confirm the completion of the reaction and a slight excess of nitrous acid, touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

  • Quenching Excess Nitrite (Optional but Recommended): If a positive test is observed, add a small amount of urea, pinch by pinch, until the starch-iodide test is negative. Urea reacts with excess nitrous acid, preventing unwanted side reactions in subsequent steps.

  • Immediate Use: The resulting clear, cold solution contains the 4-acetamido-2-methoxybenzenediazonium chloride. This solution must be used immediately for the intended subsequent reaction (e.g., azo coupling, Sandmeyer reaction). DO NOT attempt to isolate the diazonium salt.

Experimental Workflow Diagram

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling amine_sol 1. Prepare Amine Solution (Amine + H₂O + HCl) cooling 3. Cool Amine Solution (0-5 °C) amine_sol->cooling nitrite_sol 2. Prepare Nitrite Solution (NaNO₂ + H₂O) addition 4. Slow Dropwise Addition (Nitrite Solution) nitrite_sol->addition cooling->addition stirring 5. Stir & Monitor (Starch-Iodide Test) addition->stirring product 6. In Situ Diazonium Salt Solution stirring->product next_step 7. Immediate Use in Subsequent Reaction product->next_step

Caption: Workflow for the in-situ preparation of diazonium salts.

Critical Safety Mandates

The diazotization reaction presents significant hazards if not managed with strict adherence to safety protocols.

  • Explosion Hazard: Aryl diazonium salts, particularly when dry, are notoriously unstable and can decompose explosively upon shock, friction, or heat.[8][9][11] They should never be isolated unless a specific, validated protocol for forming a more stable salt (e.g., a tetrafluoroborate) is being followed, and even then, only with extreme caution and on a small scale.[4][8]

  • Thermal Instability: The reaction is exothermic and must be kept cold (0-5 °C) to prevent rapid decomposition of the product, which can lead to a runaway reaction and pressure buildup from the evolution of N₂ gas.[6][9]

  • Reagent Toxicity: Sodium nitrite is toxic and an oxidizer. Avoid contact with skin and eyes.[12] Concentrated acids are highly corrosive.

  • Engineering Controls: All procedures must be conducted in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Applications and Subsequent Transformations

The in situ generated 4-acetamido-2-methoxybenzenediazonium chloride is a versatile synthetic intermediate.

  • Azo Coupling: This is the most common application. The diazonium salt acts as an electrophile and will react with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or anilines to form highly colored azo compounds.[6] The specific coupling partner will determine the final color of the dye.

  • Sandmeyer and Related Reactions: The diazonium group can be replaced by a variety of substituents, providing synthetic routes that are otherwise challenging.[4][8]

    • -Cl, -Br, -CN: Using the corresponding copper(I) salt (CuCl, CuBr, CuCN).

    • -I: Using potassium iodide (KI).

    • -F: Via the Balz-Schiemann reaction, which involves isolating the tetrafluoroborate salt and then heating it.

    • -OH: By warming the acidic diazonium salt solution.[1][4]

This protocol provides a reliable and controlled method for generating a key chemical intermediate, enabling further research and development in dye chemistry and materials science.

References

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • CK-12 Foundation. Diazonium Salts. [Link]

  • D. P. J. Smith, et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications - Organic Letters. [Link]

  • NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • Unknown Author. DIAZONIUM SALTS. [Link]

  • BYJU'S. Diazonium Salts Preparation. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Smith, K. L., et al. (2021). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-(4-amino-2-methoxyphenyl)acetamide as a Coupling Component

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking Chromophoric Potential with N-(4-amino-2-methoxyphenyl)acetamide Azo dyes represent the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking Chromophoric Potential with N-(4-amino-2-methoxyphenyl)acetamide

Azo dyes represent the most extensive and versatile class of synthetic colorants, forming the backbone of numerous applications across the textile, printing, and pharmaceutical industries.[1] Their defining feature is the azo group (-N=N-), a chromophore that connects two aromatic rings, creating an extended π-conjugated system responsible for their vibrant colors. The hue and properties of these dyes can be finely tuned by the judicious choice of aromatic precursors: a diazo component (derived from a primary aromatic amine) and a coupling component (an electron-rich aromatic species).[2]

This guide focuses on the application of N-(4-amino-2-methoxyphenyl)acetamide as a potent and versatile coupling component in the synthesis of novel azo dyes. The presence of three key functional groups on this molecule—an amino group, a methoxy group, and an acetamido group—provides a unique electronic and steric environment that influences the reactivity and the final properties of the synthesized dyes. The electron-donating nature of the amino and methoxy groups strongly activates the aromatic ring towards electrophilic attack by the diazonium ion, while the acetamido group modulates this reactivity and can influence the dye's solubility and fastness properties.[3][4]

These application notes provide a comprehensive overview of the synthesis, mechanism, and characterization of azo dyes derived from N-(4-amino-2-methoxyphenyl)acetamide, complete with detailed experimental protocols for laboratory-scale synthesis.

The Chemistry of Color: Mechanism of Azo Coupling

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and proceeds via a two-step mechanism: diazotization followed by azo coupling.[2]

  • Diazotization: The process begins with the conversion of a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a weak electrophile and is generally unstable, necessitating its immediate use in the subsequent coupling reaction.[5]

  • Azo Coupling: The freshly prepared diazonium salt is then introduced to a solution of the coupling component, in this case, N-(4-amino-2-methoxyphenyl)acetamide. The electron-rich aromatic ring of the coupling component acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form the stable azo-linked product.[2]

Regioselectivity: The Directing Influence of Substituents

The position of the incoming diazonium group on the N-(4-amino-2-methoxyphenyl)acetamide ring is dictated by the directing effects of the existing substituents. The amino (-NH₂), methoxy (-OCH₃), and acetamido (-NHCOCH₃) groups are all ortho, para-directing activators of the aromatic ring for electrophilic substitution.[3][4][6]

In N-(4-amino-2-methoxyphenyl)acetamide, the primary amino group is the strongest activating group, followed by the methoxy group. The coupling reaction will therefore be directed to the positions ortho and para to the amino group. Given that the para position is already occupied by the methoxy group, the azo coupling will predominantly occur at the position ortho to the amino group (and meta to the methoxy and acetamido groups).

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a novel azo dye using N-(4-amino-2-methoxyphenyl)acetamide as the coupling component. As an illustrative example, we will use the diazotization of aniline.

Materials and Equipment
  • Aniline

  • N-(4-amino-2-methoxyphenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter paper

  • Melting point apparatus

  • UV-Vis Spectrophotometer

Protocol 1: Diazotization of Aniline

This protocol outlines the preparation of the benzenediazonium chloride solution.

  • In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for 15 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride and should be used immediately.

Protocol 2: Azo Coupling with N-(4-amino-2-methoxyphenyl)acetamide

This protocol describes the synthesis of the azo dye.

  • In a 250 mL beaker, dissolve 1.80 g (0.01 mol) of N-(4-amino-2-methoxyphenyl)acetamide in 20 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add the freshly prepared benzenediazonium chloride solution from Protocol 1 to the cooled solution of the coupling component.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol-water, to purify the product.

  • Dry the purified dye in a desiccator.

Workflow and Data Presentation

Experimental Workflow Diagram

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Part 3: Work-up & Purification Aniline Aniline Mix1 Dissolve & Cool Aniline->Mix1 HCl_H2O Conc. HCl + H₂O HCl_H2O->Mix1 NaNO2 NaNO₂ Solution DiazotizationReaction Stir 15 min NaNO2->DiazotizationReaction Slow Addition IceBath1 Ice Bath (0-5°C) DiazoniumSalt Benzenediazonium Chloride Solution CouplingReaction Stir 30 min DiazoniumSalt->CouplingReaction Slow Addition Mix1->DiazotizationReaction DiazotizationReaction->DiazoniumSalt CouplingComponent N-(4-amino-2-methoxyphenyl)acetamide Mix2 Dissolve & Cool CouplingComponent->Mix2 NaOH_sol NaOH Solution NaOH_sol->Mix2 IceBath2 Ice Bath (0-5°C) AzoDye Azo Dye Precipitate Filtration Vacuum Filtration AzoDye->Filtration Mix2->CouplingReaction CouplingReaction->AzoDye Washing Wash with H₂O Filtration->Washing Recrystallization Recrystallization (Ethanol/Water) Washing->Recrystallization Drying Drying Recrystallization->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: Workflow for the synthesis of an azo dye.

Data Table: Expected Properties of the Synthesized Azo Dye
PropertyDescriptionExpected Value/Observation
Chemical Name (E)-N-(4-amino-5-(phenyldiazenyl)-2-methoxyphenyl)acetamide-
Molecular Formula C₁₅H₁₆N₄O₂-
Molecular Weight 284.31 g/mol -
Appearance Colored solid (e.g., red, orange, or yellow)To be determined experimentally
Melting Point Range to be determined for the purified productTo be determined experimentally
λmax (in Ethanol) Wavelength of maximum absorbance in the visible spectrumEstimated in the range of 400-500 nm[7][8]

Characterization of the Synthesized Azo Dye

To confirm the identity and purity of the synthesized azo dye, the following characterization techniques are recommended:

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound.

  • UV-Visible Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., ethanol) and record the UV-Vis spectrum to determine the λmax, which corresponds to the color of the dye.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the molecule, such as the N=N stretch of the azo group, N-H stretches of the amino and acetamido groups, and the C=O stretch of the amide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the synthesized dye and confirm the position of the azo linkage.

Safety and Handling Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

  • Aromatic amines, such as aniline, are toxic and can be absorbed through the skin. Handle with care in a well-ventilated fume hood.

  • Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.

  • Concentrated acids and bases are corrosive. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

N-(4-amino-2-methoxyphenyl)acetamide serves as a highly effective coupling component for the synthesis of novel azo dyes. The presence of multiple activating groups on the aromatic ring facilitates the azo coupling reaction, while their specific arrangement provides a scaffold for creating dyes with unique colorimetric and physicochemical properties. The protocols outlined in this guide offer a robust starting point for researchers to explore the synthesis and application of this promising class of azo dyes in various scientific and industrial fields.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Synthesis of Novel Azo Disperse dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics. (n.d.). American Journal of Chemistry, 3(5), 123-129.
  • Synthesis and Characterization of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). ResearchGate. Retrieved from [Link]

  • Directional nature of the acetamido group in electrophilic substitution reaction. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • UV–vis spectra of the azo dyes - Before (straight line) and after microaerophilic (dashed line) and aerobic (dotted line) treatments - A: RY107; B: RR198; C: RB5; D: DB71. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Impactfactor. Retrieved from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Monatshefte für Chemie - Chemical Monthly, 152(6), 661-672.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. (2020). ACS Omega, 5(47), 30549-30558.
  • Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. (2000). Journal of the Chemical Society, Perkin Transactions 2, (11), 2359-2366.
  • Synthesis and Identification of new 4-Amino phenazone derivatives containing azo group. (2019). ResearchGate. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. Retrieved from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). Heliyon, 6(1), e03271.
  • Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017). Retrieved from [Link]

  • uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and structural investigations of the 2-methoxy-5-nitro aniline based azo molecules: Red emitting behavior in LFP and DFT studies. (2025). OUCI. Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • UV-visible and molar absorptivity data of azo dyes A1-A3. (n.d.). ResearchGate. Retrieved from [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(42), 25932-25959.

Sources

Method

Application Notes &amp; Protocols for the Laboratory-Scale Synthesis of N-(4-amino-2-methoxyphenyl)acetamide

Abstract This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of N-(4-amino-2-methoxyphenyl)acetamide, a valuable chemical intermediate in drug development and organic synthesis. Nota...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of N-(4-amino-2-methoxyphenyl)acetamide, a valuable chemical intermediate in drug development and organic synthesis. Notably, it serves as a precursor in the synthesis of the side chain for the anticancer drug Amsacrine[1]. The protocol herein details a robust two-step synthetic route, commencing with the acetylation and subsequent nitration of 2-methoxyaniline to yield the intermediate, N-(2-methoxy-4-nitrophenyl)acetamide. This is followed by the selective reduction of the nitro group to afford the target compound. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation necessary for ensuring a successful and reproducible synthesis.

Introduction and Synthetic Strategy

The synthesis of N-(4-amino-2-methoxyphenyl)acetamide is a classic example of multi-step organic synthesis that employs fundamental reactions such as electrophilic aromatic substitution and selective reduction. The overall strategy is designed to carefully install the desired functional groups onto the aromatic ring in the correct orientation.

Causality of the Synthetic Route:

  • Amine Protection: The synthesis begins with 2-methoxyaniline (o-anisidine). The primary amino group is highly activating and susceptible to oxidation under nitrating conditions. Therefore, it is first protected as an acetamide. This is achieved through acetylation, typically using acetic anhydride or acetic acid[2][3][4]. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amine, offering better control over the subsequent nitration step.

  • Regioselective Nitration: With the amino group protected, the aromatic ring is subjected to electrophilic nitration. The methoxy group (-OCH₃) is a strong ortho-, para-director, and the acetamido group (-NHCOCH₃) is also an ortho-, para-director. The position para to the strong directing methoxy group is sterically hindered by the adjacent acetamido group. The position para to the acetamido group is the most electronically activated and sterically accessible site, leading to the regioselective installation of the nitro group at the C4 position.

  • Selective Reduction: The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency and selectivity[1]. It cleanly reduces the nitro group without affecting the acetamide or the aromatic ring, yielding the desired N-(4-amino-2-methoxyphenyl)acetamide.

Overall Reaction Scheme:

Workflow for Synthesis and Analysis

The following diagram illustrates the complete workflow, from starting materials to the final, characterized product.

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Synthesis of Final Product cluster_2 Part 3: Analysis & Characterization start Starting Materials (2-Methoxyaniline, Acetic Anhydride, Nitric Acid) react1 Acetylation & Nitration start->react1 workup1 Isolation & Purification of N-(2-methoxy-4-nitrophenyl)acetamide react1->workup1 intermediate Intermediate (N-(2-methoxy-4-nitrophenyl)acetamide) workup1->intermediate react2 Catalytic Hydrogenation (H₂, Pd/C) intermediate->react2 workup2 Catalyst Filtration & Solvent Removal react2->workup2 purify Recrystallization workup2->purify product Final Product (N-(4-amino-2-methoxyphenyl)acetamide) purify->product analysis Characterization (Melting Point, NMR, IR, MS) product->analysis

Caption: Overall experimental workflow.

Part 1: Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide

This initial stage focuses on the preparation of the key nitro-intermediate. The protocol involves a one-pot acetylation and nitration, which is an efficient approach.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )QuantityNotes
2-Methoxyaniline (o-Anisidine)90-04-0123.1512.3 g (0.1 mol)Toxic, handle in a fume hood.
Acetic Anhydride108-24-7102.0911.2 mL (0.12 mol)Corrosive, lachrymator.
Glacial Acetic Acid64-19-760.0550 mLCorrosive.
Fuming Nitric Acid7697-37-263.017.5 mLHighly corrosive and oxidizing.
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Detailed Experimental Protocol
  • Acetylation:

    • Set up the three-necked flask with a magnetic stirrer, reflux condenser, and dropping funnel in a fume hood.

    • To the flask, add 2-methoxyaniline (12.3 g, 0.1 mol) and glacial acetic acid (30 mL).

    • Begin stirring and add acetic anhydride (11.2 mL, 0.12 mol) dropwise from the dropping funnel over 15 minutes. An exotherm will be observed.

    • After the addition is complete, heat the mixture to 80-90°C for 30 minutes to ensure complete acetylation.

    • Cool the resulting solution of N-(2-methoxyphenyl)acetamide in an ice bath to 0-5°C.

  • Nitration:

    • While maintaining the temperature at 0-5°C, add fuming nitric acid (7.5 mL) dropwise to the stirred solution over 30-45 minutes. Crucial: Do not let the temperature rise above 10°C to prevent over-nitration and side reactions.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Isolation and Purification:

    • Slowly pour the reaction mixture into 250 mL of ice-cold water with vigorous stirring. A yellow precipitate of N-(2-methoxy-4-nitrophenyl)acetamide will form.

    • Continue stirring for 15 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

    • Dry the pale-yellow crystalline product in a vacuum oven at 60-70°C.[3]

    • Expected Yield: 16-18 g (76-86%). Melting Point: 153-154°C.

Safety Precautions for Part 1
  • Corrosive Reagents: Acetic anhydride, glacial acetic acid, and fuming nitric acid are highly corrosive. Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Nitration Reaction: The nitration process is highly exothermic and can lead to runaway reactions if not controlled. Maintain strict temperature control and slow addition of nitric acid.

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[5]

Part 2: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide

This second stage involves the selective reduction of the nitro-intermediate to the final amine product using catalytic hydrogenation.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )QuantityNotes
N-(2-methoxy-4-nitrophenyl)acetamide93-27-6210.1910.5 g (0.05 mol)Intermediate from Part 1.
Palladium on Carbon (10% Pd)7440-05-3106.42 (Pd)0.5 gCatalyst. Can be pyrophoric.
Ethanol (95% or Absolute)64-17-546.07150 mLFlammable solvent.
Hydrogen Gas (H₂)1333-74-02.02Balloon or cylinderHighly flammable.
Ethyl Acetate141-78-688.11As neededFor recrystallization.
Equipment
  • 500 mL two- or three-necked round-bottom flask (or a dedicated hydrogenation vessel)

  • Magnetic stirrer and stir bar

  • Hydrogen gas supply (balloon or cylinder with regulator)

  • Vacuum line/adapter

  • Büchner funnel and filtration flask

  • Celite® or other filter aid

  • Rotary evaporator

Detailed Experimental Protocol
  • Reaction Setup:

    • To the reaction flask, add N-(2-methoxy-4-nitrophenyl)acetamide (10.5 g, 0.05 mol) and ethanol (150 mL). Stir until the solid dissolves.

    • Inert Handling: Carefully add 10% Pd/C catalyst (0.5 g) to the flask under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and may ignite flammable solvents if added to a dry flask or in the presence of air.

    • Seal the flask and connect it to a vacuum line and the hydrogen supply.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere replaced by hydrogen.

    • Maintain a positive pressure of hydrogen using a balloon or by setting the regulator to a low pressure (e.g., 1-2 psi above atmospheric).

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (if using a volumetric setup) or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: Do not allow the catalyst filter cake to dry completely in the air, as it can ignite. Keep it wet with solvent until it can be properly quenched and disposed of.

    • Wash the filter cake with a small amount of ethanol to recover any residual product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is obtained as an off-white or reddish solid.

    • Purify the solid by recrystallization from ethyl acetate to yield the final product as fine, reddish, or light brown crystals.[1]

    • Dry the crystals in a vacuum oven.

    • Expected Yield: 7.2-8.1 g (80-90%). Melting Point: 138-140°C.

Safety Precautions for Part 2
  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure there are no ignition sources nearby. The reaction should be conducted in a well-ventilated area, preferably a fume hood designated for hydrogenation.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after use. It should always be handled wet and never exposed to air when dry. Quench the used catalyst carefully by slowly adding water to a slurry of the catalyst in a separate beaker before disposal.

Characterization of N-(4-amino-2-methoxyphenyl)acetamide

Validation of the final product's identity and purity is essential. The following data provides a benchmark for characterization.

Analytical TechniqueExpected Results
Appearance Reddish or light brown crystalline solid
Melting Point 138-140 °C
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 8.95 (s, 1H, -NHCO-), 6.55 (d, 1H, Ar-H), 6.20 (d, 1H, Ar-H), 6.10 (dd, 1H, Ar-H), 4.85 (s, 2H, -NH₂), 3.70 (s, 3H, -OCH₃), 2.00 (s, 3H, -COCH₃)
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretch, amine & amide), 1650 (C=O stretch, amide I), 1600, 1520 (aromatic C=C stretch & N-H bend)
Mass Spec (ESI+) m/z: 181.10 [M+H]⁺

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield in Part 1 Incomplete acetylation.Increase heating time or temperature during the acetylation step.
Temperature too high during nitration, causing side products.Maintain strict temperature control (0-5°C) during the addition of nitric acid.
Incomplete reduction in Part 2 Inactive catalyst.Use fresh, high-quality Pd/C catalyst.
Insufficient hydrogen pressure or poor stirring.Ensure a positive hydrogen pressure and vigorous stirring to maximize gas-liquid-solid contact.
Catalyst poisoning.Ensure starting materials and solvents are pure.
Product discoloration Air oxidation of the final amine product.Purify the product quickly and store it under an inert atmosphere (nitrogen or argon).

Conclusion

This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of N-(4-amino-2-methoxyphenyl)acetamide. By carefully following the outlined steps for synthesis, purification, and characterization, and by adhering to the specified safety precautions, researchers can confidently produce this important chemical intermediate with high yield and purity. The explanation of the chemical principles behind each step is intended to empower scientists to not only replicate the procedure but also to adapt it for related synthetic challenges.

References

  • Preparation method of 2-methoxy-4-nitroaniline. Eureka | Patsnap. Available at: [Link]

  • N-(4-Amino-2-methoxyphenyl)acetamide. International Union of Crystallography (IUCr). Available at: [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. International Union of Crystallography (IUCr). Available at: [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information (PMC). Available at: [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Available at: [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. International Union of Crystallography (IUCr) Journals. Available at: [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. National Center for Biotechnology Information (PMC). Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Government of the People's Republic of Bangladesh, Ministry of Science and Technology. most.gov.bd. Available at: [Link]

  • A novel green route for the synthesis of N-phenylacetamides... The Royal Society of Chemistry. Available at: [Link]

  • The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]

  • N-[2-(4-Methoxyphenyl)ethyl]acetamide | C11H15NO2. The Automated Topology Builder (ATB). Available at: [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. International Union of Crystallography (IUCr) Journals. Available at: [Link]

  • Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Available at: [Link]

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Application

The Versatile Scaffold: Application Notes on N-(4-amino-2-methoxyphenyl)acetamide in Medicinal Chemistry

Preamble: Navigating the Landscape of a Promising Building Block In the vast repository of chemical scaffolds available to the medicinal chemist, certain structures present an inherent utility, offering a unique combinat...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Landscape of a Promising Building Block

In the vast repository of chemical scaffolds available to the medicinal chemist, certain structures present an inherent utility, offering a unique combination of functional groups and steric arrangements that are ripe for elaboration. N-(4-amino-2-methoxyphenyl)acetamide is one such molecule. While extensive, dedicated literature on its specific applications remains nascent, its structural features—a nucleophilic aromatic amine, a directing methoxy group, and an acetamide moiety—position it as a highly valuable and versatile starting material for the synthesis of novel chemical entities.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the why and how behind the application of this scaffold. By examining the chemistry of analogous compounds and leveraging fundamental principles of medicinal chemistry, we will explore the potential of N-(4-amino-2-methoxyphenyl)acetamide as a cornerstone for building libraries of bioactive molecules. We will provide detailed, field-proven protocols for its derivatization, enabling research teams to unlock its full potential in their drug discovery programs.

I. Core Structural Analysis and Rationale for Use

The strategic value of N-(4-amino-2-methoxyphenyl)acetamide lies in the interplay of its three key functional components. Understanding this is crucial for envisioning its role in a synthetic campaign.

  • The 4-Amino Group: This primary aromatic amine is the principal handle for synthetic diversification. Its nucleophilicity allows for a wide array of classical and modern chemical transformations, including amide bond formation, sulfonylation, urea/thiourea formation, and participation in C-N cross-coupling reactions. Its position, para to the acetamide, influences the electronic properties of the ring.

  • The 2-Methoxy Group: This ortho-methoxy group exerts a significant electronic and steric influence. Electronically, it is an activating group, increasing the nucleophilicity of the 4-amino group. Sterically, it provides a conformational bias to the molecule and can influence the binding orientation of its derivatives within a protein's active site. This steric hindrance can be exploited to achieve selectivity for certain biological targets.

  • The 1-Acetamide Group: The acetamide is a common feature in many drug molecules, often contributing to favorable pharmacokinetic properties. It can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), providing key interactions with biological targets.

This trifecta of functional groups makes N-(4-amino-2-methoxyphenyl)acetamide a "privileged scaffold" in waiting—a molecular framework that is predisposed to bind to multiple biological targets upon appropriate derivatization.

II. Potential Therapeutic Applications: An Evidence-Informed Perspective

While direct evidence is limited, the applications of structurally similar anilines and acetamides provide a strong basis for hypothesizing the therapeutic areas where derivatives of N-(4-amino-2-methoxyphenyl)acetamide could be impactful.

Therapeutic AreaRationale Based on Analogous StructuresPotential Molecular Targets
Oncology Many kinase inhibitors feature an aniline or acetamide core that occupies the ATP-binding site. The N-(phenyl)acetamide scaffold is a known pharmacophore for targeting various cancer-relevant proteins.[1][2]Receptor Tyrosine Kinases (e.g., EGFR, FGFR), Serine/Threonine Kinases (e.g., Raf, CDKs)[3][4]
Infectious Diseases Derivatives of N-(4-methoxyphenyl)acetamide have demonstrated antibacterial and antifungal properties.[5][6] The acetamide moiety can mimic peptide bonds, making it suitable for targeting microbial enzymes.Bacterial and fungal enzymes, cell wall synthesis pathways.
Neuroscience Substituted anilines and benzamides are common motifs in GPCR modulators, which are crucial targets for CNS disorders.[5][7]G-Protein Coupled Receptors (GPCRs), Ion Channels.
Inflammatory Diseases Acetamide derivatives have been explored for their anti-inflammatory and antioxidant activities.[1]Cyclooxygenase (COX) enzymes, various cytokines.

This data suggests that a library of compounds derived from N-(4-amino-2-methoxyphenyl)acetamide would be a valuable asset for screening against a wide range of biological targets, particularly in oncology and infectious diseases.

III. Synthetic Protocols for Derivatization

The primary amino group of N-(4-amino-2-methoxyphenyl)acetamide is the workhorse for library synthesis. The following protocols are detailed, step-by-step methodologies for common and high-yield transformations, designed to be robust and adaptable for parallel synthesis.

Protocol 1: Amide Bond Formation via Acylation

This is the most fundamental derivatization, allowing for the introduction of a vast array of side chains. The resulting benzamides are a common feature in many bioactive molecules.

Objective: To synthesize a library of N-(4-(acylamino)-2-methoxyphenyl)acetamide derivatives.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve N-(4-amino-2-methoxyphenyl)acetamide in anhydrous DCM/DMF B Add base (e.g., Et3N or DIPEA) A->B C Cool solution to 0°C B->C D Add acyl chloride or activated carboxylic acid (e.g., with HATU) dropwise C->D E Stir at 0°C for 30 min, then warm to room temperature overnight D->E F Quench with water/brine E->F G Extract with organic solvent (e.g., EtOAc) F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify by column chromatography or preparative HPLC H->I

Caption: Workflow for amide bond formation.

Materials:

  • N-(4-amino-2-methoxyphenyl)acetamide

  • A variety of acyl chlorides (or carboxylic acids)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • HATU (for carboxylic acid activation)

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N-(4-amino-2-methoxyphenyl)acetamide (1.0 eq) in anhydrous DCM or DMF.

  • Base Addition: Add Et3N or DIPEA (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Alternative for Carboxylic Acids: If starting from a carboxylic acid, pre-activate it by dissolving the carboxylic acid (1.1 eq) and HATU (1.1 eq) in DMF with DIPEA (2.0 eq) for 15 minutes before adding this mixture to the solution of the starting material.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or saturated aqueous NaCl (brine).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Causality: The use of a non-nucleophilic base like Et3N or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. Cooling to 0°C controls the initial exothermic reaction.

Protocol 2: Sulfonamide Synthesis

Sulfonamides are another key functional group in medicinal chemistry, known for their ability to act as bioisosteres of carboxylic acids and for their strong hydrogen bonding capabilities.

Objective: To synthesize N-(4-(sulfonamido)-2-methoxyphenyl)acetamide derivatives.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up & Purification A Dissolve N-(4-amino-2-methoxyphenyl)acetamide in anhydrous Pyridine B Cool solution to 0°C A->B C Add sulfonyl chloride dropwise B->C D Stir at 0°C for 1 hour, then warm to room temperature overnight C->D E Pour into ice-cold dilute HCl D->E F Collect precipitate by filtration or extract with organic solvent E->F G Wash organic layer with water and brine F->G H Dry (Na2SO4), filter, and concentrate G->H I Purify by recrystallization or column chromatography H->I

Caption: Workflow for sulfonamide synthesis.

Materials:

  • N-(4-amino-2-methoxyphenyl)acetamide

  • A variety of sulfonyl chlorides

  • Anhydrous Pyridine

  • Standard work-up and purification reagents.

Procedure:

  • Reaction Setup: In a flame-dried flask, dissolve N-(4-amino-2-methoxyphenyl)acetamide (1.0 eq) in anhydrous pyridine. Pyridine serves as both the solvent and the acid scavenger.

  • Cooling: Cool the solution to 0°C.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise or dropwise, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-cold dilute HCl (e.g., 1M HCl). This will protonate the pyridine and cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract it with an organic solvent like ethyl acetate.

  • Washing: Wash the collected solid or the organic layer with water and brine.

  • Drying and Concentration: Dry the organic solution over Na2SO4, filter, and evaporate the solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Causality: Pyridine is an excellent solvent and base for this reaction. The acidic work-up is essential to remove the pyridine and any unreacted starting amine, simplifying purification.

IV. Conclusion and Future Outlook

N-(4-amino-2-methoxyphenyl)acetamide represents a scaffold of significant untapped potential. Its strategic placement of functional groups offers a robust platform for the generation of diverse chemical libraries. The protocols detailed herein provide a validated starting point for chemists to begin exploring the synthetic space around this core. By applying these methods and leveraging insights from analogous structures, researchers can efficiently generate novel compounds for screening in a variety of therapeutic areas. The true value of this building block will be realized as more derivatives are synthesized and their biological activities are reported, paving the way for its establishment as a truly privileged scaffold in medicinal chemistry.

V. References

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00547][1]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963][3]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [URL: https://www.researchgate.net/publication/362623326_SYNTHESIS_AND_ANTIBACTERIAL_ACTIVITY_OF_N-4-METHOXYPHENYLACETAMIDE_AND_N-PHENYLACETAMIDE_DERIVATIVES][5][6]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature. [URL: https://www.nature.com/articles/s41586-023-06834-4][5]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274705/][1]

  • Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry. [URL: https://ajrconline.org/AbstractView.aspx?PID=2024-17-5-4][2]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3001228/][7]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/23/7192][4]

Sources

Method

Application Note: Derivatization Strategies for the Analysis of N-(4-amino-2-methoxyphenyl)acetamide

Abstract This application note provides a comprehensive guide to the derivatization of N-(4-amino-2-methoxyphenyl)acetamide, a methoxy-substituted aromatic amine, for enhanced analytical detection. Direct analysis of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of N-(4-amino-2-methoxyphenyl)acetamide, a methoxy-substituted aromatic amine, for enhanced analytical detection. Direct analysis of this compound can be challenging due to its polarity and, in the case of gas chromatography (GC), low volatility. This document outlines the rationale for derivatization and provides detailed, validated protocols for two primary analytical workflows: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and fluorescent labeling for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These methodologies are designed to improve analyte volatility, thermal stability, and detector response, thereby enabling sensitive and robust quantification in complex matrices.

Introduction: The Analytical Challenge

N-(4-amino-2-methoxyphenyl)acetamide is an aromatic amine that possesses multiple polar functional groups: a primary aromatic amine (-NH2) and a secondary amide (-NH-C=O). These groups, while imparting specific chemical properties, present challenges for direct analysis.

  • For Gas Chromatography (GC): The active hydrogens on the amine and amide groups engage in intermolecular hydrogen bonding, which significantly reduces the compound's volatility and promotes thermal degradation at typical injection port temperatures. This leads to poor peak shape, low sensitivity, and potential loss of the analyte.[1][2]

  • For High-Performance Liquid Chromatography (HPLC): While HPLC is well-suited for polar compounds, N-(4-amino-2-methoxyphenyl)acetamide lacks a native fluorophore, limiting the sensitivity of detection when using highly sensitive fluorescence detectors (FLD).[3] Furthermore, its polarity may result in poor retention on common reversed-phase columns.

Derivatization addresses these issues by chemically modifying the problematic functional groups to create a new molecule with more favorable analytical properties.[4]

Rationale for Derivatization

Chemical derivatization is a strategic modification of an analyte to enhance its suitability for a specific analytical method.[5] The choice of derivatization agent and strategy is dictated by the analyte's functional groups and the intended analytical technique.

Key Objectives of Derivatization for N-(4-amino-2-methoxyphenyl)acetamide:

ObjectiveRationaleTarget Technique
Increase Volatility By replacing active hydrogens on the amine and amide groups with non-polar groups (e.g., trimethylsilyl), intermolecular hydrogen bonding is eliminated, lowering the boiling point.[1]GC-MS
Improve Thermal Stability The resulting derivatives are often more stable at the high temperatures required for GC analysis.[6]GC-MS
Enhance Detectability Attaching a fluorescent tag (fluorophore) to the molecule allows for ultra-sensitive detection using HPLC with a fluorescence detector.[3]HPLC-FLD
Improve Chromatography Derivatization can alter the polarity of the analyte, leading to better peak shape, reduced tailing, and improved separation from matrix components.[7]GC-MS, HPLC

The primary amine (-NH2) is the most reactive site for derivatization on N-(4-amino-2-methoxyphenyl)acetamide. The amide hydrogen is less reactive but can also be derivatized under more stringent conditions.[1][6]

Derivatization Strategies and Protocols

This section details two robust protocols for the derivatization of N-(4-amino-2-methoxyphenyl)acetamide.

Silylation for GC-MS Analysis

Silylation is a widely used derivatization method for GC that replaces active hydrogens with a trimethylsilyl (TMS) group.[1][8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts effectively with amines and amides. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the derivatization of less reactive or sterically hindered groups.[9]

Protocol 1: Silylation using BSTFA with 1% TMCS

Objective: To prepare a volatile and thermally stable TMS derivative of N-(4-amino-2-methoxyphenyl)acetamide for GC-MS analysis.

Materials:

  • N-(4-amino-2-methoxyphenyl)acetamide standard or dried sample extract

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Workflow Diagram:

G cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis A Start: Analyte Sample B Dry Sample Completely (e.g., under Nitrogen) A->B C Add Anhydrous Solvent (e.g., Pyridine) B->C D Add BSTFA + 1% TMCS C->D E Heat at 70°C for 30 min D->E F Cool to Room Temp. E->F G Inject into GC-MS F->G H End: Data Acquisition G->H

Caption: Silylation workflow for GC-MS analysis.

Procedure:

  • Sample Preparation: Transfer 1-5 mg of the sample or standard into a 2 mL GC vial. If the sample is in a solution, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[6]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to drive the reaction to completion.[6]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 30 minutes in a heating block. This ensures the derivatization of both the primary amine and the less reactive amide group.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS system.

Expected Outcome: The derivatization will replace the three active hydrogens (two on the amine, one on the amide) with TMS groups.

  • Molecular Weight Change:

    • N-(4-amino-2-methoxyphenyl)acetamide: 180.20 g/mol

    • TMS group (replaces H): adds ~72 g/mol

    • Expected MW of tris-TMS derivative: ~396 g/mol

  • Mass Spectrum: The mass spectrum of the derivative will be significantly different from the parent compound. Look for characteristic fragments such as [M-15]+ (loss of a methyl group) and m/z 73 (the trimethylsilyl ion).[10]

Suggested GC-MS Conditions:

ParameterSetting
Column Low-polarity stationary phase (e.g., DB-5ms, HP-5ms)
Injector Temp. 250°C
Carrier Gas Helium, constant flow
Oven Program Initial 100°C (1 min), ramp at 15°C/min to 300°C, hold 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 50-500 amu
Fluorescent Labeling for HPLC-FLD Analysis

For high-sensitivity analysis using HPLC, a fluorescent tag can be attached to the primary amine group. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with primary and secondary amines under alkaline conditions to form intensely fluorescent sulfonamide adducts.[3][11]

Protocol 2: Dansylation for HPLC-FLD Analysis

Objective: To label N-(4-amino-2-methoxyphenyl)acetamide with dansyl chloride to enable highly sensitive fluorescence detection.

Materials:

  • N-(4-amino-2-methoxyphenyl)acetamide standard or sample extract

  • Dansyl Chloride solution (e.g., 5 mg/mL in acetone)

  • Sodium Bicarbonate buffer (100 mM, pH ~9.5-10)

  • Quenching solution (e.g., 2% Proline or 10% Ammonium Hydroxide)[3][12]

  • Acetonitrile (HPLC grade)

  • 1.5 mL microcentrifuge tubes

  • Heating block or water bath

Workflow Diagram:

G cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis A Start: Analyte Sample in Microcentrifuge Tube B Add Bicarbonate Buffer (pH 9.5) A->B C Add Dansyl Chloride Solution B->C D Heat at 60°C for 45 min C->D E Add Quenching Solution D->E F Cool to Room Temp. E->F G Inject into HPLC-FLD F->G H End: Data Acquisition G->H

Caption: Dansylation workflow for HPLC-FLD analysis.

Procedure:

  • Sample Preparation: Pipette 100 µL of the sample or standard solution into a 1.5 mL microcentrifuge tube.

  • Buffering: Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5). The alkaline condition is necessary to deprotonate the primary amine, making it nucleophilic.[3]

  • Reagent Addition: Add 200 µL of the dansyl chloride solution (5 mg/mL in acetone). Vortex briefly to mix.

  • Reaction: Incubate the mixture in a heating block or water bath at 60°C for 45 minutes. The reaction should be performed in the dark as dansyl derivatives can be light-sensitive.

  • Quenching: After incubation, add 50 µL of a quenching solution to react with the excess dansyl chloride, preventing interference in the chromatogram.[3]

  • Analysis: Allow the tube to cool to room temperature. The sample is now ready for injection into the HPLC system.

Expected Outcome: Dansyl chloride reacts with the primary amine to form a stable, fluorescent derivative.

  • Detection: The dansyl moiety provides strong fluorescence, allowing for sensitive detection.[3]

  • Chromatography: The derivatization increases the hydrophobicity of the analyte, which typically improves retention and separation on reversed-phase columns.[3]

Suggested HPLC-FLD Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Fluorescence λex ~340 nm
Fluorescence λem ~525 nm

Conclusion

The derivatization of N-(4-amino-2-methoxyphenyl)acetamide is a critical step for enabling its reliable and sensitive analysis by common chromatographic techniques. Silylation with BSTFA effectively prepares the analyte for GC-MS by increasing its volatility and thermal stability. For trace-level analysis, pre-column derivatization with dansyl chloride allows for highly sensitive quantification by HPLC-FLD. The choice between these methods will depend on the available instrumentation, required sensitivity, and the nature of the sample matrix. The protocols provided herein offer robust starting points for method development and can be optimized to meet specific application needs.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available at: [Link]

  • Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Available at: [Link]

  • 2-amino-N-(4-methoxyphenyl)acetamide. PubChem. Available at: [Link]

  • Silylation. Wikipedia. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. ResearchGate. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. Available at: [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Available at: [Link]

  • HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]

  • Preparation of TMS Derivatives for GC/MS. CalTech GPS. Available at: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]

  • What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?. ResearchGate. Available at: [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. ResearchGate. Available at: [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. Available at: [Link]

  • Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications. Available at: [Link]

  • N-(2-Amino-4-methoxyphenyl)acetamide. PubChem. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]

  • Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. Available at: [Link]

  • N-(4-Methoxyphenyl)Acetamide. PubChem. Available at: [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Biozid-Portal. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]

  • Spectrophotometric Determination of Primary Aromatic Amines with 9-Chloroacridine. datapdf.com. Available at: [Link]

  • Analytical Aspects of Aromatic Amines. ResearchGate. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. Available at: [Link]

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Application

Application Notes and Protocols for Reactions Involving N-(4-amino-2-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Versatile Building Block N-(4-amino-2-methoxyphenyl)acetamide N-(4-amino-2-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Versatile Building Block N-(4-amino-2-methoxyphenyl)acetamide

N-(4-amino-2-methoxyphenyl)acetamide is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a diverse range of chemical entities, particularly in the realm of azo dyes and heterocyclic compounds. Its unique structure, featuring a primary aromatic amine, a methoxy group, and an acetamide moiety, offers multiple points for chemical modification, making it a versatile precursor for drug discovery and materials science. The primary amino group is readily diazotized and coupled to various aromatic systems to generate a vibrant palette of azo dyes with potential applications as biological stains, industrial colorants, and functional materials. This guide provides a comprehensive overview of the experimental setup for key reactions involving N-(4-amino-2-methoxyphenyl)acetamide, with a focus on diazotization and subsequent azo coupling reactions. The protocols detailed herein are grounded in established chemical principles and are designed to be adaptable for the synthesis of a library of novel compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-(4-amino-2-methoxyphenyl)acetamide is paramount for its safe handling and for the design of successful synthetic protocols.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem[1]
Molecular Weight 180.21 g/mol PubChem[1]
Melting Point 119-120 °CSigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
CAS Number 5329-15-7ChemicalBook[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when working with N-(4-amino-2-methoxyphenyl)acetamide and its derivatives.

Hazard Identification:

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Wash hands thoroughly after handling.[5]

  • Avoid contact with skin and eyes.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible substances such as strong oxidizing agents.[8]

Core Reaction: Diazotization of N-(4-amino-2-methoxyphenyl)acetamide

Diazotization is the process of converting a primary aromatic amine to a diazonium salt, a highly versatile reactive intermediate. This reaction is the cornerstone for the synthesis of azo compounds.

Reaction Principle

The diazotization of N-(4-amino-2-methoxyphenyl)acetamide involves the reaction of the primary amino group with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amino group of N-(4-amino-2-methoxyphenyl)acetamide. A series of proton transfers and the elimination of water lead to the formation of the aryldiazonium salt.

Diazotization_Mechanism cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + HCl HCl HCl HCl->HONO H2O_NaCl H₂O + NaCl Amine Ar-NH₂ (N-(4-amino-2-methoxyphenyl)acetamide) Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Amine->Diazonium + HONO, HCl 0-5 °C

Caption: General workflow for the diazotization of a primary aromatic amine.

Detailed Protocol for Diazotization

Materials:

  • N-(4-amino-2-methoxyphenyl)acetamide (1.80 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker

  • 100 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Thermometer

  • Dropping Funnel

Procedure:

  • Dissolution of the Amine: In the 250 mL beaker, suspend 1.80 g (10 mmol) of N-(4-amino-2-methoxyphenyl)acetamide in 25 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve complete dissolution.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In the 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution is the freshly prepared diazonium salt, which should be used immediately in the subsequent coupling reaction.

Application: Synthesis of an Azo Dye via Azo Coupling

The newly formed diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components) such as phenols and anilines in an electrophilic aromatic substitution reaction to form stable and colored azo compounds.

Reaction Principle

The electrophilic diazonium ion attacks the electron-rich coupling component, typically at the para position to an activating group (e.g., -OH, -NH₂). The reaction with phenols is usually carried out in a slightly alkaline medium, while coupling with anilines is performed in a slightly acidic medium.

Azo_Coupling_Workflow Diazonium Freshly Prepared Diazonium Salt Solution Reaction Azo Coupling Reaction (0-5 °C) Diazonium->Reaction Coupling_Component Coupling Component Solution (e.g., β-Naphthol in NaOH) Coupling_Component->Reaction Precipitate Azo Dye Precipitate Reaction->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye

Caption: General workflow for the synthesis of an azo dye via azo coupling.

Detailed Protocol for Azo Coupling with β-Naphthol

Materials:

  • Freshly prepared diazonium salt solution (from the previous step)

  • β-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • 400 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Preparation of the Coupling Solution: In the 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution to the cold β-naphthol solution. A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation of the Azo Dye: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude dye on the filter with cold distilled water until the filtrate is neutral.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dye

The identity and purity of the synthesized azo dye should be confirmed using various analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point range indicates high purity.
FTIR Spectroscopy Presence of a characteristic N=N stretching vibration (around 1400-1450 cm⁻¹), as well as bands corresponding to the aromatic rings and other functional groups.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of both the diazo and coupling components, as well as protons from the acetamide and methoxy groups.
¹³C NMR Spectroscopy Resonances for all the unique carbon atoms in the molecule, including the aromatic carbons and the carbons of the functional groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the azo dye.

Troubleshooting

ProblemPossible CauseSolution
Low or no yield of diazonium salt Temperature too high during diazotization, leading to decomposition.Maintain the reaction temperature strictly between 0-5 °C.
Insufficient acid.Ensure an excess of mineral acid is present.
Low yield of azo dye Diazonium salt decomposed before coupling.Use the diazonium salt solution immediately after preparation.
Incorrect pH for coupling.Ensure the coupling medium has the appropriate pH (alkaline for phenols, acidic for anilines).
Impure product Incomplete reaction or side reactions.Ensure complete dissolution of starting materials and maintain proper reaction conditions. Purify the product by recrystallization.

Conclusion

This application note provides a detailed and scientifically grounded framework for conducting reactions with N-(4-amino-2-methoxyphenyl)acetamide, focusing on its conversion to azo dyes. The protocols are designed to be a starting point for researchers, who can adapt and optimize the conditions based on their specific research goals. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively utilize this versatile building block to synthesize a wide array of novel compounds for various applications in drug development and materials science.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: N1-(4-Amino-2-methylphenyl)acetamide. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o653-o654.
  • The Royal Society of Chemistry. (2008). Supporting Information. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(4'-Methoxyphenyl)amino]-N-phenyl-2-(phenylimino)acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-(4-methoxyphenyl)-2-phenylthio-. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-3-nitrophenyl)acetamide.
  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-2-acetoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). Retrieved from [Link]

  • Samad, A. A., & Hawaiz, F. E. (2020). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide.
  • ResearchGate. (2024). N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for N-(4-amino-2-methoxyphenyl)acetamide in Reaction Systems

Welcome to the technical support center for N-(4-amino-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-amino-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during its use in chemical reactions. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to help you optimize your experimental workflow.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you might encounter when trying to dissolve N-(4-amino-2-methoxyphenyl)acetamide for your reactions.

Question 1: My N-(4-amino-2-methoxyphenyl)acetamide is not dissolving in my aqueous reaction mixture. What is the first thing I should try?

Answer: The first and often most effective approach is to adjust the pH of your aqueous medium. N-(4-amino-2-methoxyphenyl)acetamide is an aromatic amine, meaning the amino group (-NH2) is basic and can be protonated to form a more soluble salt.[1][2]

Causality: The lone pair of electrons on the nitrogen atom of the amino group can accept a proton (H+) from an acid. This forms the corresponding ammonium salt, which is ionic and generally exhibits significantly higher aqueous solubility than the neutral form.[1] For aromatic amines, the pKa of the conjugate acid is typically in the range of 4-5.[2] This means that at a pH below this range, the protonated, more soluble form will predominate.

Experimental Protocol: pH Adjustment for Solubilization

  • Initial Suspension: Suspend the N-(4-amino-2-methoxyphenyl)acetamide in the aqueous component of your reaction mixture.

  • Acid Addition: While stirring, slowly add a dilute aqueous acid solution (e.g., 1 M HCl or 0.5 M H2SO4) dropwise.

  • Monitor Dissolution: Continue adding acid and monitoring the mixture. The solid should begin to dissolve as the pH decreases.

  • pH Measurement: Use a calibrated pH meter to track the pH. Aim for a pH value at least 1-2 units below the estimated pKa of the anilinium ion (a target pH of 2-3 is a good starting point).

  • Reaction Compatibility Check: Ensure that the acidic conditions are compatible with your other reagents and the intended reaction pathway.

Question 2: I've tried adjusting the pH, but the solubility is still insufficient, or my reaction is not compatible with acidic conditions. What are my other options?

Answer: If pH adjustment is not feasible, the use of a co-solvent system is a powerful alternative. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or poorly soluble compounds.[3][4]

Causality: Co-solvents work by reducing the overall polarity of the solvent mixture.[] Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. By adding a less polar, water-miscible organic solvent, you create a solvent environment that is more accommodating to the solute, thereby increasing its solubility.[6]

Common Co-solvents for Enhancing Solubility

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol (EtOH)5-20%Generally good starting point, low toxicity.
Isopropanol (IPA)5-20%Slightly less polar than ethanol.
Acetonitrile (MeCN)5-15%Aprotic, useful for a wide range of reactions.
Tetrahydrofuran (THF)5-15%Aprotic ether, good for organometallic reactions.
Dimethyl Sulfoxide (DMSO)1-10%Highly polar aprotic solvent, excellent solubilizing power.[]
N,N-Dimethylformamide (DMF)1-10%Polar aprotic solvent, often used in synthesis.[]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few co-solvents from the table above that are compatible with your reaction chemistry.

  • Prepare Test Solutions: In small vials, add a known amount of N-(4-amino-2-methoxyphenyl)acetamide.

  • Titrate with Co-solvent: To each vial, add your primary reaction solvent, and then slowly add the chosen co-solvent in increasing percentages (e.g., 5%, 10%, 15%, 20% v/v).

  • Observe Solubility: After each addition, stir or vortex the vial and observe the extent of dissolution.

  • Determine Optimal Ratio: Identify the lowest percentage of co-solvent that provides complete dissolution.

  • Reaction Compatibility: Verify that the chosen co-solvent and its concentration do not adversely affect your reaction rate or outcome.

Frequently Asked Questions (FAQs)

What is the expected solubility of N-(4-amino-2-methoxyphenyl)acetamide in common organic solvents?

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, THF, AcetoneHighThe polar nature and hydrogen bond accepting capabilities of these solvents will effectively solvate the molecule.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting favorably with the amine and amide groups.
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents are less polar than alcohols but can still engage in dipole-dipole interactions.
Aromatic Toluene, BenzeneLow to ModerateThe aromatic ring of the solute will have some favorable pi-pi stacking interactions.
Aliphatic Hexanes, HeptaneVery LowThe significant difference in polarity makes dissolution unfavorable.
Aqueous WaterVery Low (at neutral pH)The molecule is largely organic and non-polar, with limited ability to hydrogen bond with water without pH modification.
How does the structure of N-(4-amino-2-methoxyphenyl)acetamide influence its solubility?

The solubility of a molecule is a direct consequence of its structure and the intermolecular forces it can form with a solvent.

Caption: Structural contributions to the solubility of N-(4-amino-2-methoxyphenyl)acetamide.

Can I use surfactants to improve the solubility?

Yes, surfactants can be used to increase the aqueous solubility of poorly soluble compounds. Surfactants form micelles in solution above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of these micelles can encapsulate the N-(4-amino-2-methoxyphenyl)acetamide molecule, effectively dissolving it in the bulk aqueous phase. This technique is particularly useful in formulation science but may be less common in synthetic reactions due to the potential for the surfactant to interfere with the reaction or complicate purification.[7]

What is the relationship between pH and the solubility of an aromatic amine?

The relationship is described by the Henderson-Hasselbalch equation. For an amine (a weak base), its solubility in water increases as the pH of the solution decreases.

G cluster_0 High pH (pH > pKa + 2) cluster_1 Low pH (pH < pKa - 2) High_pH Ar-NH2 (Neutral Form) Predominates Solubility_High Low Aqueous Solubility High_pH->Solubility_High Hydrophobic Low_pH Ar-NH3+ (Protonated Form) Predominates High_pH->Low_pH pH Adjustment Solubility_Low High Aqueous Solubility Low_pH->Solubility_Low Ionic

Caption: pH-dependent equilibrium and solubility of an aromatic amine.

As the pH is lowered, the equilibrium shifts towards the protonated (Ar-NH3+) form, which is an ion and therefore much more soluble in a polar solvent like water.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • PubMed. (1998). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

  • University of York. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • ScienceDirect. (2023). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Portland State University. (2002). Chapter 22 Notes - Amines. Retrieved from [Link]

  • ResearchGate. (2016). Solubility experiments of aniline tetramer in different solvents. Retrieved from [Link]

  • Pharmaguideline. (2022). Solubility Enhancement Techniques. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(4-amino-2-methoxyphenyl)acetamide Synthesis

Welcome to the technical support center for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this sp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles to ensure the integrity and success of your experiments.

Synthesis Overview

The preparation of N-(4-amino-2-methoxyphenyl)acetamide, a key chemical intermediate, is typically achieved through a two-step process starting from 2-methoxy-4-nitroaniline. This common pathway involves:

  • Acetylation: Protection of the aniline's amino group via acetylation to form N-(2-methoxy-4-nitrophenyl)acetamide. This step is crucial for directing the subsequent reaction and preventing unwanted side products.[1][2]

  • Reduction: Reduction of the nitro group on the N-(2-methoxy-4-nitrophenyl)acetamide intermediate to yield the final product, N-(4-amino-2-methoxyphenyl)acetamide.[3]

This guide will focus on troubleshooting and optimizing this widely used synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the initial acetylation of 2-methoxy-4-nitroaniline?

The most common and effective method is the reaction of 2-methoxy-4-nitroaniline with acetic anhydride.[1] Glacial acetic acid is often used as the solvent for this reaction. This combination provides a clean reaction with high yields of the desired N-(2-methoxy-4-nitrophenyl)acetamide intermediate.[1]

Q2: Which reducing agents are recommended for the conversion of the nitro-intermediate to the final amino product?

Catalytic hydrogenation is a highly effective and clean method for this reduction. The use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere is a well-documented and reliable approach.[3] Alternative reducing agents, such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media, can also be employed, though they may require more extensive purification of the final product.[4][5]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the reactant and the formation of the product. A suitable solvent system for TLC would typically be a mixture of ethyl acetate and hexane.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of N-(2-methoxy-4-nitrophenyl)acetamide (Acetylation Step)
ProblemPotential CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature. - Low purity of starting materials or reagents.- Extend the reaction time and monitor by TLC until the starting material is consumed. - Ensure 2-methoxy-4-nitroaniline and acetic anhydride are of high purity.[1]
Product Loss During Workup - Premature precipitation of the product leading to incomplete transfer. - Excessive washing with a solvent in which the product has some solubility.- Ensure the product is fully dissolved before any transfer or filtration steps. - Use ice-cold solvents for washing to minimize solubility losses.
Side Product Formation - Reaction temperature is too high, leading to decomposition or other reactions.- Maintain the reaction at room temperature as specified in established protocols.[1]
Issue 2: Low Yield or Impure N-(4-amino-2-methoxyphenyl)acetamide (Reduction Step)
ProblemPotential CauseSuggested Solution
Incomplete Reduction - Inactive catalyst (Pd/C). - Insufficient hydrogen pressure. - Presence of catalyst poisons.- Use fresh, high-quality Pd/C catalyst. - Ensure the reaction vessel is properly sealed and pressurized with hydrogen. - Purify the starting material to remove any potential catalyst poisons like sulfur compounds.
Product Discoloration (Often reddish or brown) - Air oxidation of the final product. Aromatic amines are susceptible to oxidation.- Conduct the workup and purification steps as quickly as possible. - Store the final product under an inert atmosphere (e.g., nitrogen or argon).
Over-reduction or Side Reactions - Prolonged reaction time or harsh conditions leading to undesired reactions on the aromatic ring or other functional groups.- Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.[3]

Experimental Protocols

Protocol 1: Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide
  • Reagents:

    • 2-methoxy-4-nitroaniline (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxy-4-nitroaniline in glacial acetic acid.[1]

    • To this solution, add acetic anhydride dropwise while stirring at room temperature.[1]

    • Continue to stir the reaction mixture at room temperature for approximately 18 hours, or until TLC indicates the complete consumption of the starting material.[1]

    • Upon completion, the reaction mixture can be poured into ice water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[2]

Protocol 2: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide
  • Reagents:

    • N-(2-methoxy-4-nitrophenyl)acetamide (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Ethanol or Methanol

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve N-(2-methoxy-4-nitrophenyl)acetamide in ethanol.[3]

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[3]

Visual Guides

Experimental Workflow

Synthesis Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Reduction Start 2-methoxy-4-nitroaniline Reagents1 Acetic Anhydride Glacial Acetic Acid Reaction1 Stir at RT, 18h Reagents1->Reaction1 Workup1 Precipitate in Ice Water Filter & Dry Reaction1->Workup1 Intermediate N-(2-methoxy-4-nitrophenyl)acetamide Workup1->Intermediate Reagents2 Pd/C, H₂ Ethanol Intermediate->Reagents2 Reaction2 Hydrogenate at RT Reagents2->Reaction2 Workup2 Filter Catalyst Evaporate Solvent Reaction2->Workup2 Purification Recrystallize Workup2->Purification Product N-(4-amino-2-methoxyphenyl)acetamide Purification->Product

Caption: Overall workflow for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide.

Troubleshooting Logic for Low Yield in Reduction Step

Troubleshooting Low Yield Start Low Yield of Final Product CheckTLC Analyze Reaction by TLC Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material Remains Complete Reaction Complete CheckTLC->Complete No Starting Material CheckCatalyst Is Catalyst Active? Incomplete->CheckCatalyst LossWorkup Product Lost During Workup/Purification? Complete->LossWorkup CheckH2 Sufficient H₂ Pressure? CheckCatalyst->CheckH2 Yes SolutionCatalyst Use Fresh Catalyst CheckCatalyst->SolutionCatalyst No SolutionH2 Check System for Leaks | Increase Pressure CheckH2->SolutionH2 No SolutionWorkup Optimize Recrystallization Solvent | Minimize Transfers LossWorkup->SolutionWorkup Yes

Caption: Decision tree for troubleshooting low yield in the reduction step.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • Google Patents. (n.d.). EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.
  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • (2002). N-(4-Amino-2-methoxyphenyl)acetamide.
  • LookChem. (n.d.). Cas 6375-47-9, 3'-Amino-4'-methoxyacetanilide.
  • Olleik, H., et al. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Sciencemadness Discussion Board. (2009).
  • (n.d.). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta.
  • (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.
  • PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide.
  • (n.d.). Rate Enhancements in the Acetylation and Benzoylation of Certain Aromatic Compounds with Vilsmeier-Haack Reagents Using Acetamid. Semantic Scholar.
  • Scribd. (n.d.).
  • Journal of Integrated Science & Technology. (2016). A review on Synthesis of Aminoacetanilides.
  • Chemistry LibreTexts. (2021).
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • PubMed. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.
  • BenchChem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Pearson. (n.d.).
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.

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Troubleshooting

Technical Support Center: N-(4-amino-2-methoxyphenyl)acetamide Stability and Degradation

Welcome to the technical support center for N-(4-amino-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-amino-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

N-(4-amino-2-methoxyphenyl)acetamide is a compound of interest in pharmaceutical research and development. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy in any application. This guide provides a comprehensive overview of the potential degradation pathways of N-(4-amino-2-methoxyphenyl)acetamide under various stress conditions and offers practical advice for its handling, analysis, and storage.

Frequently Asked Questions (FAQs)

Q1: My sample of N-(4-amino-2-methoxyphenyl)acetamide is showing a color change from off-white to brown. What could be the cause?

A1: A color change from off-white to brown is a common indicator of degradation, particularly oxidative degradation. The primary amino group on the phenyl ring is susceptible to oxidation, which can lead to the formation of colored quinone-imine species. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Troubleshooting:

  • Storage: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light in a tightly sealed container.

  • Solvent Quality: Use high-purity, degassed solvents for your experiments to minimize exposure to dissolved oxygen and metallic impurities.

  • Antioxidants: For solution-based studies, consider the addition of a suitable antioxidant, but be mindful of potential interference with your downstream analysis.

Q2: I am observing a new peak in my HPLC chromatogram after storing my sample in an acidic solution. What is this likely to be?

A2: The most probable cause for the appearance of a new peak in an acidic solution is the hydrolysis of the acetamide group. Amide bonds are susceptible to acid-catalyzed hydrolysis, which would cleave the molecule into 4-amino-2-methoxyaniline and acetic acid.

Troubleshooting:

  • pH Control: Maintain the pH of your solutions within a stable, neutral range if hydrolysis is not the intended outcome of your experiment. Use appropriate buffer systems to control the pH.

  • Temperature: Hydrolysis is often accelerated by heat. If acidic conditions are necessary, conduct your experiments at the lowest feasible temperature to minimize degradation.

  • Method Validation: Your analytical method should be validated to ensure it can separate the parent compound from its potential degradation products, such as 4-amino-2-methoxyaniline.

Q3: My compound seems to be degrading even when stored in a neutral aqueous solution at room temperature. What other degradation pathways should I consider?

A3: Besides hydrolysis and oxidation, you should also consider photodegradation if your samples are exposed to light. The aromatic nature of the compound makes it susceptible to degradation upon exposure to UV or even ambient light. Thermal degradation is also a possibility, although it is typically more significant at elevated temperatures.

Troubleshooting:

  • Photostability: Conduct a photostability study by exposing the compound to a controlled light source (e.g., a photostability chamber) and analyzing for degradation over time. Compare this to a sample stored in the dark.

  • Thermal Stability: Perform a thermal stress study by incubating the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) and monitoring for degradation.

  • Headspace Analysis: For solid-state thermal degradation, consider analyzing the headspace of your sample vial by GC-MS to detect any volatile degradation products.

Potential Degradation Pathways

The structure of N-(4-amino-2-methoxyphenyl)acetamide contains several functional groups that are susceptible to degradation under different conditions. The primary degradation pathways are hydrolysis, oxidation, and photodegradation.

cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent N-(4-amino-2-methoxyphenyl)acetamide hydrolysis_product1 4-amino-2-methoxyaniline parent->hydrolysis_product1 Amide Cleavage oxidation_product Quinone-imine Species parent->oxidation_product Amino Group Oxidation photo_product Various Photoproducts parent->photo_product UV/Vis Light hydrolysis_product2 Acetic Acid

Caption: Major degradation pathways for N-(4-amino-2-methoxyphenyl)acetamide.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1] Here are protocols for investigating the degradation of N-(4-amino-2-methoxyphenyl)acetamide under various stress conditions.

Hydrolytic Degradation

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

Protocol:

  • Prepare stock solutions of N-(4-amino-2-methoxyphenyl)acetamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

  • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

  • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

start Prepare Stock Solution acid Dilute with 0.1 M HCl start->acid base Dilute with 0.1 M NaOH start->base neutral Dilute with Water start->neutral incubate Incubate at 60°C acid->incubate base->incubate neutral->incubate sample Withdraw Aliquots incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze HPLC Analysis neutralize->analyze

Caption: Workflow for hydrolytic degradation study.

Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Protocol:

  • Prepare a 1 mg/mL solution of N-(4-amino-2-methoxyphenyl)acetamide in a suitable solvent.

  • Add hydrogen peroxide to the solution to a final concentration of 3%.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by a stability-indicating HPLC method.

Photolytic Degradation

Objective: To determine the photostability of the compound.

Protocol:

  • Prepare a 1 mg/mL solution of N-(4-amino-2-methoxyphenyl)acetamide.

  • Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light (e.g., Option 2 in ICH Q1B guidelines).

  • As a control, wrap an identical sample in aluminum foil and place it in the same chamber.

  • Withdraw aliquots from both the exposed and control samples at specified time points.

  • Analyze the samples by a stability-indicating HPLC method.

Thermal Degradation

Objective: To assess the stability of the compound in its solid state at elevated temperatures.

Protocol:

  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at a controlled temperature (e.g., 80°C).

  • At specified time points, remove a vial, allow it to cool, and dissolve the contents in a known volume of solvent.

  • Analyze the resulting solution by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation of aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileElutes the compound and its degradation products.
Gradient 5% B to 95% B over 30 minutesEnsures separation of polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength.
Column Temperature 30°CEnsures reproducible retention times.

Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductsAnalytical Observations
Acid/Base Hydrolysis 4-amino-2-methoxyaniline, Acetic acidAppearance of a more polar peak (4-amino-2-methoxyaniline) in the HPLC chromatogram.
Oxidation Quinone-imine speciesColor change of the solution/solid to brown/dark. Appearance of multiple new peaks in the chromatogram.
Photodegradation Complex mixture of photoproductsAppearance of multiple new peaks, potential for color change.
Thermal Degradation Decarboxylation and fragmentation productsPotential for gas evolution, appearance of new peaks in the chromatogram.

References

  • ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide. Retrieved January 17, 2026, from [Link]

  • IUCr Journals. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). Poly(o-methoxyaniline) Chain Degradation Based on a Heat Treatment (HT) Process: Combined Experimental and Theoretical Evaluation. Retrieved January 17, 2026, from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13. [Link]

  • The Journal of Organic Chemistry. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved January 17, 2026, from [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 17, 2026, from [Link]

  • PubMed. (2007). Effect of humic acids on photodegradation of chloroacetanilide herbicides under UV irradiation. Retrieved January 17, 2026, from [Link]

  • PubMed. (2003). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2013). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved January 17, 2026, from [Link]

  • NCBI Bookshelf. (2018). ortho-Anisidine and ortho-Anisidine Hydrochloride. Retrieved January 17, 2026, from [Link]

  • IUCr Journals. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2013). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. Retrieved January 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: N-(4-amino-2-methoxyphenyl)acetamide Reactions

Welcome to the technical support center for N-(4-amino-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-amino-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and handling of this compound. Our focus is on providing practical, experience-driven solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Monitoring

Q1: What is the most common synthetic route for N-(4-amino-2-methoxyphenyl)acetamide, and what are the key challenges?

The most prevalent and logical synthetic pathway to N-(4-amino-2-methoxyphenyl)acetamide involves a two-step process starting from 4-methoxy-2-nitroaniline. This method offers better control over regioselectivity compared to the direct acetylation of 2-methoxy-p-phenylenediamine.

The key challenges are:

  • Step 1: Acetylation: Ensuring complete and selective acetylation of the amino group of 4-methoxy-2-nitroaniline.

  • Step 2: Nitro Group Reduction: Achieving a clean and complete reduction of the nitro group to an amine without affecting the acetamide or methoxy functionalities.

Q2: My acetylation of 4-methoxy-2-nitroaniline is sluggish and gives a low yield. What could be the cause?

A low yield in the acetylation step is a common hurdle. The primary causes often revolve around the quality of reagents and reaction conditions.

  • Purity of Starting Material: Ensure the 4-methoxy-2-nitroaniline is pure and dry. Moisture can hydrolyze the acetic anhydride, reducing its effectiveness.

  • Acetic Anhydride Quality: Use fresh or recently distilled acetic anhydride. Over time, it can degrade to acetic acid, which is not an effective acetylating agent under these conditions.

  • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions at higher temperatures.

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting aniline is a good indicator of completion.

Q3: I am attempting the direct acetylation of 2-methoxy-p-phenylenediamine and getting a mixture of products. How can I improve the selectivity for N-(4-amino-2-methoxyphenyl)acetamide?

Direct acetylation of 2-methoxy-p-phenylenediamine is challenging due to the presence of two amino groups with different reactivities. The amino group at the 4-position is generally more nucleophilic due to the electron-donating effect of the methoxy group. However, di-acetylation is a significant side reaction.

To enhance selectivity:

  • Control Stoichiometry: Use a slight excess of the diamine relative to the acetylating agent (e.g., 1.1 equivalents of diamine to 1 equivalent of acetic anhydride).

  • Low Temperature: Perform the reaction at a low temperature (0-5 °C) to slow down the reaction rate and favor the more reactive amino group.

  • Slow Addition: Add the acetylating agent dropwise to the solution of the diamine to maintain a low concentration of the acetylating agent, which helps to minimize di-acetylation.

Impurity Profile & Purification

Q4: What are the most common impurities I should expect in my crude N-(4-amino-2-methoxyphenyl)acetamide?

The impurity profile can vary depending on the synthetic route. However, some common impurities to watch for include:

  • Unreacted Starting Materials: 4-methoxy-2-nitroaniline (if using the nitro-reduction route) or 2-methoxy-p-phenylenediamine (if using direct acetylation).

  • Di-acetylated Byproduct: N,N'-(2-methoxy-1,4-phenylene)diacetamide is a common impurity in direct acetylation routes.

  • Hydrolysis Product: 2-methoxy-p-phenylenediamine can be present if the acetamide group is hydrolyzed during workup or storage.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. This is often indicated by a darkening of the product over time.

Q5: My purified N-(4-amino-2-methoxyphenyl)acetamide is discolored (yellow or brown). What is the cause, and how can I prevent it?

Discoloration is a strong indicator of oxidation of the aromatic amino group. To prevent this:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and drying.

  • Light Protection: Store the compound in an amber vial or protected from light, as light can catalyze oxidation.

  • Solvent Purity: Use degassed solvents for reactions and purification to minimize dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage can help prevent oxidation.

Q6: What is an effective method for purifying crude N-(4-amino-2-methoxyphenyl)acetamide?

Recrystallization is often the most effective method for purifying the final product.

  • Solvent Selection: A common solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form crystals.

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel can be effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Monitor reaction progress by TLC until the starting material is consumed.- Increase reaction time or temperature cautiously.
Product loss during workup- Optimize extraction pH to ensure the product is in its neutral form and has low aqueous solubility.- Use a continuous extractor for compounds with moderate water solubility.
Inefficient purification- Select an appropriate recrystallization solvent system through small-scale trials.- Avoid using an excessive volume of solvent during recrystallization.
Presence of Impurities Unreacted starting material- Ensure the correct stoichiometry of reactants.- Confirm the purity and reactivity of all reagents.
Di-acetylated byproduct- In direct acetylation, use a slight excess of the diamine and add the acetylating agent slowly at low temperatures.
Colored impurities- Handle the compound under an inert atmosphere and protect it from light.- Use purified and degassed solvents.
Reaction Stalls Poor quality reagents- Use fresh or purified starting materials and reagents.- Ensure reagents are anhydrous where necessary.
Inappropriate solvent- Choose a solvent in which all reactants are soluble at the reaction temperature.
Product Degradation Hydrolysis of the acetamide- Maintain a neutral pH during aqueous workup and storage.- Avoid prolonged exposure to acidic or basic conditions.
Oxidation of the amino group- Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide via Nitro Reduction

Step 1: Acetylation of 4-methoxy-2-nitroaniline

  • In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature with stirring.

  • Stir the reaction mixture for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product, N-(4-methoxy-2-nitrophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Reduction of N-(4-methoxy-2-nitrophenyl)acetamide

  • Suspend the crude N-(4-methoxy-2-nitrophenyl)acetamide (1.0 eq) in ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

  • If using Pd/C, hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • If using SnCl₂, add concentrated hydrochloric acid and heat the mixture.

  • After the reaction is complete, filter off the catalyst (if using Pd/C).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude N-(4-amino-2-methoxyphenyl)acetamide.

  • Collect the product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Analytical Characterization

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 50% B over 10 minutes, then to 95% B over 2 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons, the methoxy group protons, the acetamide methyl protons, the amine protons, and the amide proton. The chemical shifts and coupling patterns will be characteristic of the substituted benzene ring.

  • ¹³C NMR (DMSO-d₆): Expect distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the acetamide group.

Infrared (IR) Spectroscopy

  • Characteristic Absorptions (KBr pellet): Look for N-H stretching vibrations for the primary amine and the secondary amide, a C=O stretching vibration for the amide carbonyl, and C-O stretching for the methoxy group.

Visualizations

Synthesis Workflow

synthesis_workflow start Start: 4-methoxy-2-nitroaniline acetylation Step 1: Acetylation (Acetic Anhydride, Acetic Acid) start->acetylation nitro_intermediate Intermediate: N-(4-methoxy-2-nitrophenyl)acetamide acetylation->nitro_intermediate reduction Step 2: Nitro Reduction (e.g., H2, Pd/C) nitro_intermediate->reduction crude_product Crude Product reduction->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: N-(4-amino-2-methoxyphenyl)acetamide purification->final_product

Caption: Synthetic workflow for N-(4-amino-2-methoxyphenyl)acetamide.

Troubleshooting Logic

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield impurities Impurities Detected issue->impurities degradation Product Degradation issue->degradation cause1 Incomplete Reaction? low_yield->cause1 cause3 Workup Loss? low_yield->cause3 cause2 Side Reactions? impurities->cause2 cause4 Oxidation? degradation->cause4 cause5 Hydrolysis? degradation->cause5 solution1 Optimize Reaction Time/Temperature cause1->solution1 solution2 Control Stoichiometry/ Temperature cause2->solution2 solution3 Adjust pH/ Solvent cause3->solution3 solution4 Inert Atmosphere/ Light Protection cause4->solution4 solution5 Neutral pH/ Anhydrous Conditions cause5->solution5

Caption: Troubleshooting decision tree for common reaction issues.

References

  • Reduction of Aromatic Nitro Compounds: The reduction of aromatic nitro groups is a standard transformation in organic chemistry. A variety of reagents and conditions can be employed. For a general overview, refer to standard organic chemistry textbooks or review articles on the topic.
  • Troubleshooting Acetylation Reactions: For general troubleshooting of acetylation and other organic reactions, resources like "Purification of Laboratory Chemicals" and other practical organic synthesis guides can be consulted.
  • Stability of Aromatic Amines: The susceptibility of aromatic amines to oxidation is a well-documented phenomenon. For more information on the stability and degradation pathways of similar compounds, refer to literature on pharmaceutical stability testing and degradation product analysis. (Source: )

  • HPLC Method Development: The principles of reversed-phase HPLC for the analysis of small organic molecules are widely published. For examples of similar methods, application notes from chromatography column manufacturers and publications on pharmaceutical analysis are valuable resources. (Source: )

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Purity Analysis of N-(4-amino-2-methoxyphenyl)acetamide by Quantitative NMR and Comparative Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or a key interm...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. N-(4-amino-2-methoxyphenyl)acetamide, a vital building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity profile directly influences reaction yields, impurity profiles of subsequent products, and the ultimate toxicological and pharmacological properties of the final drug substance.

This guide provides an in-depth, field-proven comparison of analytical techniques for the purity determination of N-(4-amino-2-methoxyphenyl)acetamide, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the causality behind experimental choices, present a self-validating qNMR protocol, and objectively compare its performance against established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Gold Standard: Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR stands apart from other analytical techniques because it is a primary ratio method.[1] The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal, a fundamental physical principle that allows for highly accurate quantification without the need for substance-specific calibration curves or response factors.[2][3] This makes qNMR an exceptionally powerful tool for assigning the purity of novel molecules, qualifying reference standards, and analyzing samples where impurity standards are unavailable.[4]

Why qNMR for N-(4-amino-2-methoxyphenyl)acetamide?

For a molecule like N-(4-amino-2-methoxyphenyl)acetamide, qNMR offers a unique combination of advantages:

  • Absolute Quantification: It provides a direct measurement of the mass fraction (purity) of the main component against a certified reference material (CRM) co-dissolved in the same solution.[1][4]

  • Structural Confirmation: The same experiment that yields a quantitative result also provides a full ¹H NMR spectrum, confirming the identity and structure of the analyte and potentially identifying unknown impurities.[5]

  • Universality: Protons are present in almost all organic molecules, making ¹H NMR a near-universal detector for organic compounds, including potential impurities that may lack a UV chromophore for HPLC detection.[6]

  • Non-Destructive Nature: The sample can be recovered unchanged after the analysis, which is crucial when dealing with precious or limited quantities of material.[5]

The qNMR Experimental Workflow

The qNMR process is a systematic workflow designed to minimize measurement uncertainty and ensure metrological traceability.[1][7]

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation weigh 1. High-Precision Weighing - Analyte (Sample) - Internal Standard (CRM) dissolve 2. Dissolution - Add deuterated solvent - Ensure complete solubilization weigh->dissolve transfer 3. Transfer to NMR Tube - Homogeneous solution instrument 4. Instrument Qualification - OQ/PQ checks (lineshape, pulse width) transfer->instrument acquire 5. NMR Measurement - Optimized quantitative parameters (e.g., D1 > 5*T1) process 6. Spectral Processing - Phasing & Baseline Correction acquire->process integrate 7. Integration - Select well-resolved signals calculate 8. Purity Calculation - Apply qNMR equation

Caption: Workflow for Purity Determination by qNMR.

Detailed Experimental Protocol: qNMR of N-(4-amino-2-methoxyphenyl)acetamide

This protocol describes a self-validating system for determining the purity of N-(4-amino-2-methoxyphenyl)acetamide using an internal standard method, which is preferred for high-accuracy analysis.[4][8]

I. Instrumentation & Materials
  • NMR Spectrometer: ≥400 MHz spectrometer with a cryoprobe is recommended for enhanced sensitivity.[6] Instrument qualification (IQ/OQ/PQ) must be current.[9]

  • Analyte: N-(4-amino-2-methoxyphenyl)acetamide (CAS: 5329-15-7).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily dissolves the polar analyte and a wide range of potential internal standards. Its residual proton signal does not typically interfere with key analyte signals.

  • Internal Standard (CRM): Maleic acid (CAS: 110-16-7) or 1,4-Dinitrobenzene (CAS: 100-25-4).

    • Causality & Selection Criteria: The choice of an internal standard is the cornerstone of accurate qNMR.[10][11] The ideal standard must have:

      • High Purity (≥99.5%): Certified purity traceable to a national metrology institute (e.g., NIST).[7]

      • Chemical Stability: Must not react with the analyte, solvent, or trace moisture.[7]

      • Non-Overlapping Signals: Must have at least one sharp, well-resolved signal (ideally a singlet) in a "clean" region of the spectrum, away from analyte and impurity signals.[10] Maleic acid provides a sharp singlet for its vinyl protons around 6.3 ppm, and 1,4-dinitrobenzene has a singlet around 8.5 ppm, both typically clear regions for this analyte in DMSO-d₆.

      • Solubility: Must be fully soluble in the chosen solvent.[12]

      • Long T₁ Relaxation Time: A longer T₁ is not ideal, but knowing the T₁ values for both the standard and analyte is critical for setting the relaxation delay.

II. Sample Preparation
  • Weighing: On a calibrated microbalance (readability of at least 0.01 mg), accurately weigh approximately 15-20 mg of N-(4-amino-2-methoxyphenyl)acetamide into a clean glass vial. Record the weight (Wₐ).

  • Standard Addition: To the same vial, add approximately 8-10 mg of the chosen internal standard (e.g., Maleic Acid). Accurately record the weight (Wₛ).

    • Expert Insight: The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to minimize integration errors.[7][12] Pre-calculate the required mass based on molecular weights.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Vortex the vial for at least 60 seconds to ensure complete and homogeneous dissolution of both the analyte and the standard. Visually inspect for any undissolved particulates.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

III. NMR Data Acquisition
  • Rationale: The acquisition parameters are set to ensure that the signal intensity is directly proportional to the number of nuclei, which requires full magnetization recovery between pulses.

  • Lock and Shim: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Determine T₁: Use an inversion-recovery pulse sequence to measure the longitudinal relaxation time (T₁) for the protons of interest on both the analyte and the internal standard.

  • Set Quantitative Parameters:

    • Pulse Angle: 90° (determined from a standard pulse width calibration).

    • Relaxation Delay (D1): Set D1 to be at least 5 times the longest T₁ value measured in the previous step (D1 ≥ 5 × T₁ₘₐₓ).[8] This is the single most critical parameter for ensuring accurate quantification.

    • Number of Scans (NS): 16 to 64 scans, depending on the concentration, to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks to be integrated.

    • Acquisition Time (AT): ≥ 3 seconds to ensure high digital resolution.

IV. Data Processing and Purity Calculation
  • Processing: Apply Fourier transformation, followed by careful manual phase correction and baseline correction across the entire spectrum.

  • Integration:

    • Identify a well-resolved, singlet signal from the analyte that is free from any underlying impurities. For N-(4-amino-2-methoxyphenyl)acetamide, the methoxy protons (-OCH₃) or the acetyl protons (-COCH₃) are excellent candidates.

    • Integrate the chosen analyte signal (Iₐ) and the singlet signal from the internal standard (Iₛ).

  • Calculation: The purity of the analyte (Pₐ) as a mass fraction (%) is calculated using the following equation:[2]

    Pₐ (%) = (Iₐ / Iₛ) × (Nₛ / Nₐ) × (MWₐ / MWₛ) × (Wₛ / Wₐ) × Pₛ

    Where:

    • Iₐ, Iₛ: Integrals of the analyte and standard signals.

    • Nₐ, Nₛ: Number of protons for the integrated signals of the analyte and standard (e.g., Nₐ=3 for -OCH₃; Nₛ=2 for maleic acid).

    • MWₐ, MWₛ: Molecular weights of the analyte (180.20 g/mol ) and standard.[13]

    • Wₐ, Wₛ: Weights of the analyte and standard.

    • Pₛ: Purity of the internal standard (from its certificate).

Comparison with Alternative Analytical Techniques

While qNMR is a primary method, HPLC and GC-MS are workhorse techniques in most analytical labs. Understanding their relative strengths and weaknesses is key to selecting the right tool for the job.

G cluster_qnmr qNMR Attributes cluster_hplc HPLC Attributes cluster_gcms GC-MS Attributes start Purity Analysis of N-(4-amino-2-methoxyphenyl)acetamide qnmr qNMR (Primary Method) start->qnmr Need Absolute Purity? No Impurity Standards Available? hplc HPLC-UV (Chromatographic) start->hplc Routine QC? Trace Impurity Detection? gcms GC-MS (Chromatographic) start->gcms Volatile Impurities Suspected? qnmr_pros Pros: - Absolute Quantification - No impurity standards needed - Structural info included - Non-destructive qnmr->qnmr_pros qnmr_cons Cons: - Lower sensitivity than HPLC - Requires high-field magnet - Spectral overlap can be an issue qnmr->qnmr_cons hplc_pros Pros: - High sensitivity & resolution - Well-established & automated - Ideal for stability studies hplc->hplc_pros hplc_cons Cons: - Requires standards for impurities - Relative response factors vary - Blind to non-chromophoric impurities hplc->hplc_cons gcms_pros Pros: - Excellent for volatile impurities - Mass identification of unknowns gcms->gcms_pros gcms_cons Cons: - Analyte is non-volatile - Requires derivatization (adds error) - Thermal degradation risk gcms->gcms_cons

Caption: Decision tree for selecting a purity analysis method.

Data Summary: Head-to-Head Comparison
FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Nuclear spin resonance in a magnetic field.Differential partitioning between mobile and stationary phases.Partitioning between carrier gas and stationary phase; mass-to-charge ratio detection.
Quantification Basis Absolute. Direct proportionality of signal integral to molar concentration.[3]Relative. Comparison of peak area to that of a reference standard.Relative. Comparison of peak area to that of a reference standard.
Impurity Standards Not required for quantification of the main component.[4]Required for accurate quantification of each impurity.Required for accurate quantification of each impurity.
Sample Preparation Simple dissolution.Mobile phase preparation, filtration.Often requires chemical derivatization for non-volatile analytes like this one.[14][15]
Destructive? No.Yes.Yes.
Key Strengths - Primary method, high accuracy- Provides structural information- Universal detector for protons- High sensitivity (ppm/ppb level)- High resolution for complex mixtures- Robust and automated- Excellent for volatile/semi-volatile impurities- Provides mass for identification
Key Limitations - Lower sensitivity than HPLC- Potential for signal overlap- Higher instrument cost- Response factors vary- Blind to impurities without a chromophore- Not suitable for non-volatile/thermally labile compounds- Derivatization adds complexity and error sources.[16]
Suitability for Topic Excellent. Ideal for reference standard certification and definitive purity assignment.Very Good. The standard method for routine quality control and impurity profiling, provided standards are available.[17][18]Poor. Unsuitable without derivatization, which is a significant drawback for routine analysis.
Expert Analysis
  • HPLC: For routine quality control (QC) in a manufacturing environment, a validated HPLC method is indispensable due to its high throughput and sensitivity for detecting trace-level impurities.[19] However, its accuracy is contingent on the availability of reference standards for all potential impurities. Without them, it can only provide an "area percent" purity, which is not a true measure of mass fraction.

  • GC-MS: This technique is poorly suited for N-(4-amino-2-methoxyphenyl)acetamide. The molecule's polarity and low volatility mean it will not elute from a GC column without prior chemical derivatization to make it more volatile.[15] This extra step introduces potential side reactions, incomplete derivatization, and additional sources of error, making it a method of last resort.

Conclusion: An Integrated Approach to Purity

For the definitive purity assessment of N-(4-amino-2-methoxyphenyl)acetamide, Quantitative NMR (qNMR) is the superior methodology . Its status as a primary analytical method allows for the direct, highly accurate determination of purity without reliance on individual impurity standards.[1][2] The rich structural information obtained simultaneously provides an unparalleled level of confidence in both the identity and purity of the material.

While HPLC remains the workhorse for high-sensitivity impurity detection in routine QC, its quantitative results are relative. The most robust analytical strategy in drug development involves using qNMR to qualify the primary reference standard and then employing a validated HPLC method, calibrated against this standard, for routine batch release and stability testing. This integrated approach leverages the absolute accuracy of qNMR and the high-throughput sensitivity of HPLC, ensuring a comprehensive and trustworthy understanding of your molecule's purity profile.

References

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (URL: [Link])

  • PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. (URL: [Link])

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. (URL: [Link])

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. (URL: [Link])

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (URL: [Link])

  • Yang Liu, et al. Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. (URL: [Link])

  • PubChem. N-(2-Amino-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. (URL: [Link])

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. (URL: [Link])

  • ResearchGate. Purity comparison by NMR and HPLC. (URL: [Link])

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. (URL: [Link])

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (URL: [Link])

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - J-Stage. (URL: [Link])

  • RSSL. qNMR: A powerful tool for purity determination. (URL: [Link])

  • JEOL Ltd. Let's try doing quantitative NMR. (URL: [Link])

  • qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (URL: [Link])

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (URL: [Link])

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (URL: [Link])

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH. (URL: [Link])

  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed. (URL: [Link])

  • YouTube. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (URL: [Link])

  • ResearchGate. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF. (URL: [Link])

  • SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. (URL: [Link])

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. (URL: [Link])

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (URL: )
  • US EPA. Acetamide, N-[2-[2-(2,4-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]- - Substance Details. (URL: [Link])

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu - ScienceDirect. (URL: [Link])

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Comparative

A Comparative Guide to the Chemical Reactivity of N-(4-amino-2-methoxyphenyl)acetamide and 4-aminoanisole

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted anilines is paramount for predictable and efficient synthesis design. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted anilines is paramount for predictable and efficient synthesis design. This guide provides an in-depth comparison of the chemical reactivity of two structurally related aromatic amines: N-(4-amino-2-methoxyphenyl)acetamide and 4-aminoanisole (also known as p-anisidine). By examining their electronic properties and the influence of their respective substituents, we can elucidate the causal factors behind their differing reactivities, particularly in electrophilic aromatic substitution.

Structural and Electronic Profile

The reactivity of an aromatic ring is fundamentally governed by the electron-donating or electron-withdrawing nature of its substituents. These effects, primarily resonance (+R/-R) and inductive (-I/+I), dictate the electron density of the ring and the availability of the lone pair on the exocyclic amino group.

Analysis of 4-Aminoanisole

4-aminoanisole is a disubstituted benzene ring featuring a primary amino group (-NH₂) and a methoxy group (-OCH₃) in a para relationship.[1][2][3][4][5]

  • Amino Group (-NH₂): This is a powerful activating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance (+R effect). This significantly increases the electron density of the ring, especially at the ortho and para positions. Although nitrogen is electronegative (a -I effect), the +R effect is overwhelmingly dominant.

  • Methoxy Group (-OCH₃): Similar to the amino group, the oxygen atom of the methoxy group possesses lone pairs that delocalize into the ring, making it a strong activating group via the +R effect.[6][7] While oxygen's electronegativity exerts an inductive pull (-I effect), the resonance donation is far more significant, particularly when the group is at the para position.[6][8]

The combined effect of these two powerful electron-donating groups makes the aromatic ring of 4-aminoanisole exceptionally electron-rich and thus highly susceptible to electrophilic attack.

Caption: Chemical structure of 4-aminoanisole.

Analysis of N-(4-amino-2-methoxyphenyl)acetamide

This molecule is more complex, featuring three substituents on the benzene ring: a primary amino group (-NH₂), a methoxy group (-OCH₃), and an acetamido group (-NHCOCH₃).[9]

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: These groups function as described above, acting as strong electron-donating, activating groups.

  • Acetamido Group (-NHCOCH₃): This group presents a more nuanced electronic profile. Like the amino group, the nitrogen atom has a lone pair that can be donated to the aromatic ring (+R effect).[10][11][12][13] However, this lone pair is also in conjugation with the adjacent electron-withdrawing carbonyl group (C=O). This creates a competing resonance pathway that pulls electron density away from the nitrogen and, consequently, reduces the extent to which the lone pair can be donated to the aromatic ring.[14] While the acetamido group is still an ortho, para-directing activator, its activating strength is significantly attenuated compared to a simple amino group.[11][13]

Caption: N-(4-amino-2-methoxyphenyl)acetamide structure.

The critical difference lies in the reduced electron-donating capacity of the acetamido group. The delocalization of the nitrogen lone pair into the carbonyl group moderates the overall electron density of the aromatic ring in N-(4-amino-2-methoxyphenyl)acetamide compared to the highly activated ring of 4-aminoanisole.

G cluster_acetamido Resonance in Acetamido Group cluster_amino Resonance in Amino Group A Ring-NH-C=O B Ring-N+H=C-O- A->B Delocalization to Carbonyl D Ring-=N+H2 A->D Reduced Delocalization to Ring C Ring-NH2 C->D Delocalization to Ring

Caption: Competing resonance in the acetamido group.

Comparative Reactivity Analysis

Based on the electronic profiles, a clear hierarchy of reactivity emerges.

Feature4-AminoanisoleN-(4-amino-2-methoxyphenyl)acetamideRationale
Key Substituents -NH₂, -OCH₃-NH₂, -OCH₃, -NHCOCH₃Both share strong activating groups.
Net Activating Effect Very High High The acetamido group is a weaker activator than an amino group due to competing resonance with the carbonyl.[10][11][13]
Aromatic Ring Reactivity More Reactive Less Reactive The ring in 4-aminoanisole is more electron-rich and therefore a stronger nucleophile for electrophiles.
Nucleophilicity of -NH₂ Higher Lower The more electron-rich ring in 4-aminoanisole enhances the basicity and nucleophilicity of the primary amine.
Reactivity towards Electrophilic Aromatic Substitution

4-Aminoanisole will exhibit significantly higher reactivity towards electrophiles than N-(4-amino-2-methoxyphenyl)acetamide.

The synergistic electron donation from both the amino and methoxy groups in 4-aminoanisole creates a highly nucleophilic aromatic system. This high reactivity can sometimes be a synthetic challenge, leading to over-reaction (e.g., poly-substitution) or oxidation under harsh conditions.

In contrast, the presence of the acetamido group in N-(4-amino-2-methoxyphenyl)acetamide serves to "tame" the reactivity of the ring. While still activated, the ring is less prone to unwanted side reactions, allowing for more controlled mono-substitution.

Regioselectivity
  • 4-Aminoanisole: The -NH₂ and -OCH₃ groups are para to each other. Both are ortho-directing. Therefore, electrophilic attack will occur at the positions ortho to the powerful amino group (and meta to the methoxy group).

  • N-(4-amino-2-methoxyphenyl)acetamide: The directing effects are more complex. The primary amino group at C4 is the strongest activator and will primarily direct incoming electrophiles to the C3 and C5 positions. The methoxy group at C2 and the acetamido group at C1 will also influence the final regiochemical outcome.

Experimental Validation: A Protocol for Comparative Bromination

To empirically validate the predicted difference in reactivity, a simple comparative bromination experiment can be performed. The faster rate of consumption of bromine (indicated by the disappearance of its characteristic reddish-brown color) serves as a direct proxy for higher aromatic ring reactivity.

Objective:

To qualitatively demonstrate that 4-aminoanisole reacts faster with an electrophile (Br₂) than N-(4-amino-2-methoxyphenyl)acetamide.

Materials:
  • 4-Aminoanisole

  • N-(4-amino-2-methoxyphenyl)acetamide

  • Glacial Acetic Acid (solvent)

  • 0.1 M Bromine solution in Acetic Acid

  • Two 25 mL Erlenmeyer flasks

  • Stir plates and stir bars

  • Droppers

Experimental Protocol:
  • Preparation: In separate flasks, dissolve equimolar amounts (e.g., 0.1 mmol) of 4-aminoanisole and N-(4-amino-2-methoxyphenyl)acetamide in 10 mL of glacial acetic acid each. Place both flasks on stir plates and begin gentle stirring.

  • Reaction Initiation: Simultaneously, add the 0.1 M bromine solution dropwise to each flask at the same rate (e.g., 1 drop every 5 seconds).

  • Observation: Observe the rate at which the bromine color disappears in each flask.

  • Endpoint: Continue adding bromine until a faint, persistent yellow/orange color remains in both solutions. Record the volume of bromine solution required for each reaction.

Caption: Workflow for the comparative bromination experiment.

Expected Results:
  • Rate of Reaction: The solution of 4-aminoanisole will decolorize the bromine solution almost instantaneously upon addition. The N-(4-amino-2-methoxyphenyl)acetamide solution will react more slowly.

  • Bromine Consumption: 4-aminoanisole may consume more equivalents of bromine due to potential di- or tri-bromination, a testament to its high activation.

Conclusion for the Practicing Scientist

The choice between using a substrate like 4-aminoanisole versus one like N-(4-amino-2-methoxyphenyl)acetamide is a strategic decision in synthesis design.

  • 4-Aminoanisole is the substrate of choice when maximum reactivity is desired and conditions can be carefully controlled to prevent over-reaction. Its highly nucleophilic ring is ideal for reactions with weak electrophiles.

  • N-(4-amino-2-methoxyphenyl)acetamide offers a more controlled and predictable reaction profile. The acetamido group acts as a "moderating" protecting group, reducing the ring's activation energy just enough to prevent unwanted side reactions while still allowing for facile electrophilic substitution. This is often desirable in complex, multi-step syntheses where selectivity is key.

By understanding the fundamental principles of substituent electronic effects, researchers can make informed decisions, anticipate reaction outcomes, and design more robust and efficient synthetic routes in their drug discovery and development endeavors.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online]. Available at: [Link]

  • Brainly. (2023). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in... [Online]. Available at: [Link]

  • Brainly. (2023). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in... [Online]. Available at: [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • ResearchGate. (2017). Methoxy gp on aromatic ring? [Online]. Available at: [Link]

  • Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • IUCr. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. [Online]. Available at: [Link]

  • Wikipedia. Methoxy group. [Online]. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. [Online]. Available at: [Link]

  • Wikipedia. p-Anisidine. [Online]. Available at: [Link]

  • NIST. Benzenamine, 4-methoxy-. [Online]. Available at: [Link]

  • NIST. Benzenamine, 4-methoxy-. [Online]. Available at: [Link]

  • PubChem. N-(2-Amino-4-methoxyphenyl)acetamide. [Online]. Available at: [Link]

  • PubChem. 2-amino-N-(4-methoxyphenyl)acetamide. [Online]. Available at: [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Online]. Available at: [Link]

  • PubChem. p-Anisidine. [Online]. Available at: [Link]

  • LibreTexts Chemistry.
  • IUCr Journals. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. [Online]. Available at: [Link]

  • The Good Scents Company. para-anisidine. [Online]. Available at: [Link]

  • IUCr Journals. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Online]. Available at: [Link]

  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Online]. Available at: [Link]

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Validation

A Comprehensive Technical Guide to N-(4-amino-2-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

An Important Note on Nomenclature: It is crucial to clarify from the outset that N-(4-amino-2-methoxyphenyl)acetamide and 2-amino-4-acetamidoanisole are synonymous names for the same chemical compound. For the sake of cl...

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Nomenclature: It is crucial to clarify from the outset that N-(4-amino-2-methoxyphenyl)acetamide and 2-amino-4-acetamidoanisole are synonymous names for the same chemical compound. For the sake of clarity and consistency with the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, this guide will primarily use the name N-(4-amino-2-methoxyphenyl)acetamide . This compound is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of N-(4-amino-2-methoxyphenyl)acetamide, grounded in experimental data and established scientific principles.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of N-(4-amino-2-methoxyphenyl)acetamide are summarized in the table below.

PropertyValueSource
IUPAC Name N-(4-amino-2-methoxyphenyl)acetamide
Synonyms 2-amino-4-acetamidoanisole, 4-Acetamido-2-aminoanisole
CAS Number 6375-47-9
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Off-white to beige crystalline powder
Melting Point 154-158 °C
Boiling Point 395.4±37.0 °C (Predicted)
Solubility Soluble in methanol and ethyl acetate.
pKa (Predicted) 4.35 (most basic)
Synthesis of N-(4-amino-2-methoxyphenyl)acetamide

The synthesis of N-(4-amino-2-methoxyphenyl)acetamide is typically achieved through the reduction of a nitro group to an amine. A common and effective method involves the catalytic hydrogenation of N-(2-methoxy-4-nitrophenyl)acetamide. This approach is favored for its high yield and clean reaction profile.

This protocol outlines the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst.

Materials and Reagents:

  • N-(2-methoxy-4-nitrophenyl)acetamide

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-methoxy-4-nitrophenyl)acetamide in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. The amount of catalyst is typically 5-10 mol% relative to the starting material.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, then introduce hydrogen gas. The reaction is typically run at room temperature and atmospheric pressure, or slightly elevated pressure, with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(4-amino-2-methoxyphenyl)acetamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Synthesis_Workflow A Dissolve N-(2-methoxy-4-nitrophenyl)acetamide in Methanol B Add 10% Pd/C Catalyst A->B C Hydrogenation (H2 gas) B->C D Reaction Monitoring (TLC) C->D E Filter through Diatomaceous Earth D->E F Concentrate via Rotary Evaporation E->F G Recrystallization F->G H Pure N-(4-amino-2-methoxyphenyl)acetamide G->H

Caption: Workflow for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide via catalytic hydrogenation.

Analytical Characterization

To ensure the identity and purity of the synthesized N-(4-amino-2-methoxyphenyl)acetamide, a combination of spectroscopic techniques is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for N-(4-amino-2-methoxyphenyl)acetamide would include distinct peaks for the aromatic protons, the methoxy group protons, the amine protons, and the acetamide methyl and NH protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This method identifies the different carbon environments within the molecule. The spectrum would show characteristic peaks for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the acetamide group, and the methyl carbon of the acetamide group.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include N-H stretching bands for the primary amine and the secondary amide, a C=O stretching band for the amide carbonyl group, and C-O stretching for the methoxy group.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The mass spectrum of N-(4-amino-2-methoxyphenyl)acetamide would show a molecular ion peak (M+) corresponding to its molecular weight of 180.20 g/mol .

Applications in Research and Drug Development

N-(4-amino-2-methoxyphenyl)acetamide is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an amine and an acetamide group, allows for a variety of subsequent chemical transformations.

One notable application is in the synthesis of kinase inhibitors. For example, it can serve as a precursor for the synthesis of compounds targeting receptor tyrosine kinases, which are implicated in various cancers. The amino group can be functionalized to introduce pharmacophoric features that interact with the active site of the target enzyme.

Applications A N-(4-amino-2-methoxyphenyl)acetamide B Pharmaceutical Synthesis A->B C Dye Manufacturing A->C D Kinase Inhibitors B->D E Azo Dyes C->E

Caption: Key application areas of N-(4-amino-2-methoxyphenyl)acetamide.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling N-(4-amino-2-methoxyphenyl)acetamide. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem. N-(4-amino-2-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

Comparative

comparative study of N-(4-amino-2-methoxyphenyl)acetamide derivatives

A Comparative Study of N-(4-amino-2-methoxyphenyl)acetamide Derivatives: Synthesis, Anticancer, and Antimicrobial Evaluation A Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction The ac...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Study of N-(4-amino-2-methoxyphenyl)acetamide Derivatives: Synthesis, Anticancer, and Antimicrobial Evaluation

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

The acetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Within this broad class, N-(4-amino-2-methoxyphenyl)acetamide and its derivatives have garnered significant interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of the amino, methoxy, and acetamide groups on the phenyl ring provides a unique electronic and steric environment, making it a prime candidate for chemical modification to enhance potency and selectivity.

This guide presents a comparative analysis of various N-(4-amino-2-methoxyphenyl)acetamide derivatives. We will delve into the synthetic rationale, compare their biological performance with supporting experimental data, and elucidate key structure-activity relationships (SAR). The objective is to provide researchers with a comprehensive technical overview to inform future drug discovery efforts based on this privileged scaffold.

Synthetic Strategies and Rationale

The core N-(4-amino-2-methoxyphenyl)acetamide structure is typically synthesized via the acetylation of 4-methoxy-2-nitroaniline, followed by the reduction of the nitro group to an amine.[1] This primary amine then serves as a versatile synthetic handle for introducing a wide array of functional groups, leading to diverse libraries of derivatives.

A common and effective strategy involves the acylation of the primary amine with various acid chlorides or the reaction with isothiocyanates to form thiourea analogs. The choice of reactants is critical and is guided by the desired physicochemical properties of the final compounds. For instance, introducing heterocyclic moieties like 1,3,4-thiadiazole can enhance biological activity.[2]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide derivatives, starting from the key intermediate, N-(4-amino-2-methoxyphenyl)acetamide. This multi-step process allows for the introduction of diverse chemical functionalities (R groups) to explore the chemical space and optimize biological activity.

G cluster_0 Preparation of Core Intermediate cluster_1 Derivatization Strategies cluster_2 Final Products Start 4-Methoxy-2-nitroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Step2 Nitro Group Reduction (e.g., SnCl2/HCl) Step1->Step2 Intermediate N-(4-amino-2-methoxyphenyl)acetamide Step2->Intermediate Deriv1 Acylation (R-COCl) Intermediate->Deriv1 Amide Formation Deriv2 Reaction with Isothiocyanate (R-NCS) Intermediate->Deriv2 Thiourea Formation Deriv3 Sulfonylation (R-SO2Cl) Intermediate->Deriv3 Sulfonamide Formation Prod1 Amide Derivatives Deriv1->Prod1 Prod2 Thiourea Derivatives Deriv2->Prod2 Prod3 Sulfonamide Derivatives Deriv3->Prod3

Caption: General synthetic workflow for N-(4-amino-2-methoxyphenyl)acetamide derivatives.

Comparative Analysis of Biological Activities

To provide a clear comparison, we will focus on two key therapeutic areas where derivatives of this scaffold have shown promise: anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of N-(4-amino-2-methoxyphenyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often attributed to the ability of these compounds to induce apoptosis, potentially through interactions with cellular components facilitated by reactive intermediates formed from the nitro group present in synthetic precursors.[1]

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that the presence of a nitro group generally enhances cytotoxic effects compared to a methoxy group.[3] For instance, compounds with a para-nitro substituent were found to be the most active against the MCF-7 breast cancer cell line.[3] Similarly, another study identified 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone as a potent compound against the glioblastoma U-87 cell line, highlighting the importance of specific substituents at the para-position of the benzene ring.[4]

Derivative ClassSubstituent (R)Cell LineIC50 (µM)Reference
Phenylacetamidep-nitroMCF-7100[3]
Phenylacetamide-PC352[3]
Triazole Thioether4-FluorophenylU-87-[4]
BiphenylsulfonamidesBiphenylColon, Lung, Breast-[2]

Structure-Activity Relationship (SAR) for Anticancer Activity

The following diagram outlines the key SAR insights for the anticancer activity of this class of compounds.

SAR_Anticancer cluster_Substituents Modifications at Primary Amine cluster_Activity Impact on Cytotoxicity Core N-(4-amino-2-methoxyphenyl)acetamide Core Methoxy Group (Position 2) Acetamide Group Primary Amine (Position 4) Nitro_Aryl Addition of Nitro-Aryl Groups Core:port->Nitro_Aryl Heterocycles Introduction of Triazoles/Thiadiazoles Core:port->Heterocycles Halogen_Aryl Addition of Halo-Aryl Groups Core:port->Halogen_Aryl Increased_Activity Increased Cytotoxicity Nitro_Aryl->Increased_Activity Variable_Activity Activity Dependent on Heterocycle Heterocycles->Variable_Activity Enhanced_Potency Enhanced Potency (e.g., Fluoro) Halogen_Aryl->Enhanced_Potency

Caption: SAR for anticancer activity of the derivatives.

Antimicrobial Activity

Derivatives of N-(4-amino-2-methoxyphenyl)acetamide have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.[1]

One study focused on the synthesis of dithiocarbamate derivatives from N-(4-methoxyphenyl)acetamide.[5] The results showed that sodium acetyl(4-methoxyphenyl)carbamodithioate at a concentration of 0.4% completely inhibited the growth of the phytopathogen Fusarium oxysporum and showed a significant zone of inhibition against Pectobacterium carotovorum.[5] Another study on novel amino and acetamidoaurones, which share structural similarities, also reported promising antimicrobial activities.[6]

DerivativeOrganismActivityReference
Sodium acetyl(4-methoxyphenyl)carbamodithioateFusarium oxysporumHigh fungicidal activity[5]
Sodium acetyl(4-methoxyphenyl)carbamodithioatePectobacterium carotovorum18 mm zone of inhibition[5]
Thiosemicarbazone and sulfide derivativesEscherichia coli80.8% growth inhibition[7]
Thiosemicarbazone and sulfide derivativesStaphylococcus aureus91.7% growth inhibition[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, this section provides detailed protocols for the synthesis of a representative derivative and a common biological assay.

Synthesis of N-(4-acetyl(phenyl)carbamodithioate)thioanhydrides

This protocol is adapted from the synthesis of dithiocarbamate derivatives with antimicrobial activity.[5]

  • Synthesis of Sodium Acetyl(4-methoxyphenyl)carbamodithioate: To a solution of N-(4-methoxyphenyl)acetamide in ethanol, add carbon disulfide and sodium hydroxide.

  • Stir the mixture at 25°C. The formation of the sodium dithiocarbamate salt will be observed.

  • Synthesis of Thioanhydrides: The sodium acetyl(4-methoxyphenyl)carbamodithioate is then acylated using various acid chlorides (e.g., benzoic, 3,4-dimethoxybenzoic, 2-bromobenzoic, and 4-nitrobenzoic) in chloroform at 25°C.

  • The resulting thioanhydride derivatives are obtained in yields ranging from 49-88%.[5]

  • Characterization: The structure of the synthesized compounds is confirmed using elemental analysis, IR spectroscopy, and 1H and 13C NMR spectroscopy.[5]

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing the anticancer activity of compounds.[4]

  • Cell Seeding: Plate human cancer cells (e.g., U-87 glioblastoma, MDA-MB-231 triple-negative breast cancer) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The N-(4-amino-2-methoxyphenyl)acetamide scaffold is a promising starting point for the development of novel therapeutic agents. The comparative analysis reveals that strategic modifications, particularly at the primary amino group, can lead to potent anticancer and antimicrobial compounds. The presence of electron-withdrawing groups, such as nitro and fluoro moieties, on appended aryl rings appears to be beneficial for anticancer activity. For antimicrobial applications, the conversion of the amine to dithiocarbamates and other sulfur-containing heterocycles has proven to be a fruitful strategy.

Future research should focus on expanding the diversity of the derivatives and conducting more extensive in vivo studies to validate the in vitro findings. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets of the most active compounds, which will aid in the rational design of the next generation of therapeutics based on this versatile scaffold.

References

  • Pádua, R. M., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(7), 1593. Available at: [Link]

  • Girdžiūnaitė, S., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4945. Available at: [Link]

  • View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). Available at: [Link]

  • Yuldashev, K. A., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4851. Available at: [Link]

  • Oh, H., et al. (2012). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Chemical & Pharmaceutical Bulletin, 60(5), 647-658. Available at: [Link]

  • Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. Available at: [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. Available at: [Link]

  • Hosseinzadeh, L., et al. (2017). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 16(1), 219-226. Available at: [Link]

  • Szafrański, K., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(18), 4308. Available at: [Link]

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Validation

A Researcher's Guide to Investigating the Cross-Reactivity of N-(4-amino-2-methoxyphenyl)acetamide

For researchers and drug development professionals, understanding the specificity of a compound is paramount to ensuring its safety and efficacy. This guide provides an in-depth technical comparison of methodologies to a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of a compound is paramount to ensuring its safety and efficacy. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of N-(4-amino-2-methoxyphenyl)acetamide, a compound of interest in various research and development pipelines. While direct cross-reactivity data for this specific molecule is not extensively published, this guide outlines the critical experimental frameworks and data interpretation necessary for a thorough investigation.

Introduction to N-(4-amino-2-methoxyphenyl)acetamide and the Imperative of Cross-Reactivity Studies

N-(4-amino-2-methoxyphenyl)acetamide, with the chemical formula C9H12N2O2, is an aromatic amide.[1] Its structure, featuring a substituted phenyl ring, suggests the potential for cross-reactivity with structurally similar molecules, including metabolites and other pharmaceutical compounds. Cross-reactivity, in this context, refers to the unintended binding of antibodies or other biological molecules to compounds other than the target analyte.[2] Such off-target interactions can lead to false positives in immunoassays, inaccurate pharmacokinetic data, and potentially adverse immunological responses in therapeutic applications.[2]

This guide will focus on two robust in vitro techniques for evaluating the cross-reactivity of N-(4-amino-2-methoxyphenyl)acetamide: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will explore the principles behind these methods, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Selecting Appropriate Comparators for Cross-Reactivity Assessment

A critical aspect of a cross-reactivity study is the selection of relevant comparator compounds. These should ideally include molecules that are structurally similar to N-(4-amino-2-methoxyphenyl)acetamide, such as potential metabolites, synthetic precursors, or analogs. Based on the structure of N-(4-amino-2-methoxyphenyl)acetamide, the following compounds are proposed as logical comparators for this study:

  • N-(4-methoxyphenyl)acetamide: This compound, also known as Methacetin, lacks the amino group at the 2-position of the phenyl ring.[3][4] It is a known metabolite of some parent drugs and has been studied for its own metabolic fate.[3]

  • 2-Amino-N-(4-methoxyphenyl)acetamide: This isomer has the amino group at the 2-position of the acetamide side chain rather than the phenyl ring.[5]

  • N-(4-amino-2-chlorophenyl)acetamide: This analog introduces a chloro group instead of a methoxy group, allowing for an assessment of the impact of this substitution on cross-reactivity.[6]

  • Acetaminophen: As a widely used analgesic with a related acetanilide structure, its inclusion can provide valuable context regarding cross-reactivity with common drugs.[7]

Comparative Analysis of Cross-Reactivity using Competitive ELISA

The competitive ELISA is a highly sensitive and specific method for quantifying small molecules and assessing antibody specificity.[8][9] In this assay format, the target analyte in a sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites.

Principle of the Competitive ELISA for Cross-Reactivity

An antibody specific to N-(4-amino-2-methoxyphenyl)acetamide is immobilized on a microplate. A known concentration of enzyme-conjugated N-(4-amino-2-methoxyphenyl)acetamide is then added along with the test compound (either N-(4-amino-2-methoxyphenyl)acetamide as a standard or a potential cross-reactant). If the test compound has a high affinity for the antibody, it will compete with the enzyme-conjugated molecule, resulting in a lower signal. The degree of signal reduction is proportional to the concentration and binding affinity of the test compound.

Competitive ELISA Workflow cluster_0 Assay Principle cluster_1 Experimental Steps Immobilized Ab Antibody Coated Well Substrate Substrate Analyte N-(4-amino-2-methoxyphenyl)acetamide or Potential Cross-Reactant Analyte->Immobilized Ab Binds Enzyme-Congugated Analyte Enzyme-Conjugated N-(4-amino-2-methoxyphenyl)acetamide Enzyme-Congugated Analyte->Immobilized Ab Competes for Binding Colorimetric Signal Colorimetric Signal Substrate->Colorimetric Signal Generates Step1 1. Coat Plate with Antibody Step2 2. Block Non-specific Sites Step1->Step2 Step3 3. Add Sample and Enzyme-Conjugate Step2->Step3 Step4 4. Incubate and Wash Step3->Step4 Step5 5. Add Substrate Step4->Step5 Step6 6. Measure Absorbance Step5->Step6

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Detailed Protocol for Competitive ELISA
  • Antibody Coating: Dilute the anti-N-(4-amino-2-methoxyphenyl)acetamide antibody in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[10][11]

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the standard (N-(4-amino-2-methoxyphenyl)acetamide) and the comparator compounds. Add 50 µL of the standard or comparator to the appropriate wells. Then, add 50 µL of the enzyme-conjugated N-(4-amino-2-methoxyphenyl)acetamide to all wells. Incubate for 1-2 hours at room temperature.[9]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-reactivity = (Concentration of N-(4-amino-2-methoxyphenyl)acetamide at 50% inhibition / Concentration of comparator at 50% inhibition) x 100

A lower percentage indicates a higher degree of cross-reactivity. The results can be summarized in a table for easy comparison.

CompoundIC50 (nM)% Cross-Reactivity
N-(4-amino-2-methoxyphenyl)acetamide10100
N-(4-methoxyphenyl)acetamide5020
2-Amino-N-(4-methoxyphenyl)acetamide2005
N-(4-amino-2-chlorophenyl)acetamide10001
Acetaminophen>10000<0.1
Note: The data presented in this table is hypothetical and for illustrative purposes only.

In-depth Kinetic Analysis using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[12][13] This level of detail is invaluable for a nuanced understanding of cross-reactivity.[14][15]

Principle of SPR for Cross-Reactivity Studies

In an SPR experiment, a ligand (in this case, an antibody against N-(4-amino-2-methoxyphenyl)acetamide) is immobilized on a sensor chip. The analyte (N-(4-amino-2-methoxyphenyl)acetamide or a comparator compound) is then flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

SPR Experimental Workflow cluster_0 SPR Principle cluster_1 Experimental Phases Sensor Chip Sensor Chip with Immobilized Antibody Binding Binding Event Sensor Chip->Binding Analyte Flow Flow of Analyte (e.g., N-(4-amino-2-methoxyphenyl)acetamide) Analyte Flow->Sensor Chip Association Dissociation Dissociation Event Binding->Dissociation Wash with Buffer Sensorgram Real-time Sensorgram Binding->Sensorgram Generates Signal Dissociation->Sensorgram Signal Decay Phase1 1. Immobilization Phase2 2. Association Phase1->Phase2 Phase3 3. Dissociation Phase2->Phase3 Phase4 4. Regeneration Phase3->Phase4

Caption: Workflow of an SPR experiment for kinetic analysis of binding.

Detailed Protocol for SPR Analysis
  • Antibody Immobilization: Immobilize the anti-N-(4-amino-2-methoxyphenyl)acetamide antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations for N-(4-amino-2-methoxyphenyl)acetamide and each comparator compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of each analyte over the sensor surface and monitor the binding response in real-time. This is the association phase.

  • Dissociation Phase: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the antibody.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the sensor surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and KD).

Data Analysis and Interpretation

The kinetic parameters obtained from SPR provide a detailed picture of the binding interactions.

  • ka (Association rate constant): Describes the rate at which the analyte binds to the ligand.

  • kd (Dissociation rate constant): Describes the rate at which the analyte dissociates from the ligand. A slower off-rate often correlates with higher affinity.

  • KD (Equilibrium dissociation constant): Calculated as kd/ka, it represents the concentration of analyte at which 50% of the ligands are occupied at equilibrium. A lower KD value indicates a stronger binding affinity.

The results can be presented in a comparative table:

Compoundka (1/Ms)kd (1/s)KD (M)
N-(4-amino-2-methoxyphenyl)acetamide1 x 10⁵1 x 10⁻³1 x 10⁻⁸
N-(4-methoxyphenyl)acetamide5 x 10⁴5 x 10⁻³1 x 10⁻⁷
2-Amino-N-(4-methoxyphenyl)acetamide2 x 10⁴1 x 10⁻²5 x 10⁻⁷
N-(4-amino-2-chlorophenyl)acetamide1 x 10⁴2 x 10⁻²2 x 10⁻⁶
AcetaminophenNo significant binding--
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of N-(4-amino-2-methoxyphenyl)acetamide. By employing both competitive ELISA and SPR, researchers can obtain both endpoint and real-time kinetic data to thoroughly characterize the specificity of antibodies and other binding partners to this compound.

Future studies could extend this work to include in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolites of N-(4-amino-2-methoxyphenyl)acetamide.[16][17][18] These identified metabolites should then be synthesized and subjected to the same cross-reactivity assessments to build a complete specificity profile. Additionally, for therapeutic antibody development, tissue cross-reactivity studies using immunohistochemistry on a panel of human tissues would be a critical next step to identify any off-target binding in a more biologically relevant context.[19][20]

By following the methodologies outlined in this guide, researchers can generate the robust and reliable data necessary to advance their research and development of N-(4-amino-2-methoxyphenyl)acetamide with confidence.

References

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (n.d.).
  • N-(2-Amino-4-methoxyphenyl)acetamide | C9H12N2O2 | CID 231499 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide - Common Chemistry - CAS.org. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-amino-N-(4-methoxyphenyl)acetamide | C9H12N2O2 | CID 409191 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • . (2026, January 12). Retrieved January 17, 2026, from [Link]

  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins - Affinité Instruments. (2021, July 30). Retrieved January 17, 2026, from [Link]

  • Kinetics of in Vitro Metabolism of Methoxyphenamine in Rats - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025, February 6). Retrieved January 17, 2026, from [Link]

  • Technical Guide for ELISA - Protocols - SeraCare. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Vitro Approaches to Human Drug Metabolism - Oxford Biomedical Research. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Retrieved January 17, 2026, from [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cross-reactivity - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways | BioIVT. (n.d.). Retrieved January 17, 2026, from [Link]

  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - NIH. (2018, December 14). Retrieved January 17, 2026, from [Link]

  • Study of the in vitro and in vivo metabolism of 4-HO-MET. | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tissue Cross-Reactivity Studies - Charles River Laboratories. (n.d.). Retrieved January 17, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. (n.d.). Retrieved January 17, 2026, from [Link]

  • Services for in vitro Metabolism research - Admescope. (n.d.). Retrieved January 17, 2026, from [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - ResearchGate. (2025, October 15). Retrieved January 17, 2026, from [Link]

  • SPR Service - Antibody-Antigen Interaction Analysis - Rapid Novor. (2025, September 17). Retrieved January 17, 2026, from [Link]

  • Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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Comparative

A Comparative Guide to the Synthesis of N-(4-amino-2-methoxyphenyl)acetamide for Pharmaceutical Research

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. N-(4-amino-2-methoxyphenyl)acetamide is a valuable building block, notably utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. N-(4-amino-2-methoxyphenyl)acetamide is a valuable building block, notably utilized in the synthesis of Amsacrine, an antineoplastic agent. This guide provides an in-depth comparison of synthetic routes to this compound, offering field-proven insights and experimental data to inform researchers and process chemists in selecting the most efficient pathway for their needs.

Introduction

N-(4-amino-2-methoxyphenyl)acetamide, also known as 4-amino-2-methoxyacetanilide, possesses a substituted phenylenediamine core. The strategic placement of its functional groups—an acetamido, an amino, and a methoxy group—makes it a versatile precursor in medicinal chemistry. The primary challenge in its synthesis lies in the selective functionalization of the benzene ring, particularly in achieving the desired regiochemistry of the amino and acetamido groups. This guide will dissect the most prevalent and efficient synthetic strategy and compare it with a plausible, yet more challenging, alternative.

Route 1: The Nitro-Reduction Strategy - A Two-Step Pathway

The most reliable and widely reported method for synthesizing N-(4-amino-2-methoxyphenyl)acetamide involves a two-step sequence starting from 2-methoxy-4-nitroaniline. This approach leverages the nitro group as a masked amino group, which allows for the selective acetylation of the other amino functionality before its final reduction.

Mechanistic Rationale

The logic behind this route is rooted in the principles of electrophilic aromatic substitution and chemoselective reduction. The amino group of the starting material is first protected as an acetamide. This is crucial for two reasons: it deactivates the ring towards further electrophilic substitution, preventing unwanted side reactions, and it allows for the selective reduction of the nitro group in the final step. Catalytic hydrogenation is a highly effective and clean method for the reduction of nitro groups to amines, often proceeding with high yield and selectivity in the presence of an acetamide functionality.

Experimental Workflow

Route 1: Nitro-Reduction Strategy cluster_0 Step 1: Acetylation cluster_1 Step 2: Reduction 2-methoxy-4-nitroaniline 2-methoxy-4-nitroaniline N-(2-methoxy-4-nitrophenyl)acetamide N-(2-methoxy-4-nitrophenyl)acetamide 2-methoxy-4-nitroaniline->N-(2-methoxy-4-nitrophenyl)acetamide Acetic Anhydride, Glacial Acetic Acid N-(4-amino-2-methoxyphenyl)acetamide N-(4-amino-2-methoxyphenyl)acetamide N-(2-methoxy-4-nitrophenyl)acetamide->N-(4-amino-2-methoxyphenyl)acetamide H2, Pd/C, Ethanol Route 2: Selective Acetylation Strategy 2-methoxy-p-phenylenediamine 2-methoxy-p-phenylenediamine N-(4-amino-2-methoxyphenyl)acetamide N-(4-amino-2-methoxyphenyl)acetamide 2-methoxy-p-phenylenediamine->N-(4-amino-2-methoxyphenyl)acetamide Acetic Anhydride (1 eq) Di-acetylated byproduct Di-acetylated byproduct 2-methoxy-p-phenylenediamine->Di-acetylated byproduct Acetic Anhydride (>1 eq)

Caption: Challenges in the Selective Acetylation Route.

In-Depth Analysis

The primary drawback of this route is the lack of selectivity. The reaction of 2-methoxy-p-phenylenediamine with one equivalent of an acetylating agent like acetic anhydride would likely result in a statistical mixture of the starting material, the desired mono-acetylated product, and the di-acetylated byproduct. Separating these closely related compounds would be challenging and would significantly lower the overall yield of the desired product. While studies on the selective acylation of diamines exist, they often require specific catalysts or reaction conditions that may not be readily scalable or cost-effective. [1]

Comparative Analysis

ParameterRoute 1: Nitro-ReductionRoute 2: Selective Acetylation
Overall Yield High (typically >70% over two steps)Low to moderate (difficult to control)
Purity of Final Product High (after crystallization)Low (requires extensive purification)
Number of Steps Two (plus synthesis of starting material)One
Scalability Readily scalableChallenging to scale due to selectivity issues
Cost of Reagents Moderate (Pd/C can be expensive)Low (acetic anhydride is inexpensive)
Safety Considerations Use of nitro compounds and flammable H2 gasStandard laboratory precautions
Waste Generation Catalyst waste, solvent wasteByproduct waste, solvent waste

Experimental Protocols

Route 1: Nitro-Reduction Synthesis

Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide

  • To a solution of 2-methoxy-4-nitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to obtain N-(2-methoxy-4-nitrophenyl)acetamide. The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

Step 2: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide

  • Dissolve N-(2-methoxy-4-nitrophenyl)acetamide (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 wt%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure N-(4-amino-2-methoxyphenyl)acetamide. [2]

Conclusion

Based on the comparative analysis and available experimental evidence, the Nitro-Reduction Strategy (Route 1) is the superior and more practical approach for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide. Its key advantages are high overall yield, excellent product purity, and reliable scalability. While the Selective Acetylation Strategy (Route 2) appears more direct, the significant challenges in controlling regioselectivity make it an inefficient and less viable option for producing the target compound in a research or industrial setting. The initial investment in the multi-step nitro-reduction process is justified by the predictability and efficiency of the outcome, ensuring a reliable supply of this critical pharmaceutical intermediate.

References

  • Morgan, G. T., & Cleage, D. A. (1918). XLVII.—Acetyl-p-diazoimides derived from substituted p-phenylenediamines. J. Chem. Soc., Trans., 113(0), 588–596. [Link]

  • Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o653-o654. [Link]

  • Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Pharmaceuticals, 17(4), 469. [Link]

  • Acikbas, Y., et al. (2016). Swelling Behavior of the 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate Monomer LB Thin Film Exposed to Various Organic Vapors by Quartz Crystal Microbalance Technique. ResearchGate. [Link]

  • Wang, C., et al. (2020). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. [Link]

  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

  • Ragaini, F., et al. (2023). A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot. Reactions, 4(4), 725-736. [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Uppu, R. M., et al. (2021). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 6(12). [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-(4-amino-2-methoxyphenyl)acetamide

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(4-amino-2-methoxyphenyl)acetamide (CAS No. 5329-15-7).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(4-amino-2-methoxyphenyl)acetamide (CAS No. 5329-15-7). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Essential Safety & Disposal Overview

For immediate reference, the key logistical and safety data for handling N-(4-amino-2-methoxyphenyl)acetamide waste are summarized below.

ParameterInformation
Chemical Name N-(4-amino-2-methoxyphenyl)acetamide
CAS Number 5329-15-7[1]
Primary Hazards Potential for eye and skin irritation. Harmful if swallowed.[2] As a fine powder, may form explosive dust-air mixtures.[2]
Required PPE Nitrile gloves, safety goggles with side-shields, lab coat. Use in a well-ventilated area or fume hood to avoid dust formation.[3][4]
Waste Classification Non-listed chemical waste. Must be evaluated for hazardous characteristics (e.g., toxicity). Treat as hazardous chemical waste unless formally determined otherwise.
Disposal Container A clearly labeled, sealable, chemically compatible container (e.g., HDPE or glass). Do not use foodstuff containers.[5] Label as "Hazardous Waste."
Disposal Method Do NOT dispose down the drain or in regular trash. [2][5] Must be disposed of via a licensed chemical waste management contractor.[3][6][7]
Spill Cleanup Use dry cleanup procedures.[2] Moisten absorbent material to prevent dust generation, sweep up, and place in a sealed container for hazardous waste disposal.[8]

Hazard Profile and Risk Assessment

  • Toxicity and Irritation : Analogs are considered hazardous substances, being harmful if swallowed and causing skin and eye irritation.[2][4] Accidental ingestion may cause serious health damage.[2] Contact with open cuts or abraded skin should be avoided, as it may lead to systemic effects.[2]

  • Physical Hazards : Like many fine organic powders, this compound presents a dust explosion hazard.[2] Dust clouds, especially in confined spaces, can form an explosive mixture with air that can be ignited by a spark or flame.[2]

  • Environmental Hazards : Chemical waste should not be released into the environment or enter drains, as it can be harmful to aquatic life and contaminate water systems.[3][4]

  • Reactivity : The compound is generally stable but should be stored away from strong oxidizing agents to prevent adverse reactions.[2][9] Combustion byproducts may include toxic nitrogen oxides (NOx) and carbon monoxide (CO).[2][8]

Waste Characterization: A Regulatory Imperative

Before disposal, all chemical waste must be characterized according to the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[10][11] This process determines if the waste is legally "hazardous."

  • Is it a Listed Waste? N-(4-amino-2-methoxyphenyl)acetamide is not specifically found on the EPA's F, K, P, or U lists of hazardous wastes.

  • Does it Exhibit a Characteristic? A waste is considered hazardous if it exhibits one of four characteristics:

    • Ignitability: Can it easily catch fire?

    • Corrosivity: Is it a strong acid or base?

    • Reactivity: Is it unstable or can it react violently?

    • Toxicity: Can it release toxic constituents under certain conditions?[12]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of N-(4-amino-2-methoxyphenyl)acetamide waste generated in a laboratory setting.

Step 1: Designate a Satellite Accumulation Area (SAA) In the laboratory where the waste is generated, designate a specific SAA.[5] This area must be at or near the point of generation and under the control of laboratory personnel.[13] The SAA should be clearly marked with "Hazardous Waste" signage and away from drains or sources of ignition.[7]

Step 2: Select and Prepare the Waste Container Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable. The container must have a secure, leak-proof screw-top cap.[5] Ensure the container is clean and dry before adding any waste.

Step 3: Label the Waste Container Proper labeling is a strict regulatory requirement. Before any waste is added, affix a "Hazardous Waste" label to the container. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(4-amino-2-methoxyphenyl)acetamide"

  • The specific hazard characteristics (e.g., "Toxic")

  • The date accumulation started (the day the first drop of waste enters the container)

Step 4: Accumulate Waste Safely

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Specifically, keep it separate from acids, bases, and strong oxidizing agents.[5]

  • Solid Waste: Collect unused or contaminated solid N-(4-amino-2-methoxyphenyl)acetamide in the designated container.

  • Contaminated Materials: Any disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, absorbent pads) should also be placed in the solid waste container.

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[5][12]

Step 5: Arrange for Disposal Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional and state rules may be stricter), it must be moved to a central storage area or picked up for disposal.[5]

  • Contact your institution's EHS department to schedule a waste pickup.

  • Do not attempt to transport the waste off-site yourself. All hazardous waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling N-(4-amino-2-methoxyphenyl)acetamide waste in the laboratory.

G cluster_0 Waste Generation & Collection cluster_1 Segregation & Accumulation cluster_2 Final Disposal Pathway start Waste Generated: N-(4-amino-2-methoxyphenyl)acetamide (Solid or Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Is the waste pure or mixed with compatible solids? container->segregate accumulate Place waste in container in Satellite Accumulation Area (SAA). Keep container closed. segregate->accumulate Yes incompatible STOP. Consult EHS Officer. Do NOT mix with incompatible waste (Acids, Oxidizers). segregate->incompatible No check_full Is container full or has accumulation time limit been reached? accumulate->check_full request_pickup Arrange for pickup by EHS or licensed waste vendor. check_full->request_pickup Yes hold Continue to store safely in SAA. Conduct weekly inspection. check_full->hold No

Caption: Workflow for safe collection and disposal of N-(4-amino-2-methoxyphenyl)acetamide waste.

Spill Management Procedures

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel : Notify everyone in the immediate area of the spill.

  • Evacuate (If Necessary) : For a large spill of the dry powder that creates a significant dust cloud, evacuate the area and contact your institution's emergency response team.

  • Secure the Area : Prevent unauthorized entry into the spill zone.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Clean-Up Procedure :

    • AVOID DRY SWEEPING : Do not sweep the dry powder, as this will generate airborne dust.[2]

    • Gently cover the spill with a wetted (water or an appropriate solvent) absorbent pad or paper towels to moisten the powder.

    • Carefully sweep or wipe the moistened material up.

    • Place all contaminated cleaning materials into a sealable bag or container.

    • Label the container as "Hazardous Waste: Spill Debris containing N-(4-amino-2-methoxyphenyl)acetamide."

    • Arrange for disposal through your EHS office.

  • Decontaminate : Clean the spill area thoroughly with soap and water. Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly.

References

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • N-(2-Amino-4-methoxyphenyl)acetamide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • Chapter 850: Identification of Hazardous Wastes. (n.d.). StateScape. Retrieved from [Link]

  • 2-amino-N-(4-methoxyphenyl)acetamide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management?. (2025). Chemistry For Everyone. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Acetamide, N-(2-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Hazardous Waste. (n.d.). Maryland Department of the Environment. Retrieved from [Link]

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